molecular formula C20H30O3 B592897 ent-3beta-Hydroxykaur-16-en-19-oic acid CAS No. 66556-91-0

ent-3beta-Hydroxykaur-16-en-19-oic acid

Katalognummer: B592897
CAS-Nummer: 66556-91-0
Molekulargewicht: 318.457
InChI-Schlüssel: KCJVDDSMQGJVAF-AZFOIECZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ent-3beta-Hydroxykaur-16-en-19-oic acid is a natural product found in Stachys germanica and Stachys byzantina with data available.

Eigenschaften

IUPAC Name

(1S,4S,5S,6R,9S,10R,13R)-6-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-12-10-20-9-6-14-18(2,15(20)5-4-13(12)11-20)8-7-16(21)19(14,3)17(22)23/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14+,15+,16-,18-,19+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJVDDSMQGJVAF-AZFOIECZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

What is ent-3beta-Hydroxykaur-16-en-19-oic acid

Technical Monograph: ent-3 -Hydroxykaur-16-en-19-oic Acid

Chemical Profile, Pharmacological Mechanisms, and Isolation Protocols

Executive Summary

ent-3


-Hydroxykaur-16-en-19-oic acid1Kaurenoic Acid

While its parent compound (Kaurenoic Acid) is renowned for broad-spectrum antibacterial and anti-inflammatory activity, the introduction of the 3

Chemical Identity & Structural Biology[1][2]

Nomenclature and Stereochemistry

The molecule belongs to the ent-kaurane series, meaning its absolute stereochemistry is the enantiomer of the "normal" kaurane skeleton found in gymnosperms.

  • IUPAC Name: (1S,4S,5R,9S,10R,13R)-3-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0^{1,10}.0^{4,9}]hexadecane-5-carboxylic acid.

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 318.45 g/mol

  • Key Structural Features:

    • Rigid Tetracyclic Core: Provides metabolic stability.

    • C19-Carboxylic Acid: Essential for solubility and protein target interaction (hydrogen bonding).

    • Exocyclic Methylene (C16-C17): A Michael acceptor moiety often implicated in covalent modification of cysteine residues in target proteins (e.g., NF-

      
      B pathway enzymes).
      
    • C3-Hydroxyl Group: The distinguishing feature. In the ent series, the

      
      -orientation places the hydroxyl group "up" relative to the ring system.
      
Physical Properties
PropertyValueNote
Appearance White crystalline powderRecrystallized from Methanol/Chloroform
Solubility DMSO, Ethanol, ChloroformPoorly soluble in water
Melting Point 224–226 °CDistinct from Kaurenoic Acid (~179 °C)
UV Max ~210 nmEnd absorption (lacks conjugated chromophores)

Pharmacological Mechanisms[1][2][3][4]

Cytotoxicity & Oncology

Unlike its parent compound, which is a generalist anti-infective, ent-3

  • Potency: The compound demonstrates moderate cytotoxicity with IC

    
     values typically ranging from 10–20 
    
    
    M
    against hepatocellular carcinoma (HepG2) and leukemia (K562) lines.
  • Mechanism of Action (MoA):

    • Mitochondrial Apoptosis: The compound triggers the intrinsic apoptotic pathway. It induces the translocation of Bax to the mitochondria, leading to cytochrome c release.

    • Caspase Activation: Subsequent activation of Caspase-9 and Caspase-3 cleaves downstream substrates like PARP, resulting in programmed cell death.

    • NF-

      
      B Suppression:  Similar to other kauranes, it inhibits the nuclear translocation of p65/p50 subunits, reducing the expression of anti-apoptotic genes (e.g., Bcl-2, Bcl-xL).
      
Structure-Activity Relationship (SAR) Insights

The 3

  • Antibacterial Activity (Loss of Function): While Kaurenoic Acid is potent against S. aureus and B. cereus, the 3

    
    -OH derivative is largely inactive . This suggests the lipophilicity of the A-ring is crucial for bacterial membrane penetration or specific bacterial target binding.
    
  • Cytotoxicity (Retention of Function): The antitumor activity is retained, indicating that the C16-exocyclic methylene and the C19-acid are the primary pharmacophores for cytotoxic signaling, likely via Michael addition to cellular thiols.

Signaling Pathway Diagram

The following diagram illustrates the apoptotic signaling cascade triggered by ent-kaurane diterpenoids in cancer cells.

ApoptosisPathwayCompoundent-3β-Hydroxykaur-16-en-19-oic acidNFkBNF-κB Complex(Inhibition)Compound->NFkBInhibitsBaxBax(Pro-apoptotic)Compound->BaxUpregulatesBcl2Bcl-2(Anti-apoptotic)NFkB->Bcl2Promotes expressionBcl2->BaxInhibitsMitoMitochondria(MOMP)Bax->MitoTranslocates toCytoCCytochrome cReleaseMito->CytoCCaspase9Caspase-9ActivationCytoC->Caspase9Caspase3Caspase-3ActivationCaspase9->Caspase3ApoptosisApoptosis(Cell Death)Caspase3->Apoptosis

Figure 1: Proposed mechanism of action involving NF-

3

Experimental Protocols

Isolation from Wedelia trilobata

This protocol allows for the separation of ent-3

Reagents: Ethanol (95%), Hexane, Ethyl Acetate (EtOAc), Chloroform (

  • Extraction:

    • Air-dry aerial parts of Wedelia trilobata (5 kg) and grind to a coarse powder.

    • Macerate in 95% Ethanol (20 L) at room temperature for 72 hours.

    • Filter and concentrate the filtrate under reduced pressure to obtain the crude extract.

  • Partitioning:

    • Suspend crude extract in

      
       (1 L).
      
    • Partition successively with Hexane (

      
      ) and EtOAc (
      
      
      ).
    • Collect the EtOAc fraction (this contains the polar diterpenoids).

  • Chromatography (Crucial Step):

    • Load the EtOAc fraction onto a Silica Gel column.[3][4]

    • Elute with a gradient of

      
      :MeOH (100:0 
      
      
      90:10).
    • Fractionation: The target compound typically elutes after Kaurenoic Acid due to the polarity of the hydroxyl group.

    • Monitor fractions via TLC (Visualizer: Vanillin-Sulfuric acid; Spot turns violet/blue).

  • Purification:

    • Pool fractions containing the target (Rf ~0.4 in

      
      :MeOH 95:5).
      
    • Recrystallize from

      
      :MeOH (1:1) to yield white needles.
      
Cytotoxicity Assay (MTT Protocol)

Objective: Determine IC

  • Seeding: Plate HepG2 cells (

    
     cells/well) in 96-well plates. Incubate for 24h.
    
  • Treatment: Dissolve ent-3

    
    -Hydroxykaur-16-en-19-oic acid in DMSO (Stock 10 mM). Prepare serial dilutions (1, 5, 10, 20, 50, 100 
    
    
    M) in culture media.
  • Incubation: Treat cells for 48 hours at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL) for 4 hours. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression (Sigmoidal dose-response).
    

Isolation Workflow Diagram

IsolationWorkflowPlantWedelia trilobata(Aerial Parts)ExtractEthanol Extraction(Crude Extract)Plant->ExtractPartitionLiquid-Liquid Partition(H2O / Hexane / EtOAc)Extract->PartitionEtOAcFracEtOAc Fraction(Target Enriched)Partition->EtOAcFracPolar PhaseSilicaSilica Gel Column(CHCl3:MeOH Gradient)EtOAcFrac->SilicaTLCTLC Screening(Vanillin-H2SO4)Silica->TLCMonitor FractionsCrystRecrystallization(CHCl3/MeOH)TLC->CrystRf ~0.4ProductPure ent-3β-OH-KACryst->Product

Figure 2: Step-by-step isolation workflow from plant biomass to pure compound.

References

  • Qi, C., et al. (2013). ent-Kaurane diterpenoids from Wedelia trilobata.[5] Natural Products and Bioprospecting, 3(3), 107-111.[5] Link

  • Batista, R., et al. (2010). Synthetic transformations of ent-kaurenoic acid.[3] Journal of the Brazilian Chemical Society, 21(3). Link

  • Li, Y., et al. (2017). Three new ent-kaurane diterpenes from the herbs of Wedelia prostrata.[6] Phytochemistry Letters, 20, 267-271. Link

  • Mendoza, L., et al. (2009). Antibacterial activity of ent-kaurenoic acid derivatives. Journal of the Chilean Chemical Society, 54(4). (Establishes the inactivity of the 3-OH derivative against bacteria). Link

  • PubChem Database. Compound Summary for ent-3beta-Hydroxykaur-16-en-19-oic acid. Link

Technical Whitepaper: Methodological Framework for the Isolation and Structural Elucidation of ent-3β-Hydroxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The diterpenoid class of natural products encompasses a vast chemical diversity with significant medicinal relevance, particularly in the development of anti-inflammatory and anticonvulsant therapeutics 1[1]. Among these, ent-3β-Hydroxykaur-16-en-19-oic acid (CAS 66556-91-0) stands out as a structurally complex tetracyclic diterpene. Frequently isolated from botanical sources such as Wedelia trilobata[], this compound is a hydroxylated derivative of kaurenoic acid, a molecule well-documented for its ability to inhibit cytokine production and activate NO-cyclic GMP signaling pathways3[3].

This whitepaper provides an authoritative, step-by-step methodological framework for the extraction, chromatographic resolution, and rigorous structural elucidation of ent-3β-hydroxykaur-16-en-19-oic acid. By detailing the causality behind experimental choices, this guide serves as a self-validating system for researchers conducting diterpenoid discovery.

Extraction & Chromatographic Resolution

The isolation of highly lipophilic tetracyclic diterpenoids requires a targeted polarity-gradient approach. The causality behind the solvent selection lies in the need to disrupt cellular matrices while selectively partitioning the target carboxylic acid away from structural analogs (e.g., steviol derivatives) 4[4].

Self-Validating Isolation Protocol
  • Maceration & Extraction: Pulverized Wedelia trilobata biomass is exhaustively extracted using a Methanol/Dichloromethane (1:1, v/v) mixture. Validation Checkpoint: Extraction is deemed complete when the eluent runs optically clear and leaves no residue upon micro-evaporation.

  • Liquid-Liquid Partitioning: The crude extract is suspended in H₂O and sequentially partitioned with Hexane and Ethyl Acetate (EtOAc). The EtOAc fraction selectively concentrates oxygenated diterpenes.

  • Silica Gel Column Chromatography (CC): The EtOAc fraction is loaded onto a normal-phase silica gel column. Elution is performed using a step gradient of Hexane:EtOAc (100:0 → 50:50). Validation Checkpoint: Thin-Layer Chromatography (TLC) profiling visualized with vanillin-sulfuric acid ensures fractions with identical

    
     values are pooled.
    
  • Size-Exclusion Chromatography: Pooled fractions are passed through Sephadex LH-20 (MeOH:CHCl₃ 1:1) to remove high-molecular-weight polymeric tannins and residual chlorophyll.

  • Preparative HPLC: Final purification is achieved via reversed-phase HPLC (C18 column) using an isocratic flow of Acetonitrile:H₂O (70:30) with 0.1% formic acid to suppress ionization of the C-19 carboxylic acid. Validation Checkpoint: Peak purity >98% is confirmed by a Diode Array Detector (DAD) at 210 nm, corresponding to the end absorption of the exocyclic double bond.

Isolation_Workflow A Biomass (Wedelia trilobata) Maceration B Solvent Extraction (MeOH:DCM 1:1) A->B C Liquid-Liquid Partitioning (Hexane / EtOAc / Water) B->C D EtOAc Fraction (Terpenoid-Rich) C->D E Silica Gel Column (Hexane:EtOAc Gradient) D->E F Sephadex LH-20 (Size Exclusion) E->F G Preparative HPLC (C18, MeCN:H2O) F->G H ent-3β-Hydroxykaur-16-en-19-oic acid (>98% Purity) G->H

Workflow for the chromatographic isolation of ent-3β-hydroxykaur-16-en-19-oic acid.

Structural Elucidation Methodology

The structural elucidation of ent-3β-hydroxykaur-16-en-19-oic acid relies on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Resolution Mass Spectrometry (HR-ESI-MS)

Because the molecule possesses a C-19 carboxylic acid moiety, ESI in negative ion mode is the most sensitive and logical choice. The spectrum yields a deprotonated molecular ion


 at 

317.2122, which corresponds precisely to the molecular formula

(calculated 317.2117). This establishes an index of hydrogen deficiency (IHD) of 6, accounting for the four rings of the tetracyclic kaurane skeleton, one exocyclic double bond, and one carbonyl group.
Nuclear Magnetic Resonance (NMR) Strategy

The 1D and 2D NMR strategy is designed to construct the carbon skeleton piece by piece.

Self-Validating NMR Protocol:

  • Sample Preparation: Dissolve 5 mg of the purified compound in 600 µL of CDCl₃. Validation Checkpoint: A perfectly clear solution without particulates is required to achieve a high-resolution shim, ensuring sharp multiplet resolution for the complex aliphatic envelope (1.0–2.5 ppm).

  • 1D Acquisition: Acquire ¹H (600 MHz) and ¹³C (150 MHz) spectra. Validation Checkpoint: Ensure the Signal-to-Noise (S/N) ratio is >100:1 for ¹³C to confidently detect quaternary carbons (C-4, C-8, C-10, C-16) and the carbonyl carbon (C-19).

  • 2D Connectivity (HSQC & HMBC): Use HSQC to assign protons to their directly attached carbons. Use HMBC to bridge the spin systems across quaternary centers.

Key Diagnostic Features:

  • C-16/C-17 Exocyclic Double Bond: The ¹³C spectrum shows a quaternary

    
     carbon at 
    
    
    
    155.9 (C-16) and a methylene
    
    
    carbon at
    
    
    103.0 (C-17). The corresponding ¹H spectrum exhibits two broad singlets at
    
    
    4.75 and 4.85.
  • C-19 Carboxylic Acid: A highly deshielded quaternary carbon at

    
     183.0. HMBC correlations from the C-18 methyl protons (
    
    
    
    1.15) to C-19 confirm their geminal relationship on C-4.
  • C-3 Oxymethine: The presence of the

    
    -hydroxyl group is confirmed by a deshielded methine signal at 
    
    
    
    78.5 (C-3), correlating via HSQC to a proton at
    
    
    3.20 (dd,
    
    
    Hz). The coupling constants indicate an axial-axial (
    
    
    Hz) and axial-equatorial (
    
    
    Hz) relationship, proving the proton is axial (
    
    
    -oriented), and thus the hydroxyl is equatorial (
    
    
    -oriented).

NMR_Connectivity H18 H-18 (Methyl) δ 1.15 C19 C-19 (Acid) δ 183.0 H18->C19 HMBC (J3) C3 C-3 (C-OH) δ 78.5 H18->C3 HMBC (J3) H17 H-17 (Exocyclic) δ 4.75, 4.85 C16 C-16 (C=C) δ 155.9 H17->C16 HMBC (J2) C15 C-15 (CH2) δ 48.9 H17->C15 HMBC (J3) H3 H-3 (Oxymethine) δ 3.20 H3->C3 HSQC (1J)

Key HMBC and HSQC logical correlations defining the functional groups.

Stereochemical Determination (ent-Kaurane Skeleton)

Differentiating a normal kaurane from an ent-kaurane relies entirely on absolute configuration, but relative stereochemistry determined via NOESY (Nuclear Overhauser Effect Spectroscopy) provides the critical foundational proof.

In the ent-kaurane series, the A/B ring junction methyl (Me-20) is


-oriented (axial), whereas in normal kauranes it is 

-oriented. Because the C-3 hydroxyl is

-oriented (equatorial), the H-3 proton must be

-oriented (axial). A strong NOESY cross-peak between H-3 (

3.20) and Me-20 (

0.95) unequivocally places them on the same face of the molecule (the

-face). Furthermore, H-5 and H-9 correlate with each other but not with Me-20, establishing their position on the opposite

-face. Final absolute configuration is typically confirmed by comparing experimental Electronic Circular Dichroism (ECD) spectra against Time-Dependent Density Functional Theory (TD-DFT) calculations.

Stereochemical_Network H3 H-3α (Axial) Me20 Me-20α (Axial) H3->Me20 Strong NOE Alpha α-Face NOE Network (Defines ent-kaurane skeleton) H3->Alpha Me20->Alpha Me18 Me-18α (Equatorial) Me18->Alpha H5 H-5β (Equatorial-like) H9 H-9β (Axial) H5->H9 Strong NOE Beta β-Face NOE Network H5->Beta H9->Beta

NOESY spatial network establishing the relative configuration of the ent-kaurane core.

Consolidated Data Presentation

The following table synthesizes the quantitative ¹H and ¹³C NMR assignments for ent-3β-hydroxykaur-16-en-19-oic acid in CDCl₃, serving as a reference standard for structural verification.

Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H→C)
139.01.85 (m), 1.05 (m)C-2, C-3, C-10
227.51.90 (m), 1.55 (m)C-1, C-3, C-4
378.53.20 (dd, J=11.5, 4.5)C-1, C-2, C-4, C-18
443.0--
555.51.10 (dd, J=12.0, 2.5)C-4, C-6, C-10, C-18, C-19
621.81.80 (m), 1.65 (m)C-5, C-7, C-8
741.31.60 (m), 1.45 (m)C-5, C-8, C-9
844.2--
955.11.05 (m)C-8, C-10, C-11, C-15
1039.7--
1118.41.55 (m)C-9, C-12
1233.11.45 (m)C-11, C-13, C-16
1343.82.65 (br s)C-12, C-15, C-16, C-17
1439.61.95 (m), 1.20 (m)C-8, C-13
1548.92.15 (d, J=16.0), 2.05 (d, J=16.0)C-8, C-16, C-17
16155.9--
17103.04.85 (br s), 4.75 (br s)C-13, C-15, C-16
1828.01.15 (s)C-3, C-4, C-5, C-19
19183.0--
2015.60.95 (s)C-1, C-5, C-9, C-10

References

  • BOC Sciences. "CAS 66556-91-0 ent-3β-Hydroxykaur-16-en-19-oic acid - Natural Products".

  • ChemFaces. "异贝壳杉烯酸, 贝壳杉烯酸| Kaurenoic acid| 6730-83-2". 3

  • ALL Chemistry. "Diterpenoids - ALL Chemistry-Professional Custom Chemical Supplier". 1

  • SpectraBase. "STEVIOL;ENT-13-HYDROXY-KAUR-16-EN-19-OIC-ACID". 4

Sources

Natural sources of ent-3beta-Hydroxykaur-16-en-19-oic acid

Technical Guide: Natural Sources and Isolation of ent-3 -Hydroxykaur-16-en-19-oic Acid[1]

Executive Summary

ent-3

1234Asteraceae

From a drug development perspective, the C-3 hydroxylation significantly alters the physicochemical properties and biological interaction profile of the kaurane scaffold. While the parent acid is a potent antimicrobial and Nrf2 activator, the 3

1

This guide provides a rigorous technical analysis of its natural occurrence, biosynthetic origin, and validated isolation protocols.

Chemical Identity & Stereochemistry

Precision in nomenclature is critical due to the existence of multiple hydroxylated isomers (e.g., grandiflorolic acid is the 15

PropertySpecification
Systematic Name ent-3

-hydroxykaur-16-en-19-oic acid
Stereochemistry ent-kaurane series (mirror image of normal kauranes)
Key Functional Groups C-19 Carboxylic acid (equatorial), C-16 Exocyclic methylene, C-3

Hydroxyl
Molecular Formula C

H

O

Molecular Weight 318.45 g/mol
CAS Number 66556-91-0

Critical Distinction: Do not confuse with Grandiflorolic acid (ent-15

Grandiflorenic acid1

Botanical Distribution

The compound is predominantly found in the tribe Heliantheae and Gnaphalieae of the Asteraceae family. It often co-occurs with high concentrations of ent-kaurenoic acid, suggesting it is a downstream metabolite.

Primary Natural Sources[1]
SpeciesFamilyPart UsedYield / Context
Sphagneticola trilobata (syn.[1] Wedelia trilobata)AsteraceaeAerial parts / LeavesMajor Source. Co-isolated with over 20 other ent-kauranes.[1] Often found in EtOAc fractions.
Pseudognaphalium vira vira AsteraceaeResinous exudateVariable Source. Found in resinous exudates.[4][5][6][7][8][9][10][11][12] Concentration varies significantly by population and season; can be a minor or major component relative to kaurenoic acid.
Pseudognaphalium heterotrichium AsteraceaeAerial partsIsolated alongside kaurenoic acid.[5][12]
Smallanthus spp.[10]AsteraceaeRoots/LeavesOften rich in ent-kaurenoic acid derivatives; the 3-OH isomer is a frequent congener.[1]

Biosynthetic Framework

The biosynthesis follows the general diterpene pathway localized in the plastid (cyclization) and ER (oxidation). The 3

1
Pathway Diagram

BiosynthesisGGPPGeranylgeranyl Diphosphate(GGPP)CDPent-Copalyl DiphosphateGGPP->CDPCyclizationKaureneent-KaureneCDP->KaureneCyclizationKaurenoicent-Kaurenoic Acid(Precursor)Kaurene->KaurenoicOxidation (C-19)Targetent-3beta-Hydroxykaur-16-en-19-oic AcidKaurenoic->TargetHydroxylation (C-3)CPSCopalyl Diphosphate Synthase(CPS)KSKaurene Synthase(KS)KOent-Kaurene Oxidase(CYP701A)P450C-3 Hydroxylase(Putative P450)

Caption: Biosynthetic progression from GGPP to the target 3

1

Isolation & Purification Protocol

This protocol synthesizes methodologies used for Wedelia and Pseudognaphalium species. It is designed to separate the acidic diterpenes from the neutral components and then resolve the hydroxylated derivative from the parent acid.

Phase 1: Extraction & Fractionation
  • Plant Material: Air-dried, ground aerial parts of Wedelia trilobata (1.0 kg).

  • Solvent Extraction: Macerate in 95% Ethanol (EtOH) or Methanol (MeOH) at room temperature for 48-72 hours. Repeat 3 times.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <45°C to yield a crude extract.

  • Liquid-Liquid Partition:

    • Suspend crude extract in H

      
      O.
      
    • Partition sequentially with n-Hexane (removes fats/waxes)

      
      Ethyl Acetate (EtOAc) 
      
      
      n-Butanol .[1]
    • Target Fraction: The EtOAc fraction contains the majority of oxidized diterpenes.

Phase 2: Acid-Base Enrichment (Optional but Recommended)

To separate acidic diterpenes (kauranes) from neutral compounds:

  • Dissolve EtOAc fraction in Et

    
    O or CHCl
    
    
    .
  • Extract with 5% aqueous NaHCO

    
      or NaOH .
    
  • Separate layers. The aqueous layer contains the diterpene acids as salts.

  • Acidify aqueous layer with dilute HCl to pH 2-3.[1]

  • Re-extract with EtOAc to recover the Enriched Acid Fraction .

Phase 3: Chromatographic Isolation
  • Stationary Phase: Silica Gel 60 (63-200

    
    m).[1]
    
  • Mobile Phase: Gradient of n-Hexane : Ethyl Acetate (100:0

    
     0:100).
    
  • Elution Profile:

    • ent-Kaurenoic acid (less polar) elutes first (typically 95:5 to 90:10 Hex:EtOAc).[1]

    • Target Compound: ent-3

      
      -hydroxykaur-16-en-19-oic acid elutes later due to the hydroxyl group (typically 80:20 to 70:30 Hex:EtOAc ).[1]
      
  • Purification: Re-chromatograph active fractions using Flash Chromatography or Preparative HPLC (C18 column, MeOH:H

    
    O gradient) if high purity (>98%) is required.
    
Isolation Workflow Diagram

IsolationRawDried Plant Material(Wedelia/Pseudognaphalium)ExtractCrude EtOH ExtractRaw->ExtractMacerationPartitionLiquid-Liquid PartitionExtract->PartitionH2O susp.EtOAcEtOAc Fraction(Target Pool)Partition->EtOAcSelect Organic PhaseCCSilica Gel Column(Hexane:EtOAc Gradient)EtOAc->CCLoadFr1Fr. A: Kaurenoic Acid(Non-polar)CC->Fr1Elutes 90:10Fr2Fr. B: Target Compound(Polar, 3-OH)CC->Fr2Elutes 75:25

Caption: Step-by-step fractionation workflow to isolate the target compound from crude plant extracts.

Analytical Characterization

To validate the identity of the isolated compound, compare spectral data against these expected values.

  • Physical State: White crystalline powder.

  • Melting Point: ~215–216°C.[12]

  • 
    C NMR (Characteristic Signals): 
    
    • C-19 (Carboxyl):

      
       ~180-182 ppm.[1]
      
    • C-16 (Exocyclic alkene):

      
       ~155-156 ppm.[1]
      
    • C-17 (Exocyclic alkene):

      
       ~103-105 ppm.[1]
      
    • C-3 (Oxymethine):

      
       ~75-79 ppm (Diagnostic for 3-OH).[1]
      
  • Biological Activity Check: Unlike ent-kaurenoic acid, the 3

    
    -OH derivative typically shows loss of antibacterial activity  against Gram-positive strains (e.g., S. aureus, B. cereus), confirming the structure-activity relationship where the C-3 hydrophobicity is crucial for membrane interaction.[1]
    

References

  • Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc. Molecules, 2016.[13] Source: [1]

  • Variation of the antimicrobial activity of Pseudognaphalium vira vira (Asteraceae)

    
    -hydroxy-16-kauren-19-oic acid. Journal of Ethnopharmacology, 2000.[1][5]
    Source: 
    
  • ent-Kaurane Diterpenes and Further Constituents from Wedelia trilobata. Helvetica Chimica Acta, 2011.[10] Source: [1]

  • The diterpenoid ent-16-kauren-19-oic acid acts as an uncoupler of the bacterial respiratory chain. Planta Medica, 2009.[1][9] Source: [1]

  • Grandiflorenic acid vs. Grandiflorolic acid nomenclature clarification. ChemicalBook / ChemFaces Database. Source: [1]

Biosynthesis of ent-Kaurane Diterpenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the biosynthesis, engineering, and pharmacological application of ent-kaurane diterpenoids , with a specific focus on the bioactive 7,20-epoxy-ent-kauranoids (e.g., Oridonin) derived from the Isodon genus.

Executive Summary

The ent-kaurane diterpenoids represent a structurally diverse class of tetracyclic natural products primarily found in the Isodon genus (Lamiaceae).[1][2] Unlike the ubiquitous gibberellins (GAs) which share the ent-kaurene precursor, Isodon diterpenoids—such as Oridonin , Eriocalyxin B , and Enmein —are characterized by extensive oxidative functionalization and a distinct 7,20-epoxy-ent-kaurane lactone bridge .

This guide dissects the biosynthetic machinery from the plastidial cyclization of geranylgeranyl diphosphate (GGPP) to the cytochrome P450-mediated oxidations in the endoplasmic reticulum. It further provides actionable protocols for metabolic engineering in Saccharomyces cerevisiae and isolation via High-Speed Counter-Current Chromatography (HSCCC).

Biosynthetic Mechanics & Enzymology

The biosynthesis of ent-kaurane diterpenoids is a modular process compartmentalized between the plastid and the cytosol/ER.

The Plastidial Cyclization Module

The committed step involves the bifunctional or sequential action of diterpene synthases (diTPS). In Isodon rubescens, this is not a single bifunctional enzyme (as in mosses) but two distinct enzymes:

  • IrCPS (ent-Copalyl Diphosphate Synthase): A Class II diTPS containing a DxDD motif. It protonates the C14-C15 double bond of GGPP, initiating a bicyclization to form the stable intermediate ent-copalyl diphosphate (ent-CPP) .

  • IrKS (ent-Kaurene Synthase): A Class I diTPS containing a DDxxD motif. It ionizes the diphosphate group of ent-CPP, triggering a further cyclization and rearrangement to form the tetracyclic olefin ent-kaurene .

The Oxidative Decoration Module (ER)

The structural complexity of Isodon diterpenoids arises from P450-mediated oxidation.

  • Core Oxidation: The ent-kaurene skeleton is oxidized at C-19 by ent-kaurene oxidase (KO) (typically CYP701 family) to form ent-kaurenoic acid.

  • Scaffold Diversification (The Isodon Divergence): Unlike GA biosynthesis, where C-7 oxidation leads to ring contraction, Isodon pathways utilize specific P450s, notably the CYP706V subfamily (e.g., IrCYP706V2 and IrCYP706V7 ), to introduce hydroxyl groups at C-20 and other positions.

  • 7,20-Epoxy Formation: The formation of the signature lactone bridge is proposed to occur via a hemiacetal intermediate formed by the interaction of a C-7 hydroxyl and a C-20 aldehyde/carboxyl, likely facilitated by a specific dehydrogenase or spontaneous cyclization following P450 oxidation.

Pathway Visualization

Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP Protonation & Cyclization CPS IrCPS (Class II diTPS) GGPP->CPS entKaurene ent-Kaurene (Tetracyclic Core) entCPP->entKaurene Ionization & Rearrangement KS IrKS (Class I diTPS) entCPP->KS entKaurenoic ent-Kaurenoic Acid entKaurene->entKaurenoic C19 Oxidation KO KO (CYP701) entKaurene->KO Intermediates Oxidized Intermediates (C1, C6, C7, C14, C20 -OH) entKaurenoic->Intermediates Multi-site Oxidation CYP706 IrCYP706V2/V7 (Hydroxylases) entKaurenoic->CYP706 Oridonin Oridonin (7,20-epoxy-ent-kaurane) Intermediates->Oridonin Lactonization & Dehydrogenation

Caption: Biosynthetic pathway of Oridonin highlighting the transition from plastidial cyclization to ER-associated oxidative functionalization.

Experimental Protocols

Metabolic Engineering: Heterologous Expression in Yeast

Objective: Establish a high-titer platform for the ent-kaurene scaffold in S. cerevisiae.

Prerequisites:

  • Chassis: S. cerevisiae strain CEN.PK2-1C or equivalent (erg9 repressed strains preferred).

  • Genes: IrCPS, IrKS (codon-optimized).

  • Promoters: Strong constitutive (pTDH3, pTEF1) or galactose-inducible (pGAL1).

Step-by-Step Protocol:

  • Pathway Integration (MVA Up-regulation):

    • Overexpress truncated HMG-CoA reductase (tHMG1) to deregulate the mevalonate pathway.

    • Integrate Erg20 (FPP synthase) fused with GGGS (GGPP synthase) to channel FPP toward GGPP.

    • Validation: Confirm increased GGPP pool via LC-MS analysis of cell lysates.

  • Synthase Module Construction:

    • Clone IrCPS and IrKS into a high-copy 2µ plasmid (e.g., pESC-URA).

    • Fusion Strategy: Create a fusion protein IrKS-linker-IrCPS using a Gly-Ser-Gly linker. This mimics spatial proximity in plants and reduces diffusion limitations of the toxic ent-CPP intermediate.

    • Transformation: Transform into the engineered yeast strain using the LiAc/SS-DNA/PEG method.

  • Fermentation & Induction:

    • Inoculate single colony into SC-URA media containing 2% glucose.

    • Shift to induction media (2% Galactose) at OD600 = 0.6.

    • Co-factor Feeding: Supplement media with 1% ethanol (carbon source) and 50 mM HEPES (pH buffering) to support P450 activity if downstream oxidases are added.

  • Extraction & Quantification:

    • Lyse cells with glass beads in ethyl acetate.

    • Vortex for 20 mins; Centrifuge at 12,000 x g.

    • Analyze organic phase via GC-MS (Column: HP-5MS).

    • Target Peak: ent-Kaurene (m/z 272).

Isolation of Oridonin: High-Speed Counter-Current Chromatography (HSCCC)

Objective: Isolate high-purity Oridonin (>98%) from Isodon rubescens crude extract without irreversible adsorption.

Solvent System: n-Hexane : Ethyl Acetate : Methanol : Water (2.8 : 5 : 2.8 : 5, v/v).[3][4]

Protocol:

  • Preparation: Equilibrate the solvent mixture in a separatory funnel. Separate the upper phase (Stationary Phase) and lower phase (Mobile Phase).

  • Loading: Fill the HSCCC coil with the Upper Phase.

  • Equilibration: Rotate the apparatus at 800 rpm. Pump the Lower Phase (Mobile) head-to-tail at 2.0 mL/min.

  • Injection: Once hydrodynamic equilibrium is established (steady mobile phase elution), inject 100 mg of crude Isodon ethanol extract dissolved in 5 mL of the biphasic solvent (1:1 mixture).

  • Elution & Detection: Monitor effluent at 254 nm. Oridonin typically elutes between 80-100 minutes depending on coil volume.

  • Crystallization: Collect the peak fraction, evaporate solvent, and recrystallize in methanol to achieve >98% purity.

Pharmacological Potential & SAR

The therapeutic efficacy of Isodon diterpenoids is tightly linked to specific structural motifs.

Structural MotifPharmacological FunctionMechanism of Action

-Methylene Cyclopentanone
Critical Warhead Forms covalent Michael adducts with cysteine residues (e.g., Cys247 of NLRP3, Cys46 of Bax). Essential for anti-tumor activity.[5]
7,20-Epoxy Ring Scaffold Rigidity Maintains the spatial orientation of the pharmacophore; enhances metabolic stability compared to open-ring analogs.
6-OH / 1-OH Groups Solubility & Binding Hydrogen bond donors that improve water solubility and receptor affinity. Acetylation at these sites often reduces potency.

Key Drug Targets:

  • AML1-ETO: Oridonin triggers the degradation of this fusion protein in t(8;[5]21) acute myeloid leukemia.[5][6]

  • NLRP3 Inflammasome: Covalent inhibition blocks inflammasome assembly, providing potent anti-inflammatory effects.

References

  • Structure and Mechanism of the Diterpene Cyclase ent-Copalyl Diphosphate Synthase. National Institutes of Health (NIH).7[5][8]

  • Proposed diterpenoid biosynthetic pathway in Isodon plants. ResearchGate.9[8]

  • Efficient production of clerodane and ent-kaurane diterpenes through truncated artificial pathways in Escherichia coli. Beilstein Journals.10[5][8]

  • Isolation and purification of oridonin from the whole plant of Isodon rubescens by high-speed counter-current chromatography. PubMed.[4]3

  • Multi-combination comparative transcriptome analysis response to MeJA and identifies genes putatively involved in oridonin biosynthesis in Isodon rubescens. PubMed Central (PMC).11

  • Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity. Frontiers.12[8][11]

Sources

ent-3beta-Hydroxykaur-16-en-19-oic acid CAS number 66556-91-0

Technical Guide: ent-3 -Hydroxykaur-16-en-19-oic Acid (CAS 66556-91-0)[1][2][3][4]

Executive Summary

ent-3


-Hydroxykaur-16-en-19-oic acid1234678cytotoxicity against human tumor cell lines

Part 1: Chemical Identity & Structural Analysis

Physicochemical Profile

The compound features a tetracyclic ent-kaurane skeleton with an exocyclic double bond at C16-C17 and a carboxylic acid moiety at C19. The distinguishing feature is the hydroxyl group at the C3 position with

PropertySpecification
CAS Number 66556-91-0
IUPAC Name ent-3

-hydroxykaur-16-en-19-oic acid
Molecular Formula

Molecular Weight 318.45 g/mol
Physical State White crystalline powder
Solubility Soluble in DMSO, Chloroform (

), Ethyl Acetate; Insoluble in Water
Stereochemistry ent-Kaurane series (mirror image of normal kaurane)
Structural Visualization (DOT)

The following diagram illustrates the core connectivity and functional groups relative to the ent-kaurane skeleton.

ChemicalStructureFigure 1: Functional Group Topology of ent-3beta-Hydroxykaur-16-en-19-oic acidCoreent-Kaurane Skeleton(Tetracyclic)C19C19-COOH(Carboxylic Acid)Core->C19 EquatorialPositionC16C16=C17(Exocyclic Alkene)Core->C16 ExocyclicUnsaturationC3C3-OH(beta-Hydroxyl)Core->C3 3-betaSubstitution

[1][3]

Part 2: Biosynthesis & Natural Occurrence

Botanical Source

The primary natural source is Wedelia trilobata (Asteraceae), a creeping herb known for its rich diterpenoid content. It is also identified as a metabolite in biotransformation studies involving ent-kaurenoic acid by fungi such as Psilocybe cubensis, indicating it is a Phase I oxidation product of the parent diterpene.

Biosynthetic Pathway

The compound is formed via the plastidial MEP pathway, proceeding through the cyclization of Geranylgeranyl Diphosphate (GGPP) to ent-kaurene, followed by sequential oxidation.

BiosynthesisFigure 2: Biosynthetic Origin from the Gibberellin Pathway PrecursorsGGPPGeranylgeranyl Diphosphate(GGPP)entKaureneent-Kaurene(Tetracyclic hydrocarbon)GGPP->entKaurene ent-Kaurene Synthase(Cyclization)KaurenoicAcident-Kaur-16-en-19-oic Acid(Parent Compound)entKaurene->KaurenoicAcid Kaurene Oxidase(C19 Oxidation)Targetent-3beta-Hydroxykaur-16-en-19-oic acid(CAS 66556-91-0)KaurenoicAcid->Target Hydroxylase / Biotransformation(C3-beta Hydroxylation)

Part 3: Pharmacological Potential & SAR

Cytotoxicity Profile (Key Activity)

Unlike its parent compound (kaurenoic acid), which is renowned for antibacterial properties, the 3

cytotoxicity

Quantitative Data: In Vitro Cytotoxicity (


)
Cell LineTissue Origin

Value (

M)
Therapeutic Implication
SMMC-7721 Human Hepatocellular Carcinoma9.8 High Potency
SGC-7901 Human Gastric Cancer10.7 Moderate Potency
K562 Human Chronic Myeloid Leukemia13.7 Moderate Potency

Data Source: Validated against standard chemotherapeutic assays (MTT/SRB).

Structure-Activity Relationship (SAR)
  • Antibacterial Activity: The introduction of the C3-OH group renders the molecule inactive against Gram-positive bacteria (e.g., S. aureus, E. faecalis), whereas the parent kaurenoic acid is active. This indicates the lipophilicity of the A-ring is crucial for bacterial membrane lysis.

  • Cytotoxicity: The C3-OH enhances solubility and potentially hydrogen-bonding capacity with intracellular targets (e.g., NF-

    
    B signaling proteins or mitochondrial membranes), shifting the profile toward anti-tumor activity.
    

Part 4: Experimental Protocols

Isolation Workflow from Wedelia trilobata

Objective: Isolate high-purity (>95%) ent-3

6
  • Extraction:

    • Air-dry aerial parts of W. trilobata (1 kg).

    • Macerate in 95% Ethanol (3 x 5L) at room temperature for 72h.

    • Concentrate in vacuo to obtain crude extract.

  • Partitioning:

    • Suspend crude extract in

      
      .
      
    • Partition successively with Hexane (removes fats/waxes)

      
      Chloroform (
      
      
      )
      
      
      Ethyl Acetate.
    • Target Phase: The Chloroform fraction typically contains the diterpenoids.

  • Chromatography (Purification):

    • Stationary Phase: Silica Gel (200-300 mesh).

    • Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (from 100:0 to 70:30).

    • TLC Monitoring: Visualize with Vanillin-Sulfuric acid reagent (heating turns spots violet/blue).

    • The target compound elutes after kaurenoic acid due to the polarity of the hydroxyl group.

  • Crystallization:

    • Recrystallize active fractions from Methanol/Chloroform to yield white needles.

Analytical Validation (NMR Expectations)

To confirm identity, look for these diagnostic signals in

  • Exocyclic Alkene: Two singlets at

    
     ppm (H-17a, H-17b).
    
  • C3-Methine: A multiplet or doublet of doublets at

    
     ppm (H-3), shifting downfield due to the hydroxyl group.
    
  • Methyl Groups: Two singlets for C-18 and C-20 methyls (

    
     ppm).
    
  • Carboxylic Acid: Broad singlet at

    
     ppm (often not seen unless dry DMSO is used).
    

References

  • Isolation & Identification

    • Wedelia trilobata phytochemical profiling.[][6][7][9][10][11]

    • Source: [1][3][4][][11]

  • Cytotoxicity Data

    • Cytotoxic activity against SMMC7721, K562, and SGC7901 cell lines.[11]

    • Source:

  • Antibacterial SAR

    • Comparison of kaurenoic acid and its 3-hydroxy deriv
    • Source:

  • Biotransformation

    • Microbial hydroxylation of kaurenoic acid to 3-hydroxy deriv
    • Source:

Technical Guide: Physical and Chemical Properties of Kaurane Diterpenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tetracyclic Scaffold

Kaurane diterpenes represent a clinically significant class of tetracyclic diterpenoids defined by the rigid ent-kaurane skeleton. Unlike flexible acyclic terpenes, the kaurane framework offers a defined 3D spatial arrangement (pharmacophore) that interacts specifically with biological targets, ranging from bacterial efflux pumps to human nuclear receptors.

This guide moves beyond basic description to analyze the physicochemical constraints and chemical reactivity profiles that dictate how these molecules are isolated, modified, and formulated into therapeutic candidates. The primary focus will be on ent-kaurenoic acid (KA) and steviol as archetypes.

Physical Characterization & Identification[1][2][3][4]

Structural Rigidity and Solubility Profile

The ent-kaurane skeleton consists of a perhydrophenanthrene unit (rings A, B, C) fused to a cyclopentane ring (D) via a bridge between C-8 and C-13. This creates a highly lipophilic, "greasy" core.

  • Crystallinity: Most kauranes, such as KA, exist as white crystalline solids with high melting points (KA: 179–181 °C). This high lattice energy is driven by strong intermolecular hydrogen bonding (dimerization) of the C-19 carboxylic acid.

  • Solubility Challenges:

    • Water: Negligible (< 10 µg/mL).

    • Organic Solvents: Soluble in CHCl₃, MeOH, DMSO.

    • Implication: In biological assays, stock solutions must be prepared in DMSO, but precipitation occurs upon dilution into aqueous media if the concentration exceeds 50 µM.

Spectroscopic Fingerprinting (NMR)

Nuclear Magnetic Resonance (NMR) is the gold standard for identification. The ent-kaurane skeleton has a distinct signature, particularly the exocyclic double bond and the bridgehead protons.

Table 1: Key


C and 

H NMR Signals for ent-Kaurenoic Acid (in CDCl₃)
PositionCarbon Type

(ppm)

(ppm)
Diagnostic Feature
C-19 Carboxyl (-COOH)184.812.0 (br s)Acidic proton; shifts significantly with pH.
C-16 Quaternary Alkene155.9-Part of the exocyclic methylene "warhead".
C-17 Methylene (=CH₂)103.04.74, 4.79Distinctive exocyclic double bond singlets.
C-13 Methine (Bridgehead)43.82.64Broad triplet; key for stereochemical assignment.
C-20 Methyl (-CH₃)15.60.95Angular methyl; sensitive to Ring A oxidation.

Analyst Note: The chemical shift of C-17 is the primary indicator of the integrity of the exocyclic double bond. Disappearance of the signals at


 103.0/155.9 indicates oxidation or isomerization.

Chemical Reactivity & Stability

The kaurane skeleton possesses two primary "handles" for chemical modification (semi-synthesis):

The C-19 Carboxylic Acid (The Anchor)

Located on the A-ring, this group is sterically hindered but accessible.

  • Reactivity: Standard esterification and amidation.

  • Significance: Derivatization here (e.g., forming methyl esters or amino acid conjugates) drastically alters the LogP (lipophilicity), improving bioavailability without destroying the core scaffold.

The C-16/C-17 Exocyclic Double Bond (The Warhead)
  • Reactivity: This alkene is electron-rich but sterically crowded.

    • Epoxidation:[1] Reaction with m-CPBA yields the 16,17-epoxide.

    • Hydroboration: Yields the C-17 alcohol.[2]

    • Michael Acceptor Potential: If the allylic position (C-15) is oxidized to a ketone, the ring D becomes an

      
      -unsaturated ketone (enone), a potent electrophile capable of covalent binding to cysteine residues in proteins (e.g., NF-
      
      
      
      B pathway inhibition).
The Wagner-Meerwein Rearrangement (Stability Warning)

A critical instability issue for kauranes is acid-catalyzed rearrangement.

  • Mechanism: Under strong acidic conditions (e.g., aqueous H₂SO₄), the C/D ring system rearranges.

  • Example: Steviol (kaurane)

    
    Isosteviol  (beyerane).[3]
    
  • Consequence: The bridge expands, and the stereochemistry at C-16 changes. This completely alters the biological activity profile. Avoid strong mineral acids during extraction unless this rearrangement is desired.

Biosynthetic Logic (Pathway Diagram)

Understanding the biosynthesis is crucial for bioengineering applications. The pathway proceeds from Geranylgeranyl pyrophosphate (GGPP) through a specific cyclization cascade.[1]

Biosynthesis cluster_legend Key GGPP Geranylgeranyl Pyrophosphate (GGPP) CPS Enzyme: CPS (Copalyl Diphosphate Synthase) GGPP->CPS entCPP ent-Copalyl Diphosphate (Intermediate) CPS->entCPP Protonation & Cyclization (A/B Ring) KS Enzyme: KS (Kaurene Synthase) entCPP->KS entKaurene ent-Kaurene (Tetracyclic Skeleton) KS->entKaurene Ionization & Rearrangement (C/D Ring) P450 Cytochrome P450s (KO / KAO) entKaurene->P450 KA ent-Kaurenoic Acid (Bioactive Core) P450->KA C-19 Oxidation Gibberellins Gibberellins (Plant Hormones) KA->Gibberellins Ring Contraction (B-ring) Precursor Precursor Enzyme Enzyme Product Key Product

Caption: The sequential cyclization of GGPP to the ent-kaurane skeleton, highlighting the critical enzymes CPS and KS which determine the stereochemical outcome.

Experimental Protocols

Protocol A: Isolation of ent-Kaurenoic Acid

Source: Mikania glomerata (Guaco) or Xylopia species. Principle: Acid-Base extraction utilizing the C-19 carboxyl group to separate KA from neutral terpenes.

  • Extraction: Macerate dried leaves (500 g) in Ethanol (95%) for 72 hours. Filter and concentrate under reduced pressure to obtain crude extract.

  • Liquid-Liquid Partition:

    • Suspend crude extract in MeOH:H₂O (9:1).

    • Partition with Hexane (removes fats/chlorophyll). Discard hexane.

    • Partition aqueous phase with Dichloromethane (DCM) . Collect DCM fraction.

  • Acid-Base Fractionation (Purification Step):

    • Take DCM fraction and extract with 5% NaHCO₃ (aq) .

    • Organic Layer:[4][5][6][7][8][9][10] Contains neutral kauranes (e.g., kaurenol).

    • Aqueous Layer: Contains KA as the sodium salt.

    • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2–3. A white precipitate (KA) will form.

    • Re-extraction: Extract the precipitate with Ethyl Acetate. Dry over Na₂SO₄ and evaporate.

  • Crystallization: Recrystallize from MeOH or Acetone to yield pure ent-kaurenoic acid (White needles).

Protocol B: Semi-Synthesis (C-19 Amidation)

Objective: Improve solubility or attach a fluorophore.

  • Activation: Dissolve ent-kaurenoic acid (1 eq) in dry DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

  • Coupling: Add the desired amine (e.g., benzylamine or an amino acid methyl ester) (1.1 eq) and DIPEA (2 eq).

  • Reaction: Allow to warm to Room Temp and stir for 12–24 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Wash with 1M HCl, then Sat. NaHCO₃, then Brine.

  • Result: The resulting amide is generally more stable and can possess distinct biological properties compared to the free acid.

Structure-Activity Relationship (SAR) Logic

The biological activity of kauranes is not random; it follows specific structural rules.[11]

SAR Core ent-Kaurane Scaffold C19 C-19 Carboxyl (-COOH) Core->C19 C16 C-16/C-17 Exocyclic Alkene Core->C16 C15 C-15 Position Core->C15 C3 C-3 Hydroxyl Core->C3 BioA Essential for Interaction (H-bond donor) C19->BioA Modification affects lipophilicity BioB Cytotoxicity Center (Alkylation) C16->BioB Epoxidation target BioC Enone Formation (NF-kB Inhibition) C15->BioC Oxidation to ketone BioD Antimicrobial Potency (Gram+ specificity) C3->BioD Presence increases activity

Caption: SAR map illustrating how specific functional groups on the kaurane skeleton drive distinct pharmacological outcomes, from cytotoxicity to antimicrobial action.

References

  • PubChem. (2025). ent-Kaurene | C20H32.[12] National Library of Medicine. [Link]

  • Ferreira, A. E., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid. ACS Omega. [Link]

  • Ghisalberti, E. L. (1997).[13] The biological activity of naturally occurring kaurane diterpenes. Fitoterapia. (Foundational Review).

  • Moura, A. C., et al. (2002). Antimicrobial activity of natural and semi-synthetic kaurane diterpenes. Journal of the Brazilian Chemical Society. [Link]

  • Yamaguchi, S. (2008). Gibberellin Metabolism and its Regulation. Annual Review of Plant Biology. [Link]

Sources

Literature review on the bioactivity of ent-3beta-Hydroxykaur-16-en-19-oic acid

Technical Guide: Bioactivity & Pharmacological Profile of ent-3 -Hydroxykaur-16-en-19-oic Acid[1]

Executive Summary

Compound: ent-3

Class:Primary Sources:12

This technical guide analyzes the pharmacological profile of ent-3



Structure-Activity Relationship (SAR) checkpoint3

Chemical Profile & Physicochemical Properties[4][5][6]

The biological behavior of 3

PropertySpecification
IUPAC Name (1S,4S,5R,9S,10R,13R)-3

-hydroxy-16-kauren-19-oic acid
Molecular Formula C

H

O

Molecular Weight 318.45 g/mol
Physical State White crystalline powder
Solubility Soluble in DMSO, Chloroform, Ethyl Acetate; Insoluble in Water
Key Structural Feature C-3 Hydroxyl group (

-orientation)
Related Isomers ent-3

-hydroxykaur-16-en-19-oic acid (Stereoisomer)
Structural Significance

The presence of the 3

intramolecular hydrogen bond

Pharmacological Mechanisms & SAR Analysis

The bioactivity of 3

Antibacterial Activity: The "Inactive" Control

While ent-kaurenoic acid is a potent bacteriolytic agent against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus cereus), the 3

biologically inactive
  • Mechanism of Inactivity:

    • Parent (KA): The free C-19 carboxyl group interacts with the bacterial cell membrane, acting as an uncoupler of the respiratory chain and causing lysis.

    • 3

      
      -OH Derivative:  The C-3 hydroxyl group forms a hydrogen bond with the C-19 carboxyl oxygen. This "internal neutralization" prevents the carboxyl group from effectively interacting with the lipid bilayer or proton gradients of the bacteria.
      
Cytotoxicity & Anti-Inflammatory Potential

While the free 3

  • Direct Cytotoxicity: Low to moderate activity against KB and MCF-7 cell lines compared to KA.

  • Derivative Potency: Acylated derivatives (e.g., 3

    
    -tigloyloxy-kaur-16-en-19-oic acid found in Wedelia) exhibit potent NF-
    
    
    B inhibition and anti-inflammatory effects, suggesting the 3-position is a viable site for prodrug modification.
Visualization: The SAR "Activity Switch"

SAR_Mechanismcluster_legendActivity KeyKAent-Kaurenoic Acid(Parent Scaffold)OH3ent-3β-Hydroxy-KA(Target Compound)KA->OH3C-3 Hydroxylation(Metabolism)MembraneBacterial MembraneLysis (Active)KA->MembraneFree COOH interactionAcyl3-Acyl Derivatives(e.g., Tigloyloxy)OH3->AcylEsterificationH_BondIntramolecular H-Bond(C3-OH <-> C19-COOH)OH3->H_BondStructural LockingNFkBNF-κB Inhibition(High Potency)Acyl->NFkBRestores/EnhancesBioactivityH_Bond->MembraneBlocks Interaction(Inactive)key1Blue = Active Antibacterialkey2Red = Inactive Antibacterialkey3Green = Active Anti-Inflammatory

Caption: Structure-Activity Relationship showing how C-3 hydroxylation deactivates antibacterial potential via H-bonding, while subsequent acylation restores anti-inflammatory activity.

Experimental Framework

Isolation Protocol (From Wedelia trilobata)

This protocol isolates the ent-kaurane fraction, separating the 3

  • Extraction:

    • Air-dry aerial parts of Wedelia trilobata (5 kg).

    • Extract with 95% Ethanol (3 x 10 L) at room temperature for 72 hours.

    • Concentrate under reduced pressure to yield crude extract.

  • Partitioning:

    • Suspend crude extract in H

      
      O.
      
    • Partition successively with Petroleum Ether, Ethyl Acetate (EtOAc) , and n-Butanol.

    • Target Fraction: The EtOAc fraction contains the diterpenoids.

  • Chromatography (Isolation):

    • Subject EtOAc fraction to Silica Gel Column Chromatography (200-300 mesh).

    • Elute with a gradient of CHCl

      
      :MeOH  (100:0 
      
      
      1:1).
    • Collect fractions. The 3

      
      -OH derivative typically elutes after the parent kaurenoic acid due to increased polarity.
      
  • Purification:

    • Purify semi-pure fractions using Sephadex LH-20 (eluent: MeOH).

    • Final purification via RP-HPLC (C18 column, MeOH:H

      
      O 85:15).
      
Analytical Verification (NMR Data)

To distinguish the 3




  • H-3 Proton:

    
     ~3.2–3.5 ppm.
    
    • 
      -OH (Equatorial OH, Axial H):  H-3 appears as a dd  (doublet of doublets) with large coupling constants (
      
      
      Hz), indicating an axial proton.
    • 
      -OH (Axial OH, Equatorial H):  H-3 appears as a narrow multiplet or broad singlet (
      
      
      Hz).
  • Exocyclic Methylene (H-17): Two singlets at

    
     4.74 and 4.80 ppm.
    

Quantitative Data Summary

The following table contrasts the bioactivity of 3

CompoundAssay TargetActivity MetricResultReference
ent-Kaurenoic Acid S. aureus (Gram +)MIC5.0

g/mL
[1, 2]
3

-OH-KA
S. aureus (Gram +)MIC> 250

g/mL (Inactive)
[1]
ent-Kaurenoic Acid KB Cells (Cancer)IC

1.6

g/mL
[3]
3

-Tigloyloxy-KA
NF-

B (Inflammation)
InhibitionHigh Potency[4]

Translational Perspective

For drug development professionals, ent-3

strategic intermediate
  • Metabolic Stability: The C-3 position is a metabolic "soft spot." Understanding its hydroxylation is crucial for predicting the clearance of kaurenoic acid-based drugs.

  • Prodrug Design: The inactivity of the free hydroxyl form suggests that masking this group (e.g., via esterification) is necessary to restore membrane permeability or target affinity.

  • Reference Standard: It is essential for quality control in herbal medicine standardization (e.g., Wedelia or Pteris extracts) to differentiate active components from inactive metabolites.

References

  • Antibacterial Mechanism & Inactivity

    • Title: The Diterpenoid ent-16-Kauren-19-oic Acid Acts as an Uncoupler of the Bacterial Respir
    • Source:Planta Medica (2009).
    • URL:[Link]

  • Parent Compound Bioactivity

    • Title: ent-Kaurenoic acid: a sirtuin 1 activator with anti-inflamm
    • Source:Journal of Natural Products.[4]

    • URL:[Link]

  • Cytotoxicity Benchmarking

    • Title: ent-Kaur-16-en-19-oic acid, a KB cells cytotoxic diterpenoid
    • Source:Phytotherapy Research (2002).[3]

    • URL:[Link]

  • Derivative Activity (Anti-inflammatory)

    • Title: (3

      
      )-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid, isolated from Wedelia trilobata L., exerts an anti-inflammatory effect.[1]
      
    • Source:Toxicology in Vitro (2021).[1]

    • URL:[Link]

Discovery and isolation of novel ent-kaurane diterpenoids

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Discovery and Isolation of Novel ent-Kaurane Diterpenoids

Executive Summary

ent-Kaurane diterpenoids are a structurally diverse class of tetracyclic natural products predominantly isolated from the genus Isodon (Lamiaceae).[1][2] They exhibit potent anti-tumor, anti-inflammatory, and antibacterial activities, making them high-value targets for drug development. However, their structural complexity—characterized by multiple chiral centers, varying oxidation states, and frequent skeletal rearrangements (e.g., 6,7-seco, 7,20-epoxy)—presents significant challenges in isolation and structural elucidation.

This guide provides a rigorous, field-proven protocol for the discovery, isolation, and characterization of novel ent-kaurane diterpenoids. It moves beyond standard textbook procedures to address the specific physicochemical properties of these molecules, ensuring high purity and structural certainty.

Phase 1: Source Selection & Extraction Strategy

Plant Material Selection

While Isodon species are the primary source, recent studies have identified ent-kauranes in Annona, Coffea, and Sigesbeckia species.

  • Target Tissue: Aerial parts (leaves and stems) collected during the flowering stage typically yield the highest diterpenoid content.

  • Pre-processing: Air-dry in shade (avoid direct sunlight to prevent UV-induced degradation). Grind to a coarse powder (20–40 mesh). Fine powder (<60 mesh) often leads to column clogging during initial filtration.

Extraction Protocol: The "70% Acetone" Standard

Unlike general phytochemical extractions that use methanol, 70% Acetone is the preferred solvent for Isodon diterpenoids. It efficiently penetrates plant cell walls and solubilizes moderately polar diterpenoids while leaving behind highly non-polar waxes (soluble in 100% acetone/hexane) and highly polar polysaccharides (soluble in water).

Step-by-Step Protocol:

  • Maceration: Extract air-dried powder (e.g., 5 kg) with 70% aqueous acetone (3 × 10 L) at room temperature for 72 hours.

    • Causality: Avoid reflux extraction. Many ent-kauranes contain labile ester groups or epoxide rings (e.g., 7,20-epoxy) that can open or rearrange under heat.

  • Concentration: Evaporate acetone under reduced pressure (<40°C) to yield an aqueous suspension.

  • Liquid-Liquid Partitioning (The Critical Split):

    • Wash 1: Extract aqueous suspension with Petroleum Ether (3x). Discard organic layer (removes chlorophyll, fats, waxes).

    • Extraction 2: Extract aqueous phase with Ethyl Acetate (EtOAc) (4x). Collect this fraction.

    • Extraction 3: Extract aqueous phase with n-Butanol . (Contains glycosides; lower priority for cytotoxic diterpenoids).

Outcome: The EtOAc fraction contains the majority of bioactive ent-kaurane diterpenoids.

Phase 2: Advanced Fractionation & Isolation

The isolation workflow must address the "polarity trap," where diterpenoids co-elute with phenolics.

Workflow Visualization

The following diagram outlines the logical flow from crude extract to pure compound, prioritizing the removal of interfering substances.

IsolationWorkflow cluster_solvents Mobile Phase Logic Start Crude EtOAc Extract MCI MCI Gel CHP20P (Decolorization & Rough Cut) Start->MCI Remove Chlorophyll/Phenolics Silica Silica Gel CC (CHCl3/Acetone Gradient) MCI->Silica Fr. A-E (Polarity Based) Sephadex Sephadex LH-20 (MeOH or CHCl3/MeOH) Silica->Sephadex Size/Shape Exclusion RP_HPLC Prep-HPLC (C18) (MeOH/H2O or ACN/H2O) Sephadex->RP_HPLC Final Purification Pure Pure ent-Kaurane Diterpenoid RP_HPLC->Pure >95% Purity MCI_Sol MeOH/H2O (30% -> 100%) Silica_Sol CHCl3/Acetone (1:0 -> 0:1)

Figure 1: Isolation workflow optimizing purity and yield. MCI Gel is critical for removing phenolic interference early.

Chromatographic Tactics
  • MCI Gel CHP20P (The "Game Changer"):

    • Why: Silica gel alone often results in irreversible adsorption of diterpenoids or contamination with pigments. MCI gel (polystyrene polymer) effectively removes chlorophyll and separates fractions by hydrophobicity using a MeOH/H2O gradient.

    • Protocol: Elute with 30%, 50%, 70%, 90%, 100% MeOH. ent-Kauranes typically elute in the 70-90% fractions .

  • Silica Gel CC:

    • Solvent System:CHCl3:Acetone is superior to Hexane:EtOAc for Isodon diterpenoids due to better solubility and resolution of the polar oxygenated functional groups.

  • Sephadex LH-20:

    • Function: Removes trace pigments and separates isomers based on molecular size/shape.

    • Solvent: MeOH or CHCl3:MeOH (1:1).

Phase 3: Structural Elucidation (The "Triad of Truth")

Novel ent-kauranes often feature subtle stereochemical variations (e.g., C-20 stereochemistry). A self-validating system using NMR, MS, and X-ray/ECD is mandatory.

Data Presentation: NMR Diagnostics

Table 1 summarizes diagnostic signals for common ent-kaurane skeletons.

Skeleton TypeKey FeatureDiagnostic NMR Signals (approx.[2][3] δ)
7,20-Epoxy Ether bridgeH-20: Pair of doublets (δ 3.8–4.2, J~10 Hz) or singlet if C-20 is hemiacetal.
6,7-Seco Ring B cleavageH-6/H-7: Downfield shift due to formation of lactones or conjugated systems.
Enmein-type 6,7-seco-6,20-epoxyC-6: Acetal carbon (δ 95–105 ppm).
Spiro-lactone RearrangementC-15/16: Diagnostic shifts in 13C NMR indicating spiro-center formation.
The Stereochemistry Challenge
  • Problem: Relative stereochemistry (NOESY) is insufficient for distinguishing enantiomeric series (ent- vs. normal-kaurane).

  • Solution:

    • X-ray Crystallography: The gold standard. Requires high-quality single crystals (crystallize from MeOH or Acetone).

    • Electronic Circular Dichroism (ECD): If crystals fail, compare experimental ECD spectra with time-dependent DFT (TDDFT) calculated spectra.

      • Key Transition: The n→π* transition of the ketone (often at C-15) provides a strong Cotton effect diagnostic of the absolute configuration.

Phase 4: Biological Evaluation & Mechanism

Novel ent-kauranes (e.g., Oridonin derivatives, Silvaticusins) primarily target the NF-kB pathway and mitochondrial apoptosis.

Mechanism of Action Visualization

SignalingPathway Compound ent-Kaurane (e.g., Oridonin/Silvaticusin) IKK IKK Complex Compound->IKK Inhibits Bax Bax (Pro-apoptotic) Compound->Bax Upregulates NFkB NF-kB (p65/p50) IKK->NFkB Phosphorylation Nucleus Nucleus NFkB->Nucleus Translocation blocked Mito Mitochondria Bax->Mito MOMP Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c release Apoptosis Apoptosis Caspase->Apoptosis Execution

Figure 2: Dual mechanism of action: NF-kB inhibition and Mitochondrial Apoptosis induction.

Standard Screening Panel

Every novel isolate must be screened against a validated panel:

  • Cytotoxicity: MTT/CCK-8 assay against HL-60 (leukemia), A-549 (lung), HepG2 (liver).

    • Benchmark: IC50 < 10 µM is considered active; < 1 µM is a lead candidate.

  • Selectivity: Counter-screen against normal cell lines (e.g., HUVEC, HEK293) to calculate Selectivity Index (SI).

Recent Case Study: Silvaticusins (2024)

A prime example of modern discovery is the isolation of Silvaticusins A–D from Isodon silvaticus [1].[2]

  • Novelty: Silvaticusin D represents a rare dimeric ent-kaurane featuring a cyclobutane moiety formed via [2+2] cycloaddition.[2]

  • Methodology: Followed the extraction protocol above. Structure confirmed via extensive 2D NMR and calculated ECD.

  • Activity: Silvaticusin C showed IC50 values ranging from 1.27 to 7.52 µM against five human tumor cell lines.[2]

References

  • Silvaticusins A–D: ent-kaurane diterpenoids and a cyclobutane-containing ent-kaurane dimer from Isodon silvaticus. Source:[2] Phytochemistry (via PubMed/ResearchGate context), 2024. URL:[Link] (General verification link for recent Isodon studies)

  • Unveiling the Potential of Ent-Kaurane Diterpenoids: Multifaceted Natural Products for Drug Discovery. Source: MDPI Pharmaceuticals, 2024. URL:[Link]

  • Three New Ent-Kaurane Diterpenes with Antibacterial Activity from Sigesbeckia orientalis. Source: MDPI Molecules, 2024. URL:[Link]

  • Structure revision of ent-kaurane diterpenoids, isoserrins A, B, and D, enabled by DU8+ computation. Source: Journal of Natural Products (Context via NSF PAR), 2023. URL:[Link]

  • Ent-kaurane diterpenoids from the Annonaceae family: a review. Source: Frontiers in Pharmacology, 2023. URL:[Link]

Sources

Preliminary Biological Screening of ent-3β-Hydroxykaur-16-en-19-oic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

ent-3β-Hydroxykaur-16-en-19-oic acid (CAS 66556-91-0) is a bioactive kaurane-type diterpenoid isolated primarily from botanical sources such as the herbs of Wedelia trilobata and Pseudognaphalium vira vira[]. As a stereospecifically hydroxylated derivative of kaurenoic acid, the addition of the 3β-hydroxyl group fundamentally alters the molecule's electronic density and lipophilicity. This structural nuance significantly amplifies its biological efficacy, dictating its interaction with cellular membranes and intracellular targets. This technical guide delineates the mechanistic pathways and preliminary biological screening workflows for its two most prominent activities: antifungal pathogenesis disruption and macrophage-mediated immunomodulation.

Core Biological Activities & Mechanistic Pathways

Antifungal Pathogenesis Disruption (Botrytis cinerea)

The compound exhibits profound fungitoxic effects against Botrytis cinerea, a highly destructive necrotrophic phytopathogen. Mechanistically, ent-3β-hydroxykaur-16-en-19-oic acid exerts its primary effect by triggering 2 within the fungal plasmalemma[2]. This rapid structural destabilization leads to the leakage of critical intracellular components. In a compensatory stress response to this membrane compromise, the fungus is forced into the enzymatic induction of laccase and p-nitrophenylbutyrate esterase[2]. Notably, the hydroxylated diterpene is significantly more effective at inducing laccase production and inhibiting mycelial growth than non-hydroxylated kaurenoic acid[2].

Immunomodulatory & Anti-inflammatory Potential

Beyond its antifungal properties, kaurane diterpenoids are potent modulators of the innate immune response. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, kaurenoic acid derivatives are known to block inflammatory signaling cascades. This inhibition downregulates the transcription of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a dose-dependent suppression of3 release[3].

Data Presentation: Comparative Biological Activity

CompoundTarget ModelPrimary MechanismKey Observations
ent-3β-Hydroxykaur-16-en-19-oic acid Botrytis cinereaMembrane permeabilizationHigh mycelial growth inhibition; induces both laccase & esterase[2].
Kaurenoic Acid (Non-hydroxylated) Botrytis cinereaEsterase inductionModerate growth inhibition; fails to induce laccase[2].
Kaurenoic Acid Derivatives RAW264.7 MacrophagesiNOS & COX-2 suppressionIC50 ~51.7 μM for NO reduction; significant PGE2 suppression[3].

Experimental Protocols & Workflows

To ensure high scientific integrity (E-E-A-T), the following self-validating protocols are designed with built-in causality and controls for screening ent-3β-hydroxykaur-16-en-19-oic acid.

Protocol 1: Antifungal Radial Growth & Membrane Permeabilization Assay

Rationale: Radial growth assays quantify macroscopic fungitoxicity, while SYTOX Green uptake validates the specific mechanism of membrane compromise.

  • Media Preparation : Prepare Potato Dextrose Agar (PDA) supplemented with 0.1% Tween 20 to enhance the solubility of the lipophilic diterpenoid.

  • Compound Administration : Dissolve ent-3β-hydroxykaur-16-en-19-oic acid in methanol. Add the solution to the autoclaved PDA at varying concentrations (e.g., 10, 50, 100 μg/mL) just before pouring into Petri dishes.

    • Causality: Adding the compound post-autoclaving prevents thermal degradation of the heat-sensitive diterpenoid structure, ensuring accurate dose-response metrics.

  • Inoculation & Incubation : Place a 5 mm mycelial plug of B. cinerea (from a 7-day-old culture) at the center of each plate. Incubate at 22°C in the dark for 72 hours. Measure the radial growth diameter daily.

    • Self-Validation: Include a methanol-only control to ensure the solvent does not contribute to growth inhibition[4].

  • Membrane Permeabilization (SYTOX Green Assay) : Harvest treated mycelia and incubate with 0.2 μM SYTOX Green for 30 minutes. Measure fluorescence (Ex: 488 nm, Em: 523 nm).

    • Causality: SYTOX Green is a high-affinity nucleic acid stain that cannot cross intact cell membranes. Fluorescence is only observed if the diterpenoid has successfully permeabilized the fungal plasmalemma, providing a self-validating readout of the direct mechanism of action[2].

Protocol 2: In Vitro Anti-inflammatory Screening (RAW264.7 Macrophages)

Rationale: Measuring NO and PGE2 provides a direct readout of iNOS and COX-2 enzymatic activity, confirming the compound's immunomodulatory efficacy.

  • Cell Culture : Seed RAW264.7 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C with 5% CO
    
    
    
    .
  • Pre-treatment : Treat cells with ent-3β-hydroxykaur-16-en-19-oic acid (10–100 μM) for 2 hours prior to stimulation.

    • Causality: Pre-treatment allows the lipophilic compound to partition into the cell and establish intracellular target engagement before the LPS-induced inflammatory cascade is triggered. This isolates the compound's preventative anti-inflammatory capacity[3].

  • LPS Stimulation : Add 1 μg/mL Lipopolysaccharide (LPS) to the wells and incubate for 24 hours.

  • Nitric Oxide Quantification (Griess Assay) : Transfer 100 μL of the culture supernatant to a new plate. Add 100 μL of Griess reagent. Read absorbance at 540 nm against a sodium nitrite standard curve.

  • Cell Viability (MTT Assay) : Add MTT reagent to the remaining cells, incubate for 4 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

    • Self-Validation: A reduction in NO or PGE2 could be a false positive caused by cell death. The MTT assay acts as a critical control to ensure the observed anti-inflammatory effects are due to enzymatic downregulation, not cytotoxicity[3].

Mechanistic Pathway Visualization

Mechanism cluster_fungus Antifungal Pathway (B. cinerea) cluster_macrophage Anti-inflammatory Pathway (RAW264.7) Compound ent-3β-Hydroxykaur-16-en-19-oic acid Membrane Membrane Permeabilization Compound->Membrane Direct action NFkB NF-κB Pathway Inhibition Compound->NFkB Modulates ROS ROS Overproduction Membrane->ROS Enzymes Laccase & Esterase Induction Membrane->Enzymes FungalDeath Mycelial Growth Inhibition ROS->FungalDeath Enzymes->FungalDeath Enzymes_Mac ↓ iNOS & COX-2 Expression NFkB->Enzymes_Mac Mediators ↓ NO & PGE2 Release Enzymes_Mac->Mediators AntiInflam Anti-inflammatory Effect Mediators->AntiInflam

Fig 1: Dual pathways of ent-3β-Hydroxykaur-16-en-19-oic acid in fungal and mammalian cells.

References

  • Cotoras, M., et al. "Characterization of the Antifungal Activity on Botrytis cinerea of the Natural Diterpenoids Kaurenoic Acid and 3β-Hydroxy-kaurenoic Acid." Journal of Agricultural and Food Chemistry (ACS Publications). 2

  • "CAS 66556-91-0 ent-3β-Hydroxykaur-16-en-19-oic acid - Natural Products." BOC Sciences.

  • Mendoza, L., et al. "In Vitro Antifungal Activity of the Diterpenoid 7α-Hydroxy-8(17)-labden-15-oic Acid and Its Derivatives against Botrytis cinerea." MDPI. 4

  • "Kaurenoic acid | 6730-83-2 | 天然产物(标准品)." ChemFaces. 3

Sources

Phytochemical Investigation of Wedelia trilobata for Diterpenoids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Wedelia trilobata (L.) Hitchc (syn.[1][2][3][4][5][6][7] Sphagneticola trilobata), widely known as "Singapore Daisy," is often categorized as an invasive weed; however, from a pharmacognostic perspective, it is a high-yield bio-factory for ent-kaurane diterpenoids .

This guide provides a rigorous technical framework for the extraction, isolation, and structural elucidation of these diterpenoids. Unlike simple phenolic extractions, diterpenoid isolation requires specific strategies to resolve structural isomers (e.g., kaurenoic acid vs. grandiflorenic acid) and manage their stereochemical complexity. This document outlines a self-validating workflow designed for researchers aiming to transition these molecules from crude extracts to drug development candidates.

Phytochemical Intelligence: The ent-Kaurane Scaffold

The primary therapeutic value of W. trilobata lies in its diterpenoid fraction.[4][6] These compounds share a tetracyclic ent-kaurane skeleton, characterized by a rigid bridgehead structure and specific stereochemistry that dictates biological interaction.

Key Target Analytes
Compound NameChemical ClassDiagnostic Feature (NMR)Therapeutic Potential
Kaurenoic Acid ent-kaur-16-en-19-oic acidExocyclic double bond (

~4.7-4.[8][9]8)
Anti-inflammatory, Analgesic
Grandiflorenic Acid ent-kaura-9(11),16-dien-19-oic acidC9-C11 double bondAntimicrobial, Wound Healing
Wedelobatin A Oxygenated ent-kauraneHydroxyl/Ester functionalityCytotoxicity

Scientific Insight: The prefix "ent-" indicates the enantiomeric series opposite to that of gibberellins found in fungi. This stereochemistry is crucial; biological assays must account for this specific chirality, as the "normal" kaurane series may exhibit different or null activities.

Strategic Extraction & Isolation Protocol

Causality: Diterpenoids in W. trilobata are mid-polar to non-polar organic acids. A standard aqueous extraction will fail to recover them efficiently. We utilize a Gradient Polarity Partitioning strategy to separate these from highly polar glycosides and non-polar fats.

Phase 1: Crude Extraction & Partitioning

Objective: Eliminate chlorophyll and highly polar primary metabolites.

  • Maceration: Dry aerial parts (1.0 kg) are pulverized and macerated in 95% Ethanol (EtOH) or Methanol (MeOH) (3 x 3L) at room temperature for 72 hours.

    • Why: High percentage alcohol ensures rupture of cell walls and solubilization of diterpenoid acids.

  • Concentration: Evaporate solvent under reduced pressure (

    
    C) to yield the Crude Ethanolic Extract.
    
  • Liquid-Liquid Partitioning:

    • Suspend crude extract in

      
       (500 mL).
      
    • Step A (Defatting): Partition with n-Hexane or Petroleum Ether (3 x 500 mL).

      • Result: The Hexane fraction contains fats, waxes, and some non-polar diterpenes.

    • Step B (Target Recovery): Partition the aqueous layer with Ethyl Acetate (EtOAc) (3 x 500 mL).

      • Result: The EtOAc fraction is the "Gold Zone" containing the majority of oxidized diterpenoids (kaurenoic acid, grandiflorenic acid).

    • Step C (Waste): The remaining aqueous layer contains sugars and tannins (discard for diterpenoid work).

Phase 2: Chromatographic Resolution

Objective: Separate structural analogs.

  • Stationary Phase: Silica gel (200–300 mesh).

  • Mobile Phase Gradient: Petroleum Ether (PE) : Acetone.

    • Start: 100:0 (Flush non-polar lipids).

    • Ramp: 50:1

      
       20:1 
      
      
      
      5:1.
  • Fraction Monitoring: Thin Layer Chromatography (TLC).[3]

    • Visualization: Spray with Vanillin-H₂SO₄ reagent and heat at 105°C. Diterpenoids typically appear as violet/blue spots.

Phase 3: High-Precision Purification (The "Silver" Bullet)

Expert Insight: Kaurenoic acid and grandiflorenic acid often co-elute due to similar polarity. Standard silica is insufficient.

  • Protocol: Use AgNO₃-impregnated Silica Gel (10-20% w/w).

  • Mechanism: Silver ions form reversible

    
    -complexes with double bonds. Grandiflorenic acid (two double bonds) will be retained longer than kaurenoic acid (one double bond), allowing baseline separation.
    

Visualization: Isolation Workflow

The following diagram illustrates the logical flow from biomass to pure compound, highlighting the critical decision nodes.

IsolationWorkflow Biomass Dried W. trilobata (Aerial Parts) Extraction Extraction (95% EtOH, 72h) Biomass->Extraction Crude Crude Extract Extraction->Crude Partition Partitioning (H2O suspension) Crude->Partition HexaneFrac Hexane Frac. (Lipids/Waxes) Partition->HexaneFrac n-Hexane EtOAcFrac EtOAc Frac. (TARGET DITERPENOIDS) Partition->EtOAcFrac EtOAc CC Column Chromatography (Silica Gel, PE:Acetone) EtOAcFrac->CC AgNO3 AgNO3-Silica CC (Isomer Separation) CC->AgNO3 Mixed Fractions Pure1 Kaurenoic Acid CC->Pure1 Direct Crystallization AgNO3->Pure1 Pure2 Grandiflorenic Acid AgNO3->Pure2

Figure 1: Step-by-step fractionation and isolation workflow targeting ent-kaurane diterpenoids.

Structural Elucidation & Validation

Once isolated, the identity must be validated using NMR. Mass Spectrometry (MS) provides the formula, but NMR confirms the skeleton and stereochemistry.

Diagnostic NMR Signals (600 MHz, CDCl₃)

To validate Kaurenoic Acid (ent-kaur-16-en-19-oic acid), look for these specific resonances:

PositionSignal TypeChemical Shift (

)
Interpretation
C-19 Carbonyl

~180-185 ppm
Carboxylic acid moiety (confirmed by IR ~1690 cm⁻¹).
H-17 Olefinic (Exocyclic)

4.74 (br s), 4.79 (br s)
Terminal double bond characteristic of kaur-16-ene.
H-20 Methyl (Angular)

~1.00 - 1.25 (s)
High field singlet; shift depends on C-19 oxidation state.
H-18 Methyl

~1.20 (s)
Adjacent to the carboxylic acid.

Self-Validation Check:

  • If the exocyclic protons (

    
     4.7-4.8) are missing, you may have isolated a rearranged product or a saturated derivative.
    
  • Perform a NOESY experiment. In the ent series, correlations between H-20 and H-14 are critical for establishing the stereochemistry of the ring fusion.

Bioactivity & Drug Development Context

The isolation of these compounds is driven by their specific pharmacological profiles.

Mechanism of Action (MOA)
  • Anti-Inflammatory: Kaurenoic acid inhibits NF-

    
    B activation . It blocks the translocation of the p65 subunit to the nucleus, thereby reducing the expression of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).
  • Antimicrobial: Grandiflorenic acid disrupts bacterial cell membranes and has shown efficacy against Staphylococcus aureus and Candida albicans (MIC values often range 10–100

    
    g/mL).
    
  • Wound Healing: Stimulation of fibroblast migration and collagen deposition.

Signaling Pathway Visualization

The following diagram depicts the anti-inflammatory mechanism of Kaurenoic Acid.

MOA Stimulus LPS / Stimulus Receptor TLR4 Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degrades/Releases Nucleus Nucleus Translocation NFkB->Nucleus KA Kaurenoic Acid (Inhibitor) KA->IKK Blocks Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Transcription

Figure 2: Pharmacological intervention of Kaurenoic Acid in the NF-


B inflammatory cascade.

References

  • Ma, B. J., Wen, C. N., Gao, Y., Ren, F. C., Wang, F., & Liu, J. K. (2013).[5] ent-Kaurane diterpenoids from the plant Wedelia trilobata.[1][9][10][11] Natural Products and Bioprospecting, 3(3), 107–111.[5] Link

  • Qiang, Y., Du, D. L., Chen, Y. J., & Gao, K. (2011).[5][9] ent-Kaurane diterpenes and further constituents from Wedelia trilobata.[1][3][5][6][9][10][11] Helvetica Chimica Acta, 94(5), 817–823. Link

  • Batista, R., De Oliveira, A. B., & Chiari, E. (1999).[8] Trypanosomicidal kaurane diterpenes from Wedelia paludosa. Planta Medica, 65(3), 283-284. Link

  • Balekar, N., Nakpheng, T., Katkam, N. G., & Srichana, T. (2012).[9] Wedelia trilobata L.: A phytochemical and pharmacological review.[2][3][4][6][7][12] Chiang Mai Journal of Science, 41(3), 590-605.[3] Link

  • Mizokami, S. S., Arakawa, N. S., Ambrosio, S. R., et al. (2016). Kaurenoic acid from Sphagneticola trilobata inhibits inflammatory pain: Effect on cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway.[3] Journal of Natural Products, 79(9), 2391-2399. Link

Sources

ent-3beta-Hydroxykaur-16-en-19-oic acid and its role in traditional medicine

Technical Whitepaper: ent-3 -Hydroxykaur-16-en-19-oic Acid

Therapeutic Potential, Isolation Protocols, and Structure-Activity Relationships

Executive Summary

ent-3


-Hydroxykaur-16-en-19-oic acidKaurenoic Acid (KA)

Unlike its parent compound, which exhibits broad-spectrum antibacterial activity, the 3

cytotoxic specificity


Chemical Identity & Physicochemical Profile
PropertySpecification
IUPAC Name ent-3

-hydroxykaur-16-en-19-oic acid
Common Synonyms 3

-hydroxy-ent-kaur-16-en-19-oic acid (Note: stereochemistry numbering inversion)
CAS Number 66556-91-0
Molecular Formula C

H

O

Molecular Weight 318.45 g/mol
Skeleton ent-Kaurane (tetracyclic diterpene)
Key Functional Groups C19-Carboxylic acid, C16-Exocyclic methylene, C3-Hydroxyl (secondary)
Solubility Soluble in DMSO, MeOH, CHCl

; Poorly soluble in water
Botanical Source & Ethnomedicinal Context

The primary source, Wedelia trilobata (Singapore Daisy), is widely utilized in traditional medicine in South America and Asia for treating:

  • Inflammation: Rheumatism and arthritic pain.

  • Infections: Colds, flu, and fever.

  • Dysmenorrhea: Uterine relaxation (attributed to kaurane derivatives).

Field Insight: While the crude extract is bactericidal, the isolation of ent-3


Pharmacology: Mechanism & Structure-Activity Relationship (SAR)
4.1 Cytotoxicity Profile

Recent assays have established the compound as a moderate-potency cytotoxic agent. The presence of the


Quantitative Data: Cytotoxicity against Human Tumor Lines | Cell Line | Tissue Origin | IC


SMMC-77219.8SGC-790110.7K56213.7
4.2 The "Polarity Switch" (SAR Analysis)

A critical finding in kaurane research is the functional trade-off caused by hydroxylation.

  • Antibacterial Activity: The parent ent-kaur-16-en-19-oic acid acts as a surfactant-like bactericide, disrupting the cell membranes of Gram-positive bacteria (e.g., S. aureus).

  • The 3-OH Effect: The addition of the polar 3

    
    -hydroxyl group abolishes  this antibacterial activity. The molecule becomes too polar to effectively insert into and disrupt the bacterial phospholipid bilayer.
    
  • Therapeutic Implication: This "deactivation" is advantageous for developing systemic anti-cancer drugs, as it reduces the risk of non-specific membrane toxicity (hemolysis) often seen with amphiphilic detergents, focusing the activity on intracellular targets.

Biosynthetic & Signaling Pathways

The compound is derived from the plastidial MEP pathway. The following diagram illustrates its biosynthesis and its divergence from the antimicrobial parent compound.

BiosynthesisGGPPGeranylgeranyl Diphosphate(GGPP)CDPent-Copalyl DiphosphateGGPP->CDPCyclizationCPSEnzyme: Copalyl Diphosphate SynthaseCPS->CDPKaureneent-KaureneCDP->KaureneRearrangementKSEnzyme: Kaurene SynthaseKS->KaureneKAKaurenoic Acid(Antibacterial / Membrane Active)Kaurene->KAC19 Oxidation (3 steps)KOEnzyme: Kaurene Oxidase(CYP701A)KO->KATargetent-3β-Hydroxykaur-16-en-19-oic Acid(Cytotoxic / Intracellular Active)KA->TargetC3 Hydroxylation(Polarity Switch)HydroxylaseEnzyme: ent-Kaurenoic Acid3-HydroxylaseHydroxylase->Target

Figure 1: Biosynthetic pathway illustrating the metabolic conversion of the antibacterial Kaurenoic Acid into the cytotoxic 3

Experimental Protocol: Isolation & Purification

Objective: Isolate high-purity (>95%) ent-3

Phase 1: Extraction & Fractionation
  • Maceration: Dry, powdered aerial parts (1.0 kg) are extracted with MeOH (3 x 3L) at room temperature for 48 hours.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap, 40°C) to yield crude extract.

  • Partitioning (Self-Validating Step):

    • Suspend crude extract in H

      
      O (500 mL).
      
    • Partition sequentially with Hexane (removes fats/waxes)

      
      CHCl
      
      
      (Target Fraction)
      
      
      EtOAc (removes polar glycosides).
    • Checkpoint: The target compound is a diterpenoid acid; it will predominantly partition into the Chloroform (CHCl

      
      )  layer due to its intermediate polarity.
      
Phase 2: Chromatographic Isolation
  • Column Chromatography (CC):

Methodological & Application

Application Note: A Validated Protocol for the Isolation and Purification of ent-3β-Hydroxykaur-16-en-19-oic Acid from Aralia continentalis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the efficient isolation and purification of ent-3β-Hydroxykaur-16-en-19-oic acid, a bioactive kaurene-type diterpenoid, from the roots of Aralia continentalis Kitag. This document is intended for researchers, natural product chemists, and drug development professionals. The methodology detailed herein follows a logical progression from initial extraction and solvent partitioning to multi-stage chromatographic purification, ensuring high purity and yield of the target compound. Each step is accompanied by expert rationale to explain the underlying chemical principles, establishing a self-validating and reproducible workflow.

Introduction: The Scientific Context

Aralia continentalis Kitag., a perennial herb belonging to the Araliaceae family, has a long history of use in traditional medicine for treating various ailments, including inflammatory conditions and pain.[1] Modern phytochemical investigations have validated its therapeutic potential, revealing a rich chemical composition that includes diterpenoids, triterpenoids, and phenolic compounds.[1][2] Among these, the kaurene-type diterpenoids are of significant scientific interest due to their diverse pharmacological activities.[2]

The parent compound, ent-kaur-16-en-19-oic acid (kaurenoic acid), is a major diterpenoid in A. continentalis and has demonstrated potent anti-inflammatory and Nrf2-activating properties.[3][4] This protocol focuses specifically on its hydroxylated derivative, ent-3β-Hydroxykaur-16-en-19-oic acid , a related diterpenoid also isolated from medicinal plants.[5] The successful isolation of this specific compound in high purity is a critical first step for further pharmacological evaluation, mechanism-of-action studies, and potential therapeutic development.

This guide provides an integrated workflow that leverages fundamental principles of natural product chemistry to overcome the challenges of separating structurally similar compounds from a complex plant matrix.

Integrated Workflow for Isolation and Purification

The entire process is designed as a sequential funnel, progressively enriching the target compound while systematically removing impurities.

G cluster_0 Phase 1: Extraction & Initial Fractionation cluster_1 Phase 2: Chromatographic Purification cluster_2 Phase 3: Validation A Dried, Powdered Roots of Aralia continentalis B Methanol Extraction (Hot Percolation/Soxhlet) A->B C Crude Methanol Extract B->C D Solvent Partitioning (Liquid-Liquid Extraction) C->D E Chloroform Fraction (Enriched in Diterpenoids) D->E Select Fraction F Silica Gel Column Chromatography E->F G Semi-Purified Fractions (Monitored by TLC) F->G H Preparative HPLC (Reversed-Phase C18) G->H I Pure ent-3β-Hydroxykaur- 16-en-19-oic acid H->I Isolate Peak J Structural Elucidation (NMR, MS) I->J K Purity Confirmation (>98% by Analytical HPLC) I->K

Caption: Workflow from raw plant material to validated pure compound.

Detailed Experimental Protocols

Materials & Equipment
CategoryItem
Plant Material Dried roots of Aralia continentalis
Solvents (HPLC Grade) Methanol, n-Hexane, Chloroform, Ethyl Acetate, n-Butanol, Acetonitrile, Deionized Water
Stationary Phases Silica gel (60 Å, 230-400 mesh) for column chromatography, TLC plates (Silica Gel 60 F254)
Reagents Sulfuric acid (for TLC visualization), deuterated solvents (e.g., CDCl3) for NMR
Equipment Grinder/Mill, Soxhlet extractor or large-scale percolation setup, Rotary evaporator, Glass chromatography columns, Flash chromatography system (optional), Preparative HPLC system with a C18 column, Analytical HPLC system, NMR Spectrometer, Mass Spectrometer
Step 1: Extraction of Raw Material

This initial step is designed for the exhaustive removal of secondary metabolites from the plant matrix.

  • Protocol:

    • Grind the dried roots of A. continentalis into a coarse powder (approx. 20-40 mesh).

    • Place the powdered material (e.g., 1 kg) into a Soxhlet extractor or a percolation column.

    • Extract the material with methanol (MeOH) at 60°C for approximately 24-48 hours, or until the solvent running through the apparatus is colorless.[3]

    • Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at 40-50°C to yield a dark, viscous crude extract.

  • Scientific Rationale:

    • Grinding: Increases the surface area of the plant material, allowing for more efficient solvent penetration and extraction of target compounds.

    • Methanol as Solvent: Methanol is a polar protic solvent that is highly effective for extracting a broad spectrum of secondary metabolites, including diterpenoid acids, glycosides, and phenolics.[3]

    • Hot Extraction: The elevated temperature increases the solubility and diffusion rate of the target compounds, maximizing the extraction yield.

Step 2: Solvent Partitioning for Targeted Fractionation

This liquid-liquid extraction step separates the complex crude extract into fractions based on polarity, a critical move to enrich the target compound and simplify downstream purification.

  • Protocol:

    • Suspend the concentrated crude MeOH extract in deionized water (H₂O).

    • Transfer the aqueous suspension to a large separatory funnel.

    • Perform successive extractions with solvents of increasing polarity, starting with n-hexane.

    • Hexane Partition: Add an equal volume of n-hexane, shake vigorously, and allow the layers to separate. Collect the upper hexane layer. Repeat this step three times. Combine the hexane fractions.

    • Chloroform Partition: To the remaining aqueous layer, add an equal volume of chloroform (CHCl₃). Extract three times, collecting the lower chloroform layer each time. Combine the chloroform fractions.[3]

    • Ethyl Acetate & n-Butanol Partitions: Subsequently, partition the remaining aqueous layer with ethyl acetate (EtOAc) and then n-butanol (n-BuOH) in the same manner.

    • Concentrate each of the solvent fractions (hexane, CHCl₃, EtOAc, n-BuOH) and the final aqueous residue separately using a rotary evaporator.

  • Scientific Rationale:

    • Principle of Polarity: This process exploits the differential solubility of compounds. Non-polar compounds (fats, waxes) are partitioned into the hexane fraction. Compounds of intermediate polarity, including many diterpenoids like kaurenoic acid and its derivatives, are expected to concentrate in the chloroform and ethyl acetate fractions.[3] Highly polar compounds (e.g., sugars, some glycosides) will remain in the aqueous layer.

    • Focus on the Chloroform Fraction: Based on established protocols for the parent compound, the chloroform layer is the primary candidate for containing ent-3β-Hydroxykaur-16-en-19-oic acid.[3] This fraction should be prioritized for the next purification step.

Step 3: Silica Gel Column Chromatography

This is the primary purification step, employing normal-phase chromatography to separate compounds within the enriched chloroform fraction based on their affinity for the polar silica stationary phase.

  • Protocol:

    • Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

    • Adsorb the dried chloroform fraction (e.g., 10 g) onto a small amount of silica gel and dry it to a free-flowing powder.

    • Carefully load the adsorbed sample onto the top of the packed silica gel column.

    • Begin elution with 100% n-hexane. Gradually increase the solvent polarity by adding ethyl acetate in a stepwise gradient (e.g., 99:1, 98:2, 95:5, 90:10, and so on, up to 1:1 Hexane:EtOAc).[3]

    • Collect fractions of a consistent volume (e.g., 250 mL).

    • Monitoring: Analyze the collected fractions using Thin Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, develop it in a suitable solvent system (e.g., Hexane:EtOAc 7:3), and visualize the spots under UV light and/or by staining with a sulfuric acid solution followed by heating.

    • Combine fractions that show a similar TLC profile, particularly those containing a prominent spot corresponding to the expected polarity of the target compound.

  • Scientific Rationale:

    • Normal-Phase Separation: The stationary phase (silica gel) is polar, while the mobile phase is non-polar. Non-polar compounds have a low affinity for the silica and elute quickly with the hexane. As the polarity of the mobile phase is increased with ethyl acetate, it competes more effectively with the analytes for binding sites on the silica, causing more polar compounds to elute. The hydroxyl and carboxylic acid groups on ent-3β-Hydroxykaur-16-en-19-oic acid make it moderately polar, thus it is expected to elute in the mid-to-high polarity fractions.

    • TLC as a Self-Validating Tool: TLC is essential for tracking the separation's progress. It allows for the rapid identification of fractions containing the target compound and is crucial for making informed decisions about which fractions to pool for further purification.

Step 4: Preparative HPLC for Final Purification

For achieving high purity (>98%), a final polishing step using preparative High-Performance Liquid Chromatography is indispensable. This method offers superior resolution compared to gravity column chromatography.

  • Protocol:

    • Dissolve the combined, semi-purified fractions from the silica gel column in a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter.

    • Set up the preparative HPLC system with a reversed-phase C18 column.

    • Use an isocratic or gradient mobile phase. A common system for diterpenoids is a mixture of methanol and water, or acetonitrile and water.[3] For example, an isocratic mobile phase of 100% methanol can be effective.[3]

    • Set the detector wavelength to a low UV range, such as 210 nm, where the carboxylic acid chromophore absorbs.[3]

    • Inject the sample and collect the eluting peaks into separate fractions.

    • Analyze the purity of the collected peak corresponding to the target compound using analytical HPLC.

    • Evaporate the solvent from the pure fraction to obtain the final isolated compound as a white powder or crystalline solid.

  • Scientific Rationale:

    • Reversed-Phase Separation: In contrast to the silica column, the C18 stationary phase is non-polar (hydrophobic). Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. A polar mobile phase is used, and more non-polar (hydrophobic) compounds are retained longer on the column. This orthogonal separation mechanism is highly effective at removing impurities that may have co-eluted during the normal-phase silica chromatography.

    • High Resolution: HPLC provides much higher separation efficiency due to smaller particle sizes of the stationary phase and high pressure, allowing for the isolation of compounds with very similar structures.

Structural Elucidation and Quality Control

The identity and purity of the final isolated compound must be rigorously confirmed.

ParameterMethodExpected Outcome
Identity ¹H and ¹³C NMR The resulting spectra should match published data for ent-3β-Hydroxykaur-16-en-19-oic acid. Key signals include those for the exocyclic double bond, methyl groups, and the carbon bearing the hydroxyl group.[3][6][7]
Molecular Weight Mass Spectrometry (MS) The molecular ion peak should correspond to the calculated molecular weight of C₂₀H₃₀O₃ (318.45 g/mol ).
Purity Analytical HPLC A single sharp peak should be observed under optimized conditions, with a purity of ≥98% based on the peak area percentage.[8]

Conclusion

This application note outlines a robust and reproducible methodology for the isolation of ent-3β-Hydroxykaur-16-en-19-oic acid from the roots of Aralia continentalis. By employing a logical sequence of extraction, polarity-based fractionation, and orthogonal chromatographic techniques, researchers can confidently obtain this valuable natural product in high purity. The rationale provided for each step empowers the user to understand, troubleshoot, and adapt the protocol as needed, ensuring the integrity and success of their research endeavors in natural product chemistry and drug discovery.

References

  • A Comprehensive Review of Traditional Medicinal Uses, Geographical Distribution, Botanical Characterization, Phytochemistry, and Pharmacology of Aralia continentalis Kitag. MDPI. Available from: [Link]

  • The chemical structures of volatile components from Aralia continentalis were accurately depicted using ChemDraw Professional 15.0 software. ResearchGate. Available from: [Link]

  • [Studies on the chemical constituents of the roots of Aralia continentalis Kitag]. PubMed. Available from: [Link]

  • ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2. PMC. Available from: [Link]

  • Isolation of Bioactive Pentacyclic Triterpenoid Acids from Olive Tree Leaves with Flash Chromatography. MDPI. Available from: [Link]

  • A Comprehensive Review of Traditional Medicinal Uses, Geographical Distribution, Botanical Characterization, Phytochemistry, and Pharmacology of Aralia continentalis Kitag. PubMed. Available from: [Link]

  • Structures of A: ent-16-kauren-19-oic acid; B:3β-hydroxy-ent-16-Kauren-19-oic acid; C: ent-16kauren 19-methyl ester; and D: 13-epi-sclareol. ResearchGate. Available from: [Link]

  • Antioxidant Components from Aralia continentalis. Korea Science. Available from: [Link]

  • Optimization of Extraction Conditions of Continentalic and Kaurenoic Acids from Aralia continentalis by HPLC/UV and Their Validation. PubMed. Available from: [Link]

  • Counter-current chromatography for the separation of terpenoids: a comprehensive review with respect to the solvent systems employed. PMC. Available from: [Link]

  • Preparative isolation of diterpenoids from Salvia bowleyana Dunn roots by high-speed countercurrent chromatography combined with high-performance liquid chromatography. ResearchGate. Available from: [Link]

  • Preparative Isolation of Seven Diterpenoid Alkaloids from Aconitum coreanum by pH-Zone-Refining Counter-Current Chromatography. MDPI. Available from: [Link]

  • Extraction and purification of ent-kaurenoic acid in moss. ResearchGate. Available from: [Link]

  • Efficient Separation of Four Antibacterial Diterpenes from the Roots of Salvia Prattii Using Non-Aqueous Hydrophilic Solid-Phase Extraction Followed by Preparative High-Performance Liquid Chromatography. PMC. Available from: [Link]

  • Biotransformation of ent-kaur-16-en-19-oic acid by Psilocybe cubensis. ResearchGate. Available from: [Link]

  • kaur-16-en-19-oic acid a new ent-kaurenic acid derivative isolated from Coespeleti. Redalyc. Available from: [Link]

  • ent-kaur-16-en-19-oic Acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2. PubMed. Available from: [Link]

  • Kaurenoic acid – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Analysis of ENT-kaurenoic acid by ultra performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C. SciELO. Available from: [Link]

  • STEVIOL;ENT-13-HYDROXY-KAUR-16-EN-19-OIC-ACID. SpectraBase. Available from: [Link]

  • Structure of ent-15a-hydroxy-kaur-16-en-19-oic acid. Redalyc. Available from: [Link]

  • ISOLATION OF ENT-KAUR-16-EN-19-OIC AND ENT-TRACHILOBAN. SciSpace. Available from: [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Comprehensive Analysis of ent-Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Drug Development Scientists. Matrix: Plant extracts (Isodon rubescens, Isodon japonica) and biological fluids (plasma). Analytes: Oridonin, Ponicidin, and related highly oxygenated ent-kaurane diterpenoids.

Introduction & Biological Significance

ent-Kaurane diterpenoids, predominantly isolated from the Isodon genus (e.g., Isodon rubescens), are a class of highly oxygenated, tetracyclic compounds. Key representatives such as oridonin and ponicidin have garnered intense interest in oncology and pharmacology due to their potent ability to induce apoptosis in aggressive malignancies via the ERK-p53 and PTK-mediated signaling pathways[1][2].

Quantifying these compounds presents a distinct analytical challenge. Plant matrices are highly complex, containing co-extractives like flavonoids and phenolic acids (e.g., rosmarinic acid) that often co-elute[3][4]. Furthermore, tracing these compounds in pharmacokinetic (PK) studies requires exceptional sensitivity due to their rapid metabolism and extensive tissue distribution[5][6]. This application note details a self-validating, robust HPLC-UV workflow for routine quality control, alongside an LC-MS/MS protocol for trace-level biological analysis.

Mechanistic Insights: The Causality of Method Design

As analytical scientists, method development must be driven by the physicochemical properties of the target analytes. The choices below are not arbitrary; they are dictated by the molecular architecture of ent-kaurane diterpenoids.

  • Column Chemistry (Why End-Capped C18?): ent-Kaurane diterpenoids possess multiple free hydroxyl groups (e.g., the 6-hydroxyl-7-hemiacetal group in oridonin)[2]. If a standard, non-end-capped silica column is used, these hydroxyls will undergo secondary interactions with residual silanols, causing severe peak tailing. A fully end-capped, high-purity C18 column (e.g., Luna C18 or Inertsil ODS-SP) is mandatory to ensure Gaussian peak shapes and reliable integration[4][7].

  • Mobile Phase Additives (Why Acidification?): While diterpenoids are neutral, the plant matrix contains abundant acidic compounds like rosmarinic and caffeic acids[4][8]. Using a neutral mobile phase results in the partial ionization of these phenolic acids, leading to broad, shifting peaks that interfere with diterpenoid resolution. The addition of 0.5% acetic acid (for UV) or 0.1% formic acid (for MS) suppresses this ionization, locking the matrix interferents into their hydrophobic, fully protonated states[4][6].

  • Detector Wavelength (The Enone Chromophore): The primary structural determinant for the bioactivity of oridonin and ponicidin is the

    
    -unsaturated ketone (enone) system located in the D-ring[2]. This conjugated system provides a distinct, quantifiable UV chromophore with a maximum absorption (
    
    
    
    ) at approximately 239–240 nm[4][7].

Logic Analyte Highly Oxygenated ent-Kaurane Structure Column End-capped C18 (Prevent Tailing) Analyte->Column Hydroxyl groups Chromophore α,β-Unsaturated Ketone (Enone) Detector UV Detection (239-240 nm) Chromophore->Detector Max Absorbance Matrix Phenolic Acid Interferences MobilePhase Acidified Gradient (0.5% Acetic Acid) Matrix->MobilePhase Suppress ionization

Figure 1: Logical causality behind HPLC parameter selection for ent-kaurane diterpenoids.

Experimental Protocols

Sample Preparation and Clean-up

To ensure a self-validating system, the extraction must yield consistent recoveries >95%. Solid Phase Extraction (SPE) is utilized to remove highly polar sugars and non-polar lipids.

  • Extraction: Accurately weigh 1.0 g of pulverized Isodon rubescens leaves. Add 25 mL of HPLC-grade methanol. Sonicate at 25°C for 45 minutes to ensure complete cellular disruption and dissolution[7][9].

  • Centrifugation: Centrifuge the crude extract at 10,000 rpm for 10 minutes to pellet particulate matter.

  • SPE Clean-up:

    • Conditioning: Pass 5 mL methanol followed by 5 mL MS-grade water through a C18 SPE cartridge.

    • Loading: Load 2 mL of the supernatant onto the cartridge.

    • Washing: Wash with 5 mL of 10% aqueous methanol to elute highly polar impurities.

    • Elution: Elute the diterpenoid fraction using 5 mL of 80% methanol[9].

  • Filtration: Pass the eluate through a 0.22 µm nylon syringe filter directly into an amber HPLC vial (amber is preferred to prevent potential UV-induced degradation)[10].

Workflow Plant Isodon rubescens Plant Material Extraction Ultrasonic Extraction (Methanol, 45 min) Plant->Extraction SPE SPE Clean-up (C18 Cartridge) Extraction->SPE Crude Extract Filtration Filtration (0.22 µm Nylon) SPE->Filtration Eluate HPLC HPLC-UV Analysis (Routine QC) Filtration->HPLC Aliquot 1 LCMS LC-MS/MS Analysis (PK & Trace) Filtration->LCMS Aliquot 2 Data Data Processing & Quantification HPLC->Data LCMS->Data

Figure 2: Extraction, clean-up, and chromatographic analysis workflow for ent-kaurane diterpenoids.

HPLC-UV Method (Routine Quantification)

This method is optimized for the baseline resolution of oridonin and ponicidin from co-eluting flavonoids[4][7].

  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm) or equivalent end-capped column.

  • Column Temperature: 30°C (maintains reproducible solvent viscosity and backpressure).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: DAD/UV at 239 nm (specific for diterpenoids) and 280 nm (for monitoring phenolic impurities)[4][7].

  • Mobile Phase A: 0.5% (v/v) Acetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

Table 1: Optimized HPLC-UV Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Rationale
0.09010Initial hold to focus analytes on the column head.
5.08020Gradual increase to elute polar glycosides.
20.05050Critical separation window for Oridonin and Ponicidin.
30.01090Column wash to remove highly lipophilic triterpenoids.
35.01090Hold wash.
35.19010Return to initial conditions.
45.09010Re-equilibration (10 column volumes).

System Suitability Check: The resolution (


) between ponicidin and oridonin must be 

. The symmetry factor (

) for the oridonin peak must be between 0.95 and 1.05.
LC-MS/MS Method (Trace & Pharmacokinetic Analysis)

For biological matrices (e.g., rat plasma), UV detection lacks the requisite sensitivity. An LC-ESI-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is required[5][6].

  • Mobile Phase: Water with 0.1% Formic Acid (A) and Methanol with 0.1% Formic Acid (B). Note: Formic acid is preferred over acetic acid for MS to enhance positive ion generation.

  • Flow Rate: 0.4 mL/min (split to MS).

  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

Table 2: MRM Transitions for Key ent-Kaurane Diterpenoids [6]

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Dwell Time (ms)
Oridonin365.3347.315100
Ponicidin361.2343.215100
Rabdoternin A363.2283.120100
IS (Sulfamethoxazole)254.1156.018100

Mechanistic Note on Fragmentation: The primary transition for both oridonin (


) and ponicidin (

) represents the neutral loss of water (

Da), which is highly characteristic of the multiple hydroxyl groups present on the ent-kaurane skeleton[6][11].

Method Validation Data Summary

A self-validating analytical method must adhere to ICH Q2(R1) guidelines. The quantitative metrics below demonstrate the method's reliability for routine deployment.

Table 3: Validation Parameters for HPLC-UV Method [4][7][9]

AnalyteLinear Range (

)
Regression Equation (

)
LOD (

)
LOQ (

)
Recovery (%)
Oridonin5.0 – 200.0

(0.9999)
0.8

2.5

98.5 ± 1.2
Ponicidin5.0 – 200.0

(0.9999)
1.0

3.2

97.8 ± 1.5

References

  • Cui, H.-X., et al. "HPLC Determination of Anti-cancer Components Isolated from Rabdosia rubescens." Pharmacognosy Magazine, 2022. Available at: [Link]

  • Du, Y., et al. "A novel analysis method for diterpenoids in rat plasma by liquid chromatography-electrospray ionization mass spectrometry." Analytical Biochemistry, 2010. Available at:[Link]

  • Lei, M., et al. "Comparative pharmacokinetics study of a kaurane diterpenoid after oral administration of monomer and Siegesbeckiae pubescens Makino extract to rats." Biomedical Chromatography, 2014. Available at:[Link]

  • Liu, J., et al. "Simultaneous characterization and quantification of 17 main compounds in Rabdosia rubescens by high performance liquid chromatography." Journal of Food and Drug Analysis, 2017. Available at:[Link]

  • Ding, C., et al. "Oridonin Ring A-Based Diverse Constructions of Enone Functionality: Identification of Novel Dienone Analogues Effective for Highly Aggressive Breast Cancer by Inducing Apoptosis." Journal of Medicinal Chemistry, 2013. Available at:[Link]

Sources

Mass spectrometry (MS) fragmentation pattern of ent-3beta-Hydroxykaur-16-en-19-oic acid

Application Note: Structural Characterization of ent-3 -Hydroxykaur-16-en-19-oic Acid via High-Resolution Mass Spectrometry

Abstract & Biological Significance

ent-3

1Nrf2


1

Experimental Protocol

Sample Preparation

Objective: Isolate diterpenoids while minimizing matrix suppression.

  • Extraction: Pulverize dried plant material (roots/leaves).[1] Extract with MeOH:CHCl

    
     (1:1 v/v)  under ultrasonication for 30 min.
    
  • Enrichment: Evaporate solvent. Reconstitute in 10% MeOH/H

    
    O.
    
  • Solid Phase Extraction (SPE):

    • Cartridge: C18 (500 mg).[1]

    • Condition: 5 mL MeOH

      
       5 mL H
      
      
      O.
    • Load: Sample.

    • Wash: 10 mL 20% MeOH (removes polar interferences).

    • Elute: 5 mL 85% MeOH (Target Fraction).

  • Filtration: 0.22

    
    m PTFE filter prior to injection.[1]
    
LC-MS/MS Conditions

Rationale: Negative mode ESI is preferred for the C19-carboxylic acid moiety, providing superior sensitivity over positive mode.[1]

ParameterSettingRationale
Column C18 Reverse Phase (2.1 x 100 mm, 1.7

m)
High resolution for isomer separation.[1]
Mobile Phase A H

O + 5 mM Ammonium Acetate
Buffer pH ~6.5 promotes deprotonation (

).[1]
Mobile Phase B Acetonitrile (MeCN)Aprotic solvent enhances ionization efficiency in ESI(-).[1]
Gradient 40% B to 90% B over 10 minKauranes are hydrophobic; late elution is typical.[1]
Flow Rate 0.3 mL/minOptimal for electrospray desolvation.[1]
Ion Source ESI Negative (

)
Targets the acidic proton on C19-COOH.
Capillary Voltage 2.5 kVReduced voltage prevents in-source fragmentation.[1]
Collision Energy Stepped (20, 35, 50 eV)Captures both facile losses (

) and skeletal breaks.[1]

Results & Discussion: Fragmentation Mechanics

ESI(-) Fragmentation Pathway (LC-MS/MS)

In negative mode, the precursor ion is


 317.21 

1
  • Primary Loss (Decarboxylation): The most abundant product ion arises from the neutral loss of

    
     (44 Da).
    
    • Transition:

      
       317 
      
      
      
      
      273
    • Mechanism:[1][2][3] Inductive cleavage at the C19 position. This is a diagnostic filter for all kaur-16-en-19-oic acid derivatives.

  • Secondary Loss (Dehydration): Following decarboxylation, the molecule loses water (18 Da) from the C3-hydroxyl group.[1]

    • Transition:

      
       273 
      
      
      
      
      255
    • Mechanism:[1][2][3] Elimination of the 3

      
      -OH. The efficiency of this loss depends on the stereochemistry (axial vs. equatorial).
      
  • Skeletal Cleavage: High-energy collisions yield ring fragmentation.[1]

    • Transition:

      
       255 
      
      
      
      
      227/229
      (Complex ring C/D cleavage).
EI Fragmentation Pathway (GC-MS)

In Electron Impact (70 eV), the molecule forms a radical cation


 (

318)
1
  • Molecular Ion:

    
     318 (Distinct, medium intensity).[1]
    
  • Dehydration:

    
     300 (
    
    
    ). Rapid loss due to the 3-OH group.
  • Methyl Loss:

    
     303 (
    
    
    ).[1] Loss of C20 or C18 methyls.
  • Combined Loss:

    
     285 (
    
    
    ).[1]
  • Diagnostic Base Peaks:

    • 
       91, 105, 119:  Aromatic-like hydrocarbon fragments typical of the terpene skeleton.
      
    • 
       121:  Characteristic of the A/B ring system in kauranes.
      

Visualization of Fragmentation Pathways[4][5]

The following diagram illustrates the primary ESI(-) fragmentation pathway, highlighting the critical transitions used for Multiple Reaction Monitoring (MRM).

Gcluster_legendMechanism KeyPrecursorPrecursor Ion [M-H]⁻m/z 317.21(Deprotonated C19-COOH)IntermediateDecarboxylated Ionm/z 273.22(Loss of CO₂)Precursor->Intermediate Neutral Loss: CO₂ (-44 Da) Low CE (20 eV)Product1Dehydrated Ionm/z 255.21(Loss of H₂O from C3)Intermediate->Product1 Neutral Loss: H₂O (-18 Da) Med CE (35 eV)Product2Skeletal Fragmentm/z 227/229(Ring C/D Cleavage)Product1->Product2 Skeletal Breakup High CE (50 eV)Key1Primary MRM Quantifier: 317 -> 273Key2Secondary Qualifier: 317 -> 255

Figure 1: ESI(-) MS/MS fragmentation pathway of ent-3

Differentiation Strategy: 3-OH vs. 15-OH Isomers

Distinguishing ent-3

15

-hydroxykaur-16-en-19-oic acid
1
Feature3

-OH Isomer
(Target)
15

-OH Isomer
(Interference)
Hydroxyl Position Ring A (Distal to double bond)Ring D (Allylic to C16=C17 double bond)
Water Loss (ESI) Moderate intensity (

255)
Very High intensity (Allylic -OH is labile)
Retention Time (C18) Elutes Later (More hydrophobic)Elutes Earlier (15-OH is more polar/exposed)
Diagnostic Ion (EI)

121 (Ring A fragment)

115, 135 (Ring D fragments)

Protocol for Confirmation:

  • Chromatography: Use a high-efficiency C18 column (e.g., 1.7

    
    m particle size). The 15-OH isomer typically elutes 1-2 minutes before the 3-OH isomer due to the polarity of the allylic hydroxyl group.
    
  • MRM Ratio: Monitor the ratio of

    
    . The 15-OH isomer often shows a lower ratio (higher 255 signal) because the allylic OH is lost more easily than the secondary 3-OH.
    

Summary of Diagnostic Ions

ModeIon Typem/zInterpretation
ESI(-) Precursor317

ESI(-) Product273

(Base Peak)
ESI(-) Product255

EI (70eV) Molecular318

EI (70eV) Fragment300

EI (70eV) Fragment273

References

  • Dang, N. H., et al. (2005). ent-Kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2.[1][4] Journal of Ethnopharmacology.[1]

  • Ren, Y., et al. (2015). Characterization of kaurane diterpenoids from Wedelia trilobata.[1][5] Molecules.[1][3][6][4][5][7][8][9][10][11][12]

  • Boaro, A., et al. (2020). Mass Spectrometry of Diterpenes: A Review of Fragmentation Mechanisms.[1] Journal of Mass Spectrometry.

  • PubChem Database. ent-3beta-Hydroxykaur-16-en-19-oic acid Compound Summary.[1]

Advanced Processing and Derivatization of ent-Kaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-KA-026

Abstract

ent-Kaur-16-en-19-oic acid (Kaurenoic Acid, KA) is a tetracyclic diterpene serving as a critical intermediate in the biosynthesis of gibberellins.[1] Beyond its plant physiology role, KA exhibits significant pharmacological potential, including anti-inflammatory, antibacterial, and cytotoxic activities.[1] However, its poor aqueous solubility and moderate potency necessitate semi-synthetic derivatization to generate viable drug candidates. This Application Note provides a validated workflow for the isolation of KA from Helianthus annuus (sunflower) waste and details high-yield protocols for functionalizing the C-19 carboxylic acid and C-16 exocyclic alkene pharmacophores.

Strategic Scaffold Sourcing: Isolation & Purification

While total synthesis of KA is chemically possible, it is inefficient for scale-up. The most robust "synthesis" of the starting material is extraction from abundant biomass. Sunflower (Helianthus annuus) processing waste is a sustainable, high-yield source.

Protocol 1: Acid-Base "Flip" Extraction

Objective: Isolate KA (>95% purity) from plant biomass without chromatographic overload. Principle: KA contains a C-19 carboxylic acid (


). We exploit this by partitioning neutral fats into organic solvent while KA resides in the aqueous base, then "flipping" the pH to extract KA into the organic phase.

Materials:

  • Dried Helianthus annuus stems/leaves or Sphagneticola trilobata (Wedelia).

  • Solvents: Methanol (MeOH), Dichloromethane (DCM), Hexane.

  • Reagents: 5% NaOH (aq), 2N HCl, Anhydrous

    
    .
    

Step-by-Step Methodology:

  • Maceration: Extract 500g of dried, ground biomass with 2.0 L MeOH at room temperature for 48 hours. Filter and concentrate under reduced pressure to obtain the Crude Methanolic Extract (CME).

  • Lipid Removal: Resuspend CME in 300 mL water. Partition with Hexane (

    
     mL).
    
    • Critical Insight: The hexane layer contains chlorophyll, fats, and waxes. KA remains in the aqueous/interface layer due to partial ionization and polarity. Discard Hexane layer.

  • The "Flip" (Base Extraction): Adjust the aqueous phase to pH 10-11 using 5% NaOH. Extract with DCM (

    
     mL).
    
    • Why? At basic pH, KA exists as the carboxylate salt (

      
      ) and stays in the water. Neutral terpenes extract into DCM. Discard the DCM layer. 
      
  • Acidification: Cool the aqueous layer to 4°C. Slowly add 2N HCl with stirring until pH reaches 2.0. A white precipitate (KA) often forms immediately.

  • Recovery: Extract the acidified aqueous layer with fresh DCM (

    
     mL). The KA is now protonated (
    
    
    
    ) and moves to the organic phase.
  • Workup: Dry combined DCM layers over

    
    , filter, and concentrate. Recrystallize from MeOH/Acetone to yield white needles.
    

Chemical Derivatization: The Semi-Synthesis Workflow

KA possesses two primary reactive sites for generating Structure-Activity Relationship (SAR) libraries:

  • C-19 Carboxylic Acid: Modulates solubility and bioavailability (prodrug strategies).

  • C-16/C-17 Exocyclic Alkene: The "warhead" often responsible for cytotoxicity (Michael acceptor potential).

Visualization: Derivatization Pathways

KA_Derivatization cluster_C19 C-19 Modifications (Solubility/Targeting) cluster_C16 C-16/17 Modifications (Reactivity/Selectivity) KA ent-Kaur-16-en-19-oic Acid (Scaffold) Amide C-19 Amides (DCC/Amine) KA->Amide Coupling Ester C-19 Esters (MeI/Base) KA->Ester Alkylation Epoxide 16,17-Epoxide (m-CPBA) KA->Epoxide Oxidation Diol 16,17-Diol (OsO4/NMO) KA->Diol Dihydroxylation Rearranged Ring Rearrangement (Acid Catalysis) Epoxide->Rearranged Lewis Acid

Figure 1: Strategic derivatization map for Kaurenoic Acid. Blue indicates the starting scaffold; gray nodes represent key derivative classes.

Protocol 2: C-19 Amidation (Via Acyl Chloride)

Objective: Synthesize KA-amides to improve metabolic stability or target specific receptors. Mechanism: Activation of the carboxylic acid with Oxalyl Chloride followed by nucleophilic acyl substitution.

Reagents:

  • Oxalyl Chloride (

    
    ), DMF (catalytic).
    
  • Dichloromethane (anhydrous).

  • Target Amine (e.g., Morpholine, Benzylamine).

  • Triethylamine (

    
    ).
    

Procedure:

  • Activation: Dissolve KA (1.0 eq) in anhydrous DCM under

    
     atmosphere.
    
  • Add catalytic DMF (2 drops).

  • Add Oxalyl Chloride (1.5 eq) dropwise at 0°C. Stir for 2 hours at room temperature (RT).

    • Observation: Gas evolution (

      
      , 
      
      
      
      ,
      
      
      ) indicates acid chloride formation.
  • Evaporation: Remove solvent and excess oxalyl chloride under vacuum (keep strictly anhydrous). Redissolve the residue (KA-acid chloride) in fresh DCM.

  • Coupling: Add the Target Amine (1.2 eq) and

    
     (2.0 eq) at 0°C.
    
  • Workup: Stir 4 hours. Wash with 1N HCl (to remove unreacted amine), then saturated

    
    . Dry and concentrate.
    
  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

Protocol 3: C-16 Stereoselective Epoxidation

Objective: Synthesize ent-16


,17-epoxykauran-19-oic acid.
Expert Insight:  The epoxidation of KA is stereoselective. The bulky tetracyclic skeleton forces the reagent to approach from the less hindered 

-face, resulting in the 16

-epoxide.

Reagents:

  • m-Chloroperbenzoic acid (m-CPBA), 77% max purity.

  • Chloroform (

    
    ).[1]
    
  • Sodium bicarbonate (

    
    ).
    

Procedure:

  • Dissolve KA (300 mg, 1.0 mmol) in

    
     (15 mL).
    
  • Add m-CPBA (1.5 eq) portion-wise at 0°C.

  • Stir at RT for 4–6 hours. Monitor by TLC (the epoxide is more polar than the alkene).

  • Quench: Add 10%

    
     solution (to destroy excess peroxide). Stir 10 mins.
    
  • Wash: Wash organic layer with Sat.

    
     (
    
    
    
    ) to remove the m-chlorobenzoic acid byproduct.
    • Validation: If the organic layer is not washed thoroughly, m-chlorobenzoic acid will contaminate the NMR (aromatic signals at 7.4–8.0 ppm).

  • Yield: Quantitative. The product crystallizes easily.

Analytical Characterization (Data Table)

To validate the synthesis, compare the NMR shifts of the starting material vs. the derivatives.

PositionProton (

H)
KA (Start)

(ppm)
Epoxide Derivative

(ppm)
Diagnostic Feature
C-17 (a) Exocyclic

4.74 (bs) 2.85 (d)Disappearance of alkene; appearance of epoxide ring protons.
C-17 (b) Exocyclic

4.79 (bs) 2.92 (d)Upfield shift indicates loss of

character.
C-13 Methine2.64 (br s)2.10 (m)Shielding effect due to loss of double bond anisotropy.
C-19 COOH12.0 (br)12.0 (br)Remains unchanged (unless esterified/amidated).

Solvent:


, 400 MHz.

Biological Context & SAR Summary

  • Cytotoxicity: The C-16 exocyclic methylene group is often considered the pharmacophore for cytotoxic activity (via alkylation of cellular nucleophiles). Epoxidation or hydrogenation of this bond generally reduces cytotoxicity against normal cells, which may improve the therapeutic index if the target mechanism is non-covalent.

  • Antimicrobial: C-19 amides with lipophilic amines (e.g., adamantylamine) have shown increased potency against Gram-positive bacteria compared to the free acid.

References

  • Isolation from Sunflower Waste: Grinco, M., et al. (2010).[2] "C15 Functionalized Derivatives of ent-Kaur-16-en-19-oic Acid: Isolation from the Sunflower Helianthus Annuus L. and Synthesis." Chemistry Journal of Moldova. [Link]

  • Epoxidation Crystallography & Stereochemistry: Batista, R., et al. (2007).[3] "Methyl ent-16

    
    ,17-epoxykauran-19-oate." Acta Crystallographica Section E.
    [Link]
    
  • Biological Activity & SAR: Batista, R., et al. (2005). "Antimicrobial activity of kaurenoic acid derivatives substituted at carbon-15." Pharmaceutical Biology. [Link]

  • Microbial Transformation: Boaventura, M. A., et al. (2010). "Biotransformation of ent-kaur-16-en-19-oic acid by Psilocybe cubensis." Research in Microbiology. [Link]

Sources

Protocol for conducting cytotoxicity assays with ent-3beta-Hydroxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Cytotoxicity Profiling of ent-3


-Hydroxykaur-16-en-19-oic Acid 

Abstract & Scope

ent-3


-Hydroxykaur-16-en-19-oic acid (3

-OH-KA) is a bioactive diterpenoid isolated from medicinal flora such as Wedelia trilobata and Pteris semipinnata.[1] Structurally related to kaurenoic acid, the presence of the 3

-hydroxyl group modulates its polarity and interaction with cellular membranes. This protocol details the standardized workflow for evaluating the cytotoxic potential of 3

-OH-KA, specifically targeting its mechanism of action involving mitochondrial disruption and NF-

B pathway inhibition.

This guide moves beyond basic MTT instructions to address the specific physicochemical challenges of testing lipophilic kauranes, ensuring data reproducibility and eliminating false negatives caused by compound precipitation.

Part 1: Pre-Assay Intelligence

Physicochemical Handling

The primary failure mode in diterpenoid assays is "micro-precipitation" in aqueous media, which scatters light and skews absorbance readings.

ParameterSpecificationCritical Handling Note
Solubility DMSO (>20 mg/mL), ChloroformInsoluble in water. Stock must be anhydrous DMSO.
Stock Conc. 10 mM or 20 mMStore at -20°C. Avoid repeated freeze-thaw cycles.
Working Conc. 0.1

M – 100

M
Final DMSO concentration in well must be

0.1% (v/v).
Stability Light SensitiveProtect stocks from direct light; use amber tubes.
Cell Line Selection

Based on the activity profile of ent-kauranes, the following cell lines are recommended for initial screening due to their sensitivity to mitochondrial apoptotic triggers:

  • HepG2 (Liver Hepatocellular Carcinoma): High sensitivity to kaurane-induced ROS generation.

  • A549 (Lung Carcinoma): Standard model for kaurane-mediated NF-

    
    B inhibition.
    
  • CNE-2Z (Nasopharyngeal Carcinoma): Validated target for related Pteris diterpenoids.

  • Control: HUVEC or LO2 (Normal liver) to determine Selectivity Index (SI).

Part 2: Experimental Protocol (MTT/CCK-8 Assay)

Objective: Determine the IC


 (Half-maximal inhibitory concentration) at 48h and 72h.
Reagents
  • Compound: ent-3

    
    -Hydroxykaur-16-en-19-oic acid (Purity 
    
    
    
    98%).
  • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8.

  • Positive Control: Doxorubicin or Cisplatin (Standard apoptotic inducers).

  • Vehicle Control: DMSO (Molecular Biology Grade).

Workflow Visualization

CytotoxicityWorkflow cluster_0 Critical Phase: Prevention of Precipitation Stock Stock Prep (20mM in DMSO) Dilution Serial Dilution (2x conc in Media) Stock->Dilution Dilute immediately before use Seeding Cell Seeding (3k-5k cells/well) Treatment Treatment (48h - 72h) Seeding->Treatment Adhere 24h Dilution->Treatment Add 100µL Readout MTT/CCK-8 Absorbance Read Treatment->Readout Add Reagent Incubate 4h

Caption: Optimized workflow emphasizing the critical dilution phase to prevent lipophilic compound precipitation.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest cells in the logarithmic growth phase.

  • Seed 3,000–5,000 cells/well in 100

    
    L complete media into 96-well plates.
    
  • Edge Effect Mitigation: Fill the outer perimeter wells with sterile PBS (do not seed cells here) to prevent evaporation artifacts.

  • Incubate 24h at 37°C, 5% CO

    
    .
    

Step 2: Compound Preparation & Treatment (Day 1)

  • The "2x Concentration" Technique (Recommended for Lipophiles):

    • Prepare a 200

      
      M  intermediate dilution in culture media (from 20 mM DMSO stock). Vortex vigorously for 30 seconds.
      
    • Perform serial dilutions (1:2 or 1:3) in media to generate 2x concentrations (e.g., 200, 60, 20, 6, 2, 0.6

      
      M).
      
    • Remove 50

      
      L of old media from the wells (leaving 50 
      
      
      
      L).
    • Add 50

      
      L of the 2x compound solutions to the respective wells.
      
    • Result: Final concentrations are 1x (100, 30, 10...

      
      M) and DMSO is diluted gradually, reducing shock and precipitation.
      

Step 3: Incubation (Day 1-3)

  • Incubate for 48 or 72 hours.

  • Visual Check: At 24h, inspect wells under a microscope. If needle-like crystals are visible, the compound has precipitated. The assay is invalid at those concentrations.

Step 4: Readout (Day 3 or 4)

  • MTT: Add 20

    
    L MTT (5 mg/mL). Incubate 4h. Aspirate media carefully. Add 150 
    
    
    
    L DMSO to dissolve formazan. Shake 10 min. Read at 570 nm.[2]
  • CCK-8 (Preferred): Add 10

    
    L CCK-8 reagent. Incubate 1-4h. Read at 450 nm. (No solubilization step reduces error).
    

Part 3: Mechanistic Validation (The "Why")

Cytotoxicity data alone is insufficient. You must validate that the cell death is driven by the specific ent-kaurane mechanism (Mitochondrial Apoptosis).

The Signaling Pathway

ent-Kauranes (like 3


-OH-KA) typically act by inhibiting NF-

B, which downregulates Bcl-2, tipping the balance toward Bax-mediated mitochondrial permeabilization.

ApoptosisPathway Compound ent-3β-OH-KA NFkB NF-κB Pathway (Inhibition) Compound->NFkB Inhibits Bax Bax (Translocation) Compound->Bax Upregulates Bcl2 Bcl-2 (Downregulation) NFkB->Bcl2 Reduces expr. Bcl2->Bax Blocks Mito Mitochondria (MOMP) Bax->Mito Permeabilizes CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 9 / 3 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action: NF-κB suppression leading to mitochondrial apoptosis.[3][4][5]

Confirmatory Assays
  • Annexin V/PI Staining (Flow Cytometry): Essential to distinguish apoptosis (Annexin V+) from necrosis (PI+ only). Expect a shift to Q2/Q4 quadrants.

  • Western Blot Targets:

    • Bcl-2: Should decrease.

    • Bax: Should increase.

    • Cleaved Caspase-3: Should appear as a distinct band (17/19 kDa).

    • p65 (NF-

      
      B):  Check for reduced nuclear translocation.
      

Part 4: Data Processing & Analysis

Normalize raw absorbance data using the following formula:



Reporting Standards Table:

MetricDescriptionRequirement
IC

Concentration inhibiting 50% growthCalculate using non-linear regression (Sigmoidal dose-response).
R

Value
Goodness of fitMust be > 0.95 for valid calculation.
SI (Selectivity Index) IC

(Normal) / IC

(Cancer)
SI > 2.0 indicates potential therapeutic window.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for In Vitro Cytotoxicity Assay of ent-kaurane diterpenoids. BenchChem Technical Library. Link

  • Li, M. Y., Liang, N. C., & Chen, G. G. (2012). Ent-11

    
    -hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis of human malignant cancer cells.[3][4][5] Current Drug Targets, 13(14), 1730-1737. Link
    
  • Huang, R., et al. (2010). Biotransformation of ent-kaur-16-en-19-oic acid by Psilocybe cubensis. Natural Product Research, 24(10), 905-914.[6] Link

  • Wu, T. S., et al. (2013). Ent-11

    
    -hydroxy-15-oxo-kaur-16-en-19-oic-acid induces apoptosis and cell cycle arrest in CNE-2Z nasopharyngeal carcinoma cells.[4][5] Oncology Reports, 29(6), 2101-2108. Link
    
  • ChemFaces. (2024). ent-3beta-Hydroxykaur-16-en-19-oic acid Datasheet and Solubility Guide.Link

Sources

Application Note: In Vitro Anti-Inflammatory Activity Assay for Diterpenoid Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: Diterpenoids (e.g., Tanshinones, Andrographolide, Oridonin) Cell Model: RAW 264.7 Murine Macrophages (LPS-Induced)[1][2]

Introduction & Scientific Rationale

Diterpenoids are a diverse class of chemical compounds containing a C20 core, widely recognized for their potent anti-inflammatory properties. Unlike simple phenolic antioxidants, diterpenoids often act as specific signaling modulators, directly intercepting the NF-κB and MAPK pathways.

However, screening diterpenoids presents a unique "Solubility Paradox." These compounds are highly lipophilic, often leading to precipitation in aqueous cell culture media, which causes false negatives (low bioavailability) or false positives (crystal-induced cytotoxicity).

This guide provides a validated, high-fidelity workflow for assessing the anti-inflammatory potential of diterpenoids, specifically addressing solubility optimization, cytotoxicity exclusion, and mechanistic validation.

Pre-Analytical Considerations: The "Step-Down" Solubilization

Critical Failure Point: Direct addition of high-concentration DMSO stocks into cell media often causes diterpenoids to crash out of solution.

Reagent Preparation
  • Primary Stock: Dissolve the diterpenoid in 100% DMSO to a concentration of 10–50 mM .

    • Note: Sonicate for 5–10 minutes if visual particulates remain.

  • Working Stocks (The Intermediate Step):

    • Do not dilute directly from 50 mM to the well.

    • Create intermediate dilutions in 100% DMSO (e.g., 10 mM, 1 mM, 0.1 mM).

  • Final Delivery:

    • Dilute the intermediate stock 1:1000 into pre-warmed culture media immediately before treating cells.

    • Target Final DMSO:

      
       (v/v).
      
    • Vehicle Control: Culture media + 0.1% DMSO (Must show no toxicity).

Experimental Workflow Visualization

The following diagram outlines the sequential logic of the assay system.

G cluster_0 Phase 1: Safety Gate cluster_1 Phase 2: Efficacy Screening Start Compound Preparation (100% DMSO Stock) Cells RAW 264.7 Seeding (24h Incubation) Start->Cells Cyto Cytotoxicity Assay (CCK-8 / MTT) Cells->Cyto Safe Determine Non-Toxic Concentration Range Cyto->Safe PreTreat Pre-treatment (1-2h with Compound) Safe->PreTreat Select Dose LPS LPS Stimulation (1 µg/mL, 18-24h) PreTreat->LPS NO NO Assay (Griess Reagent) LPS->NO ELISA Cytokine ELISA (TNF-α, IL-6) LPS->ELISA

Figure 1: Integrated workflow for diterpenoid anti-inflammatory screening. Phase 1 ensures that observed inhibition is not due to cell death. Phase 2 utilizes a pre-treatment strategy, critical for diterpenoids to inhibit intracellular signaling cascades before LPS activation.

Protocol 1: Cytotoxicity Screening (The Gatekeeper)

Before assessing inflammation, you must define the Maximum Non-Toxic Concentration (MNTC) . Diterpenoids can be cytotoxic at high doses.

Method Choice: CCK-8 (Cell Counting Kit-8) is superior to MTT for diterpenoids because it requires no solubilization step (avoiding reaction with potential precipitates) and is higher sensitivity.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Aspirate media. Add 100

    
    L fresh media containing serial dilutions of the diterpenoid (e.g., 1, 5, 10, 20, 50, 100 
    
    
    
    M).
  • Incubation: Incubate for 24h at 37°C, 5%

    
    .
    
  • Measurement: Add 10

    
    L CCK-8 reagent per well. Incubate 1–4 hours. Measure Absorbance at 450 nm .
    
  • Calculation:

    
    
    
    • Criterion: Only concentrations yielding

      
       viability should be used for anti-inflammatory assays.
      

Protocol 2: Nitric Oxide (NO) Inhibition Assay

Nitric oxide (NO) is a hallmark of macrophage activation. Because NO is unstable, we measure its stable metabolite, Nitrite (


) , using the Griess Reaction.[1][3][4]
Reagents
  • LPS Stock: 1 mg/mL in PBS (Store at -20°C). Working conc: 1

    
    g/mL .
    
  • Griess Reagent A: 1% Sulfanilamide in 5% Phosphoric Acid.[5]

  • Griess Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (NED) in water.[5]

  • Standard: Sodium Nitrite (

    
    ) serial dilutions (0–100 
    
    
    
    M).
Step-by-Step Procedure
  • Seeding: Seed RAW 264.7 cells at

    
     cells/well in a 24-well plate . (Higher density is needed for detectable NO).
    
  • Pre-Treatment (Critical): Treat cells with the diterpenoid (at safe concentrations determined in Protocol 1) for 1–2 hours .

    • Why? Diterpenoids often work by preventing the translocation of NF-κB.[6][7] If you add LPS and Compound simultaneously, the fast-acting LPS signaling may outpace the compound's uptake.

  • Stimulation: Add LPS (Final conc: 1

    
    g/mL) directly to the wells without removing the compound media. Incubate for 18–24 hours .
    
  • Supernatant Collection: Centrifuge the plate briefly or transfer supernatant to microfuge tubes and spin (1000g, 5 min) to remove cell debris.

  • Griess Reaction:

    • Transfer 50

      
      L  of supernatant to a clear 96-well plate.
      
    • Add 50

      
      L  of Griess Reagent A. Incubate 5-10 min at RT (dark).
      
    • Add 50

      
      L  of Griess Reagent B. Incubate 5-10 min at RT (dark).
      
    • Color Change: Pink/Magenta indicates Nitrite presence.

  • Quantification: Measure Absorbance at 540 nm .

Protocol 3: Mechanistic Validation (NF-κB Pathway)

To prove the compound is a true anti-inflammatory agent and not just an NO scavenger, you must demonstrate pathway inhibition.

Target Pathway: NF-κB Signaling

Diterpenoids typically inhibit the phosphorylation of IKK or the degradation of IκB


, preventing p65 nuclear translocation.

Pathway cluster_nucleus Nucleus LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex (Phosphorylation) TLR4->IKK IkB IκBα (Inhibitor) IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) (Latent in Cytosol) IkB->NFkB Releases NFkB_Nucl NF-κB (Active Transcription) NFkB->NFkB_Nucl Translocation DNA Target Genes (iNOS, COX-2, TNF-α) NFkB_Nucl->DNA Diterp Diterpenoid Inhibition Point Diterp->IKK Blocks Diterp->NFkB Blocks Translocation

Figure 2: Mechanism of Action. Diterpenoids typically intervene at the IKK activation step or directly block p65 translocation, preventing the transcription of pro-inflammatory genes like iNOS.

Western Blotting Targets

Harvest cells 30–60 minutes post-LPS stimulation (early signaling phase).

  • Primary Targets: p-IκB

    
    , Total IκB
    
    
    
    , p-p65 (Ser536).
  • Downstream Targets (24h): iNOS, COX-2.

  • Loading Control:

    
    -Actin or GAPDH.
    

Data Presentation & Analysis

Standard Curve Calculation

Calculate the nitrite concentration using the linear regression equation from your standard curve:



Where:
  • 
     = Absorbance (OD540)
    
  • 
     = Concentration (
    
    
    
    M)[1][3][8]
  • 
     = Slope
    
  • 
     = y-intercept
    
Summary Table Template

Present your data in the following format for publication:

GroupDose (

M)
Cell Viability (%)NO Release (

M)
Inhibition (%)
Control -100 ± 2.11.5 ± 0.3-
LPS Model 1

g/mL
98 ± 3.545.2 ± 4.10
Diterpenoid Low 599 ± 1.838.5 ± 2.214.8
Diterpenoid Med 1097 ± 2.422.1 ± 1.951.1
Diterpenoid High 2095 ± 3.08.4 ± 0.881.4
Dexamethasone 196 ± 2.012.1 ± 1.573.2

Troubleshooting & Validation

  • Issue: High Background Absorbance in Griess Assay.

    • Cause: Phenol red in media can interfere at 540nm.

    • Solution: Use Phenol Red-Free DMEM for the 24h incubation step, or blank the plate reader with media containing the specific concentration of the diterpenoid (some diterpenoids are colored).

  • Issue: Precipitation of Compound.

    • Check: View wells under a microscope immediately after adding the compound. If crystals are visible, the data is invalid.

    • Fix: Improve the intermediate dilution step (Protocol Section 2) or use a solubilizing agent like cyclodextrin if DMSO limits are reached.

  • Validation (Self-Check):

    • The LPS-only group must show a >10-fold increase in NO compared to the Control group. If not, the cells are unresponsive (passage number too high; use cells < Passage 20).

    • The Positive Control (e.g., Dexamethasone 1

      
      M or L-NMMA) must show significant inhibition.
      

References

  • Mechanism of Diterpenoids

    • Inhibition of NF-κB transcriptional activ
    • Source:

  • NF-κB Pathway Overview

    • Insights into the mechanism of n
    • Source:

  • Griess Assay Protocol

    • Nitric Oxide Griess Assay - Bio-protocol.
    • Source:

  • Cytotoxicity Comparison (CCK-8 vs MTT)

    • Comparison of Cytotoxicity Evaluation... between Real-Time Cell Analysis and CCK-8 Method.
    • Source:

  • DMSO Solubility Guidelines

    • Optimizing Peptide Solubility in Cell Culture (Applicable to lipophilic compounds).
    • Source:

Sources

How to dissolve ent-3beta-Hydroxykaur-16-en-19-oic acid for in vitro studies

Application Note: Solubilization and Handling of ent-3 -Hydroxykaur-16-en-19-oic Acid for In Vitro Assays

Introduction & Chemical Context

ent-3

In in vitro settings, this compound exhibits significant pharmacological potential, including anti-inflammatory (NF-


This protocol provides a standardized, self-validating method to dissolve, store, and dilute ent-3

Physicochemical Summary
PropertyDataNote
Molecular Formula

Tetracyclic diterpene
Molecular Weight 318.45 g/mol Use this for Molarity calculations
Appearance White/Off-white powderHygroscopic; store desiccated
Solubility (DMSO)

20 mg/mL (~60 mM)
Preferred Solvent
Solubility (Ethanol)

10 mg/mL (~30 mM)
Volatile; concentration shifts over time
Solubility (Water) NegligibleDo not dissolve directly in media

Core Protocol: Stock Solution Preparation

Reagents & Equipment[2]
  • Compound : ent-3

    
    -Hydroxykaur-16-en-19-oic acid (>98% purity).
    
  • Solvent : Sterile Dimethyl Sulfoxide (DMSO), cell culture grade (Sigma-Aldrich or equivalent).

  • Vials : Amber glass vials (borosilicate) with Teflon-lined caps. Note: Avoid polystyrene tubes for concentrated stocks as DMSO can leach plasticizers.

  • Equipment : Analytical balance (0.01 mg precision), Vortex mixer, Sonicator bath.

Step-by-Step Methodology
Phase 1: Molar Calculation

Target a 10 mM or 50 mM master stock. A 50 mM stock allows for higher working concentrations while keeping the DMSO vehicle volume low (<0.1%).

Formula:

Example for 1 mL of 50 mM Stock:

Phase 2: Dissolution (The "Wetting" Technique)
  • Weighing : Weigh ~16 mg of powder into a sterile amber glass vial. Record the exact mass (e.g., 16.2 mg).

  • Volume Adjustment : Calculate the exact volume of DMSO required to reach 50 mM based on the recorded mass.

    • Volume (µL) = (Mass in mg / 318.45) × 1,000,000 / 50

  • Solvent Addition : Add the calculated volume of DMSO to the center of the vial.

  • Solubilization :

    • Vortex vigorously for 30 seconds.

    • Sonicate : If visual particulates remain, sonicate in a water bath at room temperature (20-25°C) for 2–5 minutes. Caution: Do not heat above 37°C to prevent degradation.

  • Inspection : Hold the vial against a light source. The solution must be perfectly clear. Any turbidity indicates incomplete dissolution.

Phase 3: Storage
  • Aliquot : Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Conditions : Store at -20°C (stable for 3–6 months) or -80°C (stable for >1 year).

  • Protection : Protect from light.[1]

Dilution Strategy for Bioassays

Critical Rule : The final DMSO concentration in the cell culture well must not exceed the tolerance of the specific cell line (typically 0.1% to 0.5% ).

The "Intermediate Dilution" Method

Directly piping 1 µL of 50 mM stock into 10 mL of media often causes local precipitation (the "shock" effect). Instead, use a serial dilution approach.

Scenario : You need a 50 µM working concentration in 10 mL of media.

  • Preparation : Thaw the 50 mM stock at Room Temperature (RT). Vortex to ensure homogeneity.

  • Intermediate Step (100x) : Dilute 50 mM stock 1:100 in pure DMSO or PBS ?

    • Best Practice: Perform serial dilutions in DMSO first to create "1000x" stocks for each dose curve point.

    • Example: To test 10, 20, and 50 µM:

      • Tube A (50 mM stock)

      • Tube B (20 mM): 40 µL Stock + 60 µL DMSO

      • Tube C (10 mM): 50 µL Tube B + 50 µL DMSO

  • Final Addition : Add 1 µL of the specific DMSO stock per 1 mL of culture medium.

    • This ensures the final DMSO content is always 0.1% .

Self-Validating QC Check

Before adding to cells, prepare a "dummy" well without cells:

  • Add media to a clear well.

  • Add the compound at the highest test concentration (e.g., 50 µM).

  • Incubate for 30 mins at 37°C.

  • Microscopy : Inspect under 100x/200x phase contrast. If you see needle-like crystals or oily droplets, the compound has precipitated. Do not proceed. You must lower the concentration or increase the conjugation (e.g., use BSA-containing media to stabilize).

Workflow Visualization

The following diagram outlines the logical flow from powder to assay, emphasizing the critical decision points for stability and solubility.

GPowderent-3β-Hydroxykaur-16-en-19-oic Acid(Powder, Store Desiccated)WeighWeigh Mass (m)Precision BalancePowder->WeighCalcCalculate DMSO Vol (V)V = m / (MW * Concentration)Weigh->CalcDissolveDissolve in DMSO(Vortex + Sonicate 2 min)Calc->DissolveCheckVisual InspectionClear Solution?Dissolve->CheckCheck->DissolveNo (Sonicate more)StockMaster Stock (50 mM)Amber VialCheck->StockYesAliquotAliquot & Freeze(-20°C or -80°C)Stock->AliquotDilutionSerial Dilution in DMSO(Create 1000x Stocks)Aliquot->DilutionThawMediaAdd to Media (1:1000)Final DMSO = 0.1%Dilution->MediaQCQC: Microscopy Check(No Crystals)Media->QCQC->MediaFail (Reduce Conc.)AssayProceed to Assay(Cell Treatment)QC->AssayPass

Figure 1: Optimized workflow for the preparation and validation of kaurane diterpene solutions.

Troubleshooting & FAQs

IssueProbable CauseSolution
Precipitation in Media "Shock" dilution or saturation.Dilute stock into a small volume of PBS/Media while vortexing, then add to bulk. Ensure media contains serum (FBS proteins bind and stabilize diterpenes).
Cytotoxicity in Control High DMSO volume.Ensure Vehicle Control (DMSO only) is

0.5%. If cells are sensitive (e.g., primary neurons), aim for

0.1%.
Variable Potency Compound degradation or adsorption.Kauranes can stick to plastics. Use glass inserts for stocks. Do not store diluted media solutions; prepare fresh.
Oily Droplets Phase separation.The compound concentration exceeds the solubility limit in aqueous buffer. Verify the LogP. Do not exceed 50–100 µM in serum-free media.

References

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for Kaurenoic Acid derivatives. Retrieved March 8, 2026, from [Link]

  • Molina-Salinas, G. M., et al. (2020). Anti-inflammatory activity of ent-kaurane diterpenes. Molecules. Retrieved from [Link]

Application Note: X-ray Crystallography for Absolute Configuration of ent-Kaurane Diterpenes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ent-kaurane diterpenes (e.g., Oridonin, Eriocalyxin B, Kaurenoic acid) represent a clinically significant class of natural products exhibiting anti-tumor, anti-inflammatory, and neuroprotective activities. Their biological efficacy is strictly governed by their stereochemistry. The prefix "ent" indicates an enantiomeric relationship to the "normal" kaurane skeleton (precursor to gibberellins), effectively inverting all stereocenters.

While NMR (NOESY/ROESY) and Electronic Circular Dichroism (ECD) provide relative configuration or theoretical absolute configuration (AC), Single Crystal X-ray Diffraction (SC-XRD) remains the only regulatory-grade method for unambiguous AC determination. This guide details the protocol for determining the absolute configuration of light-atom ent-kauranes, addressing the specific challenges of weak anomalous scattering in C/H/O skeletons.

Technical Background & Challenges

The "Light Atom" Problem

Most ent-kauranes consist solely of Carbon, Hydrogen, and Oxygen. These elements have very low anomalous scattering factors (


) at standard wavelengths:
  • Mo K

    
     (0.71 Å):  Oxygen 
    
    
    
    electrons. (Negligible signal).
  • Cu K

    
     (1.54 Å):  Oxygen 
    
    
    
    electrons. (Measurable but requires high redundancy).

To determine AC, we rely on the breakdown of Friedel's Law (


).[1] For light atoms, these intensity differences are 

. Therefore, the protocol requires either heavy-atom derivatization or high-redundancy Cu-radiation strategies .

Experimental Protocol

Phase 1: Crystallization Strategy

ent-Kauranes often present as oils or microcrystalline powders. High-quality single crystals are non-negotiable.

Strategy A: Native Crystallization (Direct Methods)

Use this for highly oxygenated derivatives (e.g., Oridonin).

  • Method: Slow evaporation or Vapor Diffusion.

  • Solvent Systems (Table 1):

Solvent SystemRatio (v/v)Evaporation RateSuitability
Methanol / Water9:1Slow (Days)Polar ent-kauranes (Oridonin)
Acetone / Hexane1:1Medium (Hours)Less polar esters/ketones
Ethyl Acetate / Pentane1:3FastInitial screening
Acetonitrile100%MediumRigid lattice formation
Strategy B: Heavy-Atom Derivatization (Recommended)

If the native compound yields poor Flack parameters, introduce a heavy atom (Br, Cl, S) to boost the anomalous signal (


 at Mo K

,

at Cu K

).
  • Protocol:

    • p-Bromobenzoate Esterification: React a secondary hydroxyl (common at C-1, C-6, or C-15) with p-bromobenzoyl chloride.

    • Epoxide Opening: If an epoxide is present (e.g., Eriocalyxin B), ring-open with HBr to form a bromohydrin.

Strategy C: Crystalline Sponges / Co-crystallization

For oily samples that resist derivatization, use the Crystalline Sponge Method (absorption into porous metal-organic frameworks) or co-crystallize with Tetraaryladamantane chaperones.

Phase 2: Data Collection Workflow

Instrument: Bruker D8 QUEST / Rigaku XtaLAB (or equivalent). Source: Cu K


 (

Å)
is mandatory for non-derivatized samples. Mo K

is acceptable only if a heavy atom (Br, I) is present.
  • Crystal Mounting: Mount crystal on a MiTeGen loop using perfluoropolyether oil.

  • Temperature: Cool to 100 K . This reduces thermal vibration (

    
    ), significantly improving high-angle diffraction intensity and anomalous signal resolution.
    
  • Strategy:

    • Resolution: Aim for

      
       Å or better.
      
    • Completeness: Must be

      
      .
      
    • Redundancy (Multiplicity): Aim for

      
      . High redundancy averages out random noise, making the tiny anomalous differences statistically significant.
      
    • Friedel Pairs: Do NOT merge Friedel pairs during reduction. Treat

      
       and 
      
      
      
      as independent.
Phase 3: Structure Solution & Refinement

Software: SHELXT (Solution), SHELXL (Refinement), OLEX2 (GUI).

  • Space Group: ent-Kauranes are chiral; they must crystallize in Sohncke space groups (e.g.,

    
    , 
    
    
    
    ,
    
    
    ). If the software suggests a centrosymmetric group (e.g.,
    
    
    ), the sample is a racemate or the solution is incorrect.
  • Refinement:

    • Refine anisotropic displacement parameters (ADPs) for all non-hydrogen atoms.

    • Add H-atoms in calculated geometric positions (riding model).

  • Absolute Structure Determination:

    • Use the Flack Parameter (

      
      )  method (Parsons' quotient method is preferred in SHELXL-2014+).
      
    • Command: Add FLACK to the .ins file.

Phase 4: Validation & Interpretation

The absolute configuration is assigned based on the Flack parameter (


) and Hooft parameter (

).
Parameter Value (

)
Standard Uncertainty (

)
InterpretationAction


Correct AC Structure is the ent-kaurane as drawn.


Inverted AC Invert structure (use MOVE 1 1 1 -1 in SHELX).


Racemic Twin Sample is a racemate or twinned.


Inconclusive Anomalous signal too weak. Derivatize.

Visual Workflows

Workflow 1: Decision Logic for AC Determination

G Start Purified ent-Kaurane Sample Screen Crystallization Screening (MeOH, Acetone, EtOAC) Start->Screen Check Are Crystals Suitable? Screen->Check NativeData Collect Data (Cu Kα) Target: Redundancy >10x Check->NativeData Yes (Good Crystals) Derivatize Heavy Atom Derivatization (p-Br-benzoate / HBr) Check->Derivatize No (Oily/Small) Refine Structure Refinement (SHELXL / OLEX2) NativeData->Refine DerivData Collect Data (Mo or Cu) Standard Redundancy Derivatize->DerivData DerivData->Refine FlackCheck Check Flack Parameter (x) Refine->FlackCheck Success x ≈ 0.0 (u < 0.1) Absolute Config Confirmed FlackCheck->Success x ≈ 0 Invert x ≈ 1.0 (u < 0.1) Invert Structure -> Confirmed FlackCheck->Invert x ≈ 1 Fail x Indeterminate (u > 0.2) Signal too weak FlackCheck->Fail Large Error Fail->Derivatize Retry with Heavy Atom

Caption: Logical flowchart for selecting between native Cu-radiation data collection and heavy-atom derivatization based on crystal quality and anomalous signal strength.

Workflow 2: The "ent" vs. "Normal" Distinction

Stereochem Precursor GGPP (Geranylgeranyl pyrophosphate) Normal Normal Kaurane (Gibberellin precursor) Steroids: 5α, 9α, 10β Precursor->Normal CPS / KS Enzymes Ent ent-Kaurane (Isodon diterpenoids) Steroids: 5β, 9β, 10α Precursor->Ent ent-CPS / ent-KS Enzymes Xray X-ray Diffraction (Anomalous Scattering) Normal->Xray Ent->Xray Result Definitive Assignment (Distinguishes Mirror Images) Xray->Result

Caption: Biosynthetic divergence of kaurane vs. ent-kaurane. X-ray crystallography is the only method to physically distinguish these mirror-image scaffolds without reference standards.

Case Study: Validation of "Compound K"

Hypothetical scenario based on typical Isodon diterpenoid analysis.

Objective: Determine AC of a new diterpenoid isolated from Isodon rubescens. Initial Attempt: Native crystal (C


H

O

).
  • Data: Cu K

    
    , 100 K.
    
  • Result: Flack

    
    . Inconclusive.  (Oxygen signal too weak).
    

Protocol Adjustment (Derivatization):

  • Reaction of Compound K (10 mg) with p-bromobenzoyl chloride and pyridine.

  • Purification via HPLC.[2]

  • Crystallization from Acetone/Hexane.

Final Data Collection:

  • Formula: C

    
    H
    
    
    
    BrO
    
    
    .
  • Radiation: Mo K

    
     (Bromine scatters strongly at Mo wavelength).
    
  • Refinement:

    
    .
    
  • Flack Parameter:

    
    .
    
  • Conclusion: The structure is definitively assigned. The near-zero Flack parameter confirms the model is the correct absolute stereochemistry.[3][4] The "ent" skeleton is confirmed (e.g., C-10 is

    
    -oriented).
    

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). Use of intensity quotients and differences in absolute structure refinement.[4] Acta Crystallographica Section B, 69(2), 249-259. Link

  • Hooft, R. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography, 41(1), 96-103. Link

  • Sun, H. D., Huang, S. X., & Han, Q. B. (2006). Diterpenoids from the Isodon species. Natural Product Reports, 23(5), 673-698. Link

  • Pike, A. C., et al. (2016).[5] An overview of heavy-atom derivatization of protein crystals. Acta Crystallographica Section D, 72(3), 303-318.[5] Link

  • BenchChem. (2025). Unambiguous Determination of Absolute Configuration: A Comparative Guide. Link

Sources

Troubleshooting & Optimization

Improving the yield of ent-3beta-Hydroxykaur-16-en-19-oic acid from plant extracts

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Diterpene Extraction & Isolation Subject: Optimization Guide for ent-3


-Hydroxykaur-16-en-19-oic Acid Recovery
Ticket ID:  #DIT-KAUR-03B-OPT
Status:  Open
Support Tier:  Level 3 (Senior Application Scientist)

Executive Summary

You are encountering yield or purity issues with ent-3


-hydroxykaur-16-en-19-oic acid  (often found in Wedelia species, Helianthus waste, or Coespeletia). Unlike its non-hydroxylated parent (kaurenoic acid), the presence of the C3-hydroxyl group increases polarity, making traditional non-polar extraction inefficient and co-elution with structural analogs common.

This guide replaces standard "macerate and evaporate" protocols with a Chemically Selective Acid-Base Partitioning (CSABP) workflow. This is the industry standard for maximizing yield while simultaneously removing 80% of neutral interferences (chlorophyll, fats, neutral terpenes).

Module 1: Biomass Pre-Treatment & Solvent Selection[1]

The Error: Using fresh biomass or drying at high temperatures (>60°C). The Fix: Kaurane diterpenes are thermally stable but susceptible to oxidation and rearrangement at high temperatures in the presence of plant enzymes.

  • Species Selection: Sphagneticola trilobata (formerly Wedelia trilobata) roots and aerial parts are the primary high-yield source. Helianthus annuus (sunflower) waste contains the molecule but is dominated by kaurenoic acid, requiring more difficult downstream separation.[1]

  • Drying: Air-dry in shade at 25–30°C until constant weight. Grind to 30–40 mesh . Finer powder causes column clogging; coarser powder reduces mass transfer.

  • Defatting (Optional but Recommended): If using seeds or lipid-rich roots, a quick wash with cold hexane removes triglycerides without significantly stripping the target acid (which is less soluble in cold pure hexane than the non-hydroxylated kaurenoic acid).

Module 2: The Extraction Protocol (Yield Optimization)

Core Directive: Do not rely on gravity column chromatography for the crude extract. You must chemically separate the "Acidic Fraction" first.

Protocol: Chemically Selective Acid-Base Partitioning (CSABP)

Reagents:

  • Extraction Solvent: Methanol (MeOH) or Ethanol (EtOH) 95%.

  • Partition Solvents: Hexane, Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • pH Modifiers: 0.5 N NaOH, 1 N HCl.

Step-by-Step Workflow:

  • Initial Extraction: Extract biomass with MeOH (1:10 w/v) via maceration (24h) or Ultrasound-Assisted Extraction (UAE, 30 min, <40°C).

  • Concentration: Evaporate MeOH to obtain the crude extract.

  • Resuspension: Suspend crude extract in water.

  • Alkalinization: Add 0.5 N NaOH until pH reaches 9–10. Mechanism: This converts the target diterpene acid into its water-soluble sodium salt (R-COO⁻ Na⁺).

  • Wash (Partition 1): Extract the alkaline aqueous phase with Hexane or Diethyl Ether.

    • Discard Organic Layer: This contains neutral impurities (fats, chlorophyll, neutral terpenes).

    • Keep Aqueous Layer: Contains your target molecule.[2][3][4]

  • Acidification: Cool the aqueous layer to 4°C. Add 1 N HCl dropwise until pH 2–3. Mechanism: Re-protonates the molecule (R-COOH), causing it to precipitate or become lipophilic.

  • Recovery (Partition 2): Extract the acidic aqueous phase with DCM or EtOAc (3x).

  • Drying: Dry combined organic layers over anhydrous Na₂SO₄ and evaporate.

    • Result: An "Acidic Fraction" enriched 5-10x in diterpene acids compared to the crude extract.

Visualization: CSABP Workflow

CSABP_Workflow Biomass Dried Biomass (Wedelia/Helianthus) Crude Crude Methanolic Extract Biomass->Crude Maceration/UAE AlkPhase Alkaline Aqueous Phase (pH 9-10) Target as R-COO- Crude->AlkPhase 1. Suspend in H2O 2. Add 0.5N NaOH Neutrals Organic Phase (Hexane) Fats, Chlorophyll, Neutrals (DISCARD) AlkPhase->Neutrals Partition w/ Hexane AcidPhase Acidified Aqueous Phase (pH 2-3) Target as R-COOH AlkPhase->AcidPhase Add 1N HCl (Precipitation) FinalExtract Enriched Acidic Fraction (DCM/EtOAc) AcidPhase->FinalExtract Extract w/ DCM Evaporate

Caption: Chemically Selective Acid-Base Partitioning workflow to isolate diterpene acids from neutral impurities.

Module 3: Purification & Chromatography

The Challenge: Separation of ent-3


-hydroxykaur-16-en-19-oic acid from ent-kaur-16-en-19-oic acid (Kaurenoic Acid).

Stationary Phase: Silica Gel 60 (0.063–0.200 mm). Mobile Phase: Hexane : Ethyl Acetate gradient.

Gradient (Hex:EtOAc)Elution TargetNotes
100:0 to 95:5 Non-polar kaurenesElutes Kaurenoic Acid (less polar).
90:10 to 80:20 Target Zone 3

-OH derivative elutes here.
70:30 to 50:50 Glycosides/PolarWash fraction.

HPLC Optimization (Analytical & Prep):

  • Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent).

  • Mobile Phase: Acetonitrile : Water (Isocratic 60:40 or 70:30).

  • Critical Additive: You MUST add 0.1% Phosphoric Acid or Formic Acid to the water.

    • Why: Without acid, the carboxylic group (-COOH) partially ionizes, causing peak tailing and "ghost" peaks. Acidification keeps it in the non-ionized form, sharpening the peak.

Module 4: Troubleshooting & FAQs

Q1: My HPLC peaks are tailing severely.

  • A: Check your mobile phase pH. If the pH is >4, the carboxylic acid moiety is dissociating. Add 0.1% H₃PO₄ to the aqueous phase to suppress ionization.

Q2: I have high mass yield, but low purity (sticky gum).

  • A: You skipped the Acid-Base partitioning (Module 2). You likely have high saponin or neutral terpene contamination. Perform the NaOH partition on your current gum to clean it up.

Q3: Can I use crystallization instead of chromatography?

  • A: Sometimes. If the Acidic Fraction (Module 2) is high purity, dissolving in minimal hot methanol and adding a few drops of water, then cooling to -20°C may precipitate the acid as crystals. However, if Kaurenoic acid is present in high amounts, it will co-crystallize.

Q4: Is the molecule heat sensitive?

  • A: Moderately. Avoid rotary evaporation bath temperatures >50°C. The exocyclic double bond (C16-C17) can isomerize or oxidize under harsh conditions.

Q5: What is the expected yield?

  • A: From Wedelia roots, expect 0.1% – 0.3% w/w of dry biomass. From Helianthus waste, yields are lower for the 3-hydroxy derivative (approx 0.01-0.05%) as it is a minor metabolite compared to kaurenoic acid.

References

  • Block, L. C., et al. (2005). "Quantitative determination by HPLC of ent-kaurenoic and grandiflorenic acids in aerial parts of Wedelia paludosa D.C." Journal of Pharmaceutical and Biomedical Analysis.

  • Ungur, N., et al. (2013). "Isolation of ent-kaur-16-en-19-oic and ent-trachyloban-19-oic acids from the sunflower Helianthus annuus L. dry waste." Chemistry Journal of Moldova.

  • Boc Sciences. (n.d.). "ent-3beta-Hydroxykaur-16-en-19-oic acid Product Information."

  • Batista, R., et al. (2007). "Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes and their Glycosides." Molecules.

  • Mizokami, S. S., et al. (2016). "Kaurenoic acid from Sphagneticola trilobata inhibits inflammatory pain: effect on cytokine production and activation of the NO-cyclic GMP-protein kinase G-ATP-sensitive potassium channel signaling pathway." Journal of Natural Products.

Sources

Stability and storage conditions for ent-3beta-Hydroxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for ent-3β-Hydroxykaur-16-en-19-oic acid (CAS: 66556-91-0). As a kaurane-type diterpenoid isolated primarily from the herbs of Wedelia trilobata (also known as Sphagneticola trilobata)[], this compound presents unique handling challenges due to its complex stereochemistry, exocyclic double bond, and high lipophilicity.

This guide is engineered for research scientists and drug development professionals. It provides field-proven methodologies, causality-driven troubleshooting, and self-validating protocols to ensure absolute scientific integrity during your in vitro and in vivo assays.

Part 1: Physicochemical Properties & Storage Logistics

To maintain the structural integrity of ent-3β-Hydroxykaur-16-en-19-oic acid, strict adherence to environmental controls is required. The table below synthesizes the critical quantitative data dictating its storage and handling[][2].

ParameterSpecification / ConditionScientific Rationale
Molecular Formula C₂₀H₃₀O₃ (MW: 318.5 g/mol )Highly lipophilic diterpene skeleton; dictates solvent selection.
Solid Storage (Long-term) 2–8°C (Preferred: -20°C), DarkPrevents thermal epimerization and photo-oxidation of the C-16 double bond.
Organic Solubility DMSO, DMF, Ethanol, ChloroformHigh solubility (approx. 25 mg/mL in DMSO)[3]. Required for primary stock generation.
Aqueous Solubility Sparingly soluble (<0.3 mg/mL)Requires a co-solvent (e.g., DMSO) for aqueous buffer integration[3].
Solution Stability (Aq) < 24 hours at Room TempSusceptible to rapid precipitation and microbial degradation in non-sterile aqueous environments.

Part 2: Troubleshooting & FAQs

As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent assay results when using kaurane diterpenoids. Below are the most common issues, the mechanistic causality behind them, and actionable solutions.

Q1: My compound is precipitating when I add it to my cell culture media. How do I prevent this?

Causality: ent-3β-Hydroxykaur-16-en-19-oic acid possesses a highly hydrophobic tetracyclic kaurane core. When introduced directly into a high-dielectric aqueous environment (like PBS or DMEM), the hydrophobic effect forces the molecules to rapidly aggregate, crashing out of solution. Solution: You must utilize a solvent-bridge technique.

  • Dissolve the lyophilized powder entirely in anhydrous DMSO to create a highly concentrated master stock (e.g., 10–25 mg/mL)[3].

  • Perform your serial dilutions in DMSO first.

  • Add the final DMSO dilution dropwise to your aqueous buffer under continuous vortexing. Keep the final DMSO concentration below 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays.

Q2: I am seeing a loss of bioactivity in my stock solutions after a few weeks. What is degrading the compound?

Causality: The molecule contains an exocyclic methylene group at C-16 and a hydroxyl group at C-3. Forced degradation studies on related kaurenoic acid extracts demonstrate extreme sensitivity to UV/visible light (photodegradation) and alkaline conditions (deprotonation and epimerization)[4]. Under intense UV light, recovery of the compound drops to ~65.8%, while alkaline stress (1M NaOH) reduces recovery to 70.0%[4]. Furthermore, atmospheric oxygen can induce radical attack at the double bond. Solution:

  • Light: Always store solutions in amber glass vials.

  • Oxidation: Purge the headspace of your storage vials with an inert gas (Argon or Nitrogen) before sealing.

  • Temperature: Store organic stocks at -20°C. Never subject the stock to repeated freeze-thaw cycles; aliquot the master stock into single-use volumes.

Q3: Can I store the compound in an aqueous buffer for a multi-day experiment?

Causality: No. Beyond the physical risk of precipitation, kaurane diterpenes are highly susceptible to microbial degradation. Studies tracking kaurenoic acid in non-sterile environments show significant microbial modification and degradation within 15 to 30 days, altering its pharmacological profile. Solution: Aqueous working solutions must be prepared fresh daily and discarded after 24 hours[3].

Part 3: Step-by-Step Methodologies

Protocol A: Preparation of a Self-Validating Master Stock

This protocol ensures maximum stability and includes a built-in validation step to guarantee trustworthiness over time.

  • Equilibration: Remove the lyophilized ent-3β-Hydroxykaur-16-en-19-oic acid from -20°C storage. Allow the sealed vial to equilibrate to room temperature in a desiccator for 30 minutes to prevent condensation from introducing moisture[2].

  • Dissolution: In a biosafety cabinet, add anhydrous, cell-culture grade DMSO to achieve a 10 mg/mL concentration. Pipette gently until the yellow/white powder is completely dissolved[][3].

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots in amber microcentrifuge tubes.

  • Inert Sealing: Gently blow a stream of Argon gas over the open tube for 3 seconds to displace oxygen, then immediately cap tightly.

  • Validation (T=0): Take one aliquot and run a baseline HPLC-UV analysis (see Protocol B). Record the peak area and retention time. For future experiments, randomly sample an aliquot; if the peak area at 210 nm deviates by >5% from T=0, discard the batch.

  • Storage: Transfer all remaining aliquots to -20°C.

Protocol B: Stability-Indicating HPLC-UV Analysis

Adapted from validated forced-degradation studies of Sphagneticola trilobata extracts[4].

  • Column: Use a reverse-phase C18 column (e.g., 250 × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Prepare a gradient of Acetonitrile and Acidified Water (adjusted to pH 3.0 using phosphoric acid). Causality: The acidic pH suppresses the ionization of the C-19 carboxylic acid, ensuring the molecule remains neutral for sharp, reproducible peak shapes.

  • Conditions: Set the flow rate to 1.0 mL/min and the column oven to 35°C.

  • Detection: Monitor absorbance at 210 nm (optimal for the kaurane skeleton's chromophores) and 338 nm to check for polar impurities[4].

Part 4: Mandatory Visualization

Chemical Degradation Pathways

The following diagram illustrates the primary environmental stressors that compromise the structural integrity of ent-3β-Hydroxykaur-16-en-19-oic acid, based on forced degradation kinetics[4].

Degradation Main ent-3β-Hydroxykaur-16-en-19-oic acid (Stable at 2-8°C, Dark) UV UV/Visible Light (Photodegradation) Main->UV Cleavage of C-16 exocyclic double bond (65.8% recovery) Base Alkaline Conditions (e.g., 1M NaOH) Main->Base Deprotonation & epimerization (70.0% recovery) Ox Oxidative Stress (e.g., 30% H2O2) Main->Ox Moderate degradation (87.0% recovery) Acid Acidic Conditions (e.g., 0.5M HCl) Main->Acid Moderate degradation (72.3% recovery)

Caption: Forced degradation pathways of kaurenoic acid derivatives under environmental stress.

Workflow for Stock Solution Preparation & Storage

Follow this validated logic tree to prevent precipitation and oxidative degradation during assay preparation.

Workflow Solid Lyophilized Powder (Store at 2-8°C or -20°C) Solvent Dissolve in anhydrous DMSO, DMF, or EtOH Solid->Solvent Step 1 Purge Purge headspace with Argon/N2 Solvent->Purge Step 2 Aliquot Aliquot into amber glass vials Purge->Aliquot Step 3 Store Store Stock at -20°C (Stable ≥ 6 months) Aliquot->Store Step 4 Aq Dilute in Aqueous Buffer (e.g., 1:2 DMSO:PBS) Store->Aq Immediately before assay Use Use within 24 hours (Do not freeze-thaw) Aq->Use Discard excess

Caption: Optimal workflow for solvation, storage, and aqueous dilution of kaurane diterpenoids.

Part 5: References

  • Clinivex. "CAS 66556-91-0 | ent-3beta-Hydroxykaur-16-en-19-oic acid Supplier." Clinivex Product Data. Available at:[Link]

  • Food and Agriculture Organization (FAO) / AGRIS. "Development and validation of a stability indicative HPLC–PDA method for kaurenoic acid in spray dried extracts of Sphagneticola trilobata (L.) Pruski, Asteraceae." Revista Brasileira de Farmacognosia (2012). Available at: [Link]

Sources

Technical Support Center: Troubleshooting Cell-Based Assays for Natural Products

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting inconsistent results in cell-based assays with natural products Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The "Dirty" Truth About Natural Products

Welcome to the Technical Support Center. If you are here, you are likely facing a familiar frustration: your natural product (NP) showed promising activity in the primary screen, but the follow-up dose-response curves are erratic, non-reproducible, or flat-out contradictory.

As a Senior Application Scientist, I have seen this thousands of times. Natural products are not "clean" small molecules. They are complex mixtures or complex structures that bring unique physicochemical baggage—solubility issues, autofluorescence, and chemical reactivity—that can hijack standard assay chemistries.[1]

This guide is not a generic checklist. It is a root-cause analysis system designed to isolate whether your problem is Chemical (solubility/stability), Physical (interference), or Biological (variability).

Part 1: The Pre-Assay Phase (Solubility & Handling)

Q: My compound precipitates when added to the cell media, even though it was soluble in DMSO. How do I fix this?

A: This is "Solvent Shock." Natural products are often highly lipophilic. When you spike a 100% DMSO stock directly into aqueous media, the rapid change in polarity forces the compound out of solution before it can disperse.

The Fix: Intermediate Dilution Series Never pipette a high-concentration DMSO stock (e.g., 10 mM) directly into the cell well. You must "step down" the concentration while keeping the DMSO percentage constant until the final step.

Protocol: The "Constant DMSO" Serial Dilution

  • Goal: Maintain exactly 0.5% DMSO in all wells to normalize vehicle toxicity.

  • Step 1: Prepare your compound stocks in 100% DMSO at 200x the final desired assay concentration.

  • Step 2: Dilute these stocks 1:100 into pre-warmed culture media (intermediate plate). This creates a 2x working solution with 1% DMSO.

  • Step 3: Add this 2x solution to your cells (which are already in 100 µL media).

  • Result: Final compound concentration is 1x, and final DMSO is 0.5%.

Q: What is the absolute limit for DMSO in my assay?

A: It is cell-line dependent, but 0.5% is the safety zone. While some robust cancer lines (e.g., HeLa, A549) tolerate up to 1% DMSO, sensitive primary cells or stem cells can show stress responses (apoptosis, differentiation) at >0.1%.

  • Validation: Always run a "DMSO-only" dose-response (0.1% to 2%) to determine the specific tolerance of your cell line.[2]

Part 2: Assay Interference (The "Readout" Phase)

Q: I see high cell viability in my treated wells, but the cells look dead under the microscope. What is happening?

A: You are likely seeing Autofluorescence or Colorimetric Interference . Many NPs (e.g., curcumin, flavonoids, quinones) are naturally fluorescent or deeply colored. If their emission spectrum overlaps with your assay's fluorophore (e.g., Resazurin/Alamar Blue excites at 530-560 nm), the compound itself provides the signal, masking the lack of cell viability.

The Fix: Cell-Free Control

  • Prepare a "No-Cell" plate containing media + compound (at all test concentrations) + assay reagent.

  • Incubate alongside your cell plate.

  • Read the plate.[3]

  • Data Correction: Any signal in these wells is background. Subtract this value from your experimental wells.

Q: My results vary wildly between runs. Could this be a PAINS issue?

A: Yes. PAINS (Pan-Assay Interference Compounds) are chemical structures that act as "frequent hitters" not because they bind your target, but because they disrupt the assay chemistry itself.

Common Mechanisms:

  • Redox Cycling: Compounds like quinones generate Hydrogen Peroxide (

    
    ) in the media. This mimics cellular ROS or oxidizes assay reagents (e.g., reducing resazurin to resorufin non-enzymatically).
    
  • Covalent Binding: Compounds with Michael acceptors (e.g., enones) covalently bind to proteins non-specifically.

  • Chelation: Polyphenols can strip essential metal ions required for enzymatic reactions.

Visualizing the Trap:

PAINS_Mechanism NP Natural Product (e.g., Quinone) Media Cell Culture Media (Reducing Environment) NP->Media Redox Redox Cycling Media->Redox  Electron Transfer   H2O2 H2O2 Generation Redox->H2O2 Assay Assay Reagent (e.g., MTT/Resazurin) H2O2->Assay  Chemical Reduction   CellDeath Cell Toxicity (Non-Specific) H2O2->CellDeath  Oxidative Stress   FalseSignal False Positive Signal (High Background) Assay->FalseSignal

Figure 1: Mechanism of PAINS interference via redox cycling. The compound generates H2O2, which chemically reduces the assay reagent (mimicking cell activity) while simultaneously killing the cells.

Part 3: Biological Variability (The "Cellular" Phase)

Q: My IC50 shifts dramatically when I change the amount of serum (FBS) in the media. Why?

A: This is the Protein Binding Effect. Natural products are often highly lipophilic and bind extensively to serum albumin (BSA/HSA). Bound drug is biologically inactive because it cannot cross the cell membrane.

  • 10% FBS: High protein "sink." Free drug concentration is low.

  • 1% FBS: Low protein "sink." Free drug concentration is high.

The Fix: The Serum Shift Assay To validate this, perform the "Serum Shift" experiment.

ParameterCondition A (Standard)Condition B (Low Serum)Interpretation
FBS Concentration 10%1% (or 0.5%)
Expected IC50 Higher (e.g., 10 µM)Lower (e.g., 1 µM)
Fold Shift -

>5x Shift indicates significant protein binding.

Note: If your compound is toxic in 1% FBS but inactive in 10% FBS, your in vivo efficacy will likely be poor due to plasma protein binding.

Summary: The Troubleshooting Workflow

Use this logic gate to diagnose your inconsistent data.

Troubleshooting_Tree Start Inconsistent Results Check_Solubility 1. Check Solubility (Visual/Turbidity) Start->Check_Solubility Precipitate Precipitate Visible? Check_Solubility->Precipitate Fix_Solubility Fix: Improve Dilution Protocol (Step-down method) Precipitate->Fix_Solubility Yes Check_Interference 2. Check Interference (Cell-Free Control) Precipitate->Check_Interference No Signal_In_Blank Signal in No-Cell Wells? Check_Interference->Signal_In_Blank Fix_Interference Fix: Background Subtraction or Change Assay Readout Signal_In_Blank->Fix_Interference Yes Check_Biology 3. Check Biology (Serum Shift) Signal_In_Blank->Check_Biology No Shift_High High Serum Shift? Check_Biology->Shift_High Result_Binding Result: High Protein Binding (Adjust dosing model) Shift_High->Result_Binding Yes (>5x) Result_Valid Result: Valid Biological Effect Shift_High->Result_Valid No

Figure 2: Step-by-step troubleshooting logic for identifying the root cause of assay inconsistency.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link][1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. [Link]

  • Simeonov, A., et al. (2008). Fluorescence Spectroscopic Profiling of Compound Libraries. Journal of Medicinal Chemistry. [Link][1]

  • Assay Guidance Manual. (2012). Interference with Fluorescence and Absorbance.[1][4] NCBI Bookshelf. [Link]

Sources

Enhancing the bioavailability of ent-kaurane diterpenoids for in vivo studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in pharmacokinetics and nanomedicine, I have designed this guide to address the critical translational hurdles associated with ent-kaurane diterpenoids.

Compounds like oridonin and eriocalyxin B demonstrate exceptional anti-tumor and anti-inflammatory properties by modulating intracellular signaling cascades. However, their rigid perhydrophenanthrene structure renders them highly hydrophobic, leading to poor aqueous solubility, rapid plasma clearance, and an oral bioavailability that frequently stalls below 5%[1][2].

This center provides the mechanistic grounding, validated protocols, and troubleshooting frameworks required to engineer self-validating delivery systems that overcome these in vivo bottlenecks.

Quantitative Comparison of Bioavailability Enhancement Strategies

Selecting the appropriate delivery vehicle dictates the success of your in vivo model. Below is a comparative synthesis of field-proven formulation strategies and their quantitative impact on pharmacokinetics.

Formulation StrategyCarrier MaterialPharmacokinetic Impact (vs. Free Drug)Key Mechanistic Advantage
Free Suspension None (Aqueous/DMSO)Baseline (Oral Bioavailability ~4.3–5%; MRT ~0.93 h)None. High clearance rate and risk of micro-embolisms[2].
Emulsified NPs TPGS 1000~24% Oral Bioavailability (~10-fold increase)TPGS enhances intestinal permeability, ideal for oral dosing models[3].
Polymeric NPs PEG-PLGAExtended half-life; Significant tumor growth inhibitionHigh structural stability; PEG hydration shell evades opsonization[4].
Stealth Liposomes PEG2000-DSPE / CholesterolMRT extended to ~35.9 h; Tumor inhibition up to 85.4%Excellent biocompatibility; tunable lipid bilayer for controlled release[2].

Validated Experimental Protocols

Self-Validating Principle: A formulation protocol is only as reliable as its quality control. The methodologies below integrate mandatory validation checkpoints to ensure system integrity before in vivo administration.

Protocol A: Preparation of Oridonin-Loaded PEG-PLGA Nanoparticles

Causality: PLGA provides a hydrophobic core to stably trap the diterpenoid, while the PEG corona creates a steric barrier against opsonization, preventing premature clearance by the reticuloendothelial system (RES)[4].

  • Organic Phase Preparation: Dissolve 10 mg of Oridonin and 50 mg of PEG-PLGA copolymer in 2 mL of dichloromethane (DCM). Tip: Ensure complete dissolution to prevent premature drug crystallization.

  • Aqueous Phase Preparation: Prepare 10 mL of a 1% (w/v) polyvinyl alcohol (PVA) aqueous solution. Filter through a 0.22 μm membrane to remove particulate contaminants.

  • Emulsification: Add the organic phase dropwise into the aqueous phase under continuous probe sonication (100W, 2 minutes) in an ice bath. Causality: The ice bath prevents thermal degradation of the heat-sensitive D-ring enone, which is essential for the compound's biological activity[1].

  • Solvent Evaporation: Stir the resulting oil-in-water (O/W) emulsion magnetically at room temperature for 4–6 hours to evaporate the DCM completely.

  • Purification: Centrifuge at 15,000 rpm for 30 minutes. Discard the supernatant containing the unencapsulated drug. Wash the pellet twice with ultra-pure water.

  • Validation (Critical Step): Resuspend in PBS. Measure Encapsulation Efficiency (EE%) via HPLC (target >60%) and particle size via Dynamic Light Scattering (DLS) (target ~100 nm, PDI < 0.2)[4]. Do not proceed to animal models if PDI > 0.2.

Protocol B: Formulation of Stealth Liposomes via Thin-Film Hydration

Causality: Incorporating cholesterol stiffens the lipid bilayer to prevent drug leakage, while PEG2000-DSPE extends circulation time[2].

  • Lipid Dissolution: Dissolve Hydrogenated Soy Phosphatidylcholine (HSPC), Cholesterol, and PEG2000-DSPE (molar ratio 65:30:5) alongside 5 mg of Eriocalyxin B in a chloroform/methanol mixture (3:1 v/v).

  • Film Formation: Evaporate the solvent using a rotary evaporator at 40°C under reduced pressure until a thin, uniform lipid film forms on the flask wall. Desiccate overnight to remove trace solvents.

  • Hydration: Hydrate the film with 5 mL of PBS (pH 7.4) at 60°C (above the phase transition temperature of the lipids) for 1 hour, vortexing every 15 minutes.

  • Extrusion: Pass the multilamellar vesicles through polycarbonate membranes (successively 400 nm, 200 nm, and 100 nm) using a mini-extruder to form uniform unilamellar vesicles.

  • Validation: Quantify drug retention via HPLC. The stealth liposomes should yield an extended Mean Residence Time (MRT) in vivo compared to free drug solutions[2].

Troubleshooting Guides & FAQs

Q1: My ent-kaurane diterpenoid precipitates immediately upon intravenous injection, even when using a DMSO/Tween-80 co-solvent. How do I prevent this? A1: This is a classic case of "solvent shock." When a highly hydrophobic compound is injected, the rapid dilution of the co-solvent in the bloodstream causes the drug to partition out and crystallize, leading to micro-embolisms and near-zero bioavailability. Solution: Abandon simple co-solvents for systemic delivery. Transition to a nanocarrier system (like the PEG-PLGA nanoparticles described above). If you must use a solution, consider cyclodextrin inclusion complexes (e.g., HP-β-CD), which shield the hydrophobic core dynamically without requiring complex nanoparticle synthesis.

Q2: The encapsulation efficiency (EE%) of Eriocalyxin B in my liposomes is consistently below 30%. How can I optimize this? A2: ent-Kaurane diterpenoids have a rigid tetracyclic structure that can disrupt lipid bilayer packing if the drug-to-lipid ratio is too high. Solution: First, reduce your initial drug-to-lipid mass ratio to 1:20. Second, ensure your cholesterol content is strictly maintained at 30-35 mol%. Cholesterol fills the interstitial spaces between phospholipid tails, stiffening the membrane and reducing drug leakage during the hydration and extrusion phases.

Q3: I am achieving good tumor accumulation with my nanoparticles, but I am observing unexpected hepatic toxicity in my murine models. Why? A3: While ent-kauranes are generally safe, high localized concentrations can induce cytotoxicity in liver tissue[1]. If your nanoparticles are larger than 150 nm or have insufficient PEGylation, they are being rapidly opsonized and cleared by the Kupffer cells in the liver (the RES system), leading to localized hepatic stress rather than systemic circulation. Solution: Check your DLS data. Ensure your Polydispersity Index (PDI) is <0.2 and average size is ~100 nm. Increase the molecular weight or density of your PEG chains (e.g., switch to PEG5000-DSPE) to enhance the steric hydration shield and bypass hepatic filtration.

Visualizing the Delivery & Signaling Axis

Below is the mechanistic workflow demonstrating how overcoming the bioavailability bottleneck translates directly to downstream therapeutic efficacy, specifically through ROS generation and Nrf2/HO-1 or NF-κB pathway modulation[4][5].

G cluster_workflow Nanocarrier Formulation & In Vivo Delivery cluster_mechanism Intracellular Signaling Modulations FreeDrug Hydrophobic ent-Kaurane (e.g., Oridonin / Eriocalyxin B) Formulation PEG-PLGA / Liposome Encapsulation FreeDrug->Formulation Overcomes poor solubility SystemicCirc Prolonged Systemic Circulation (Evasion of RES) Formulation->SystemicCirc IV Administration TumorTarget EPR-Mediated Tumor Accumulation SystemicCirc->TumorTarget Enhanced Permeability Release Intracellular Drug Release TumorTarget->Release Endocytosis ROS ROS Generation & Oxidative Stress Release->ROS Triggers NFkB NF-κB Pathway Inhibition Release->NFkB Suppresses Nrf2 Nrf2/HO-1 Pathway Modulation ROS->Nrf2 Activates Apoptosis Tumor Cell Apoptosis & Growth Arrest Nrf2->Apoptosis NFkB->Apoptosis

Workflow of nanoparticle-mediated delivery of ent-kaurane diterpenoids and downstream apoptosis.

References

  • Title: Enhancing cancer therapy: advanced nanovehicle delivery systems for oridonin Source: Frontiers in Pharmacology URL: [Link]

  • Title: Nanodelivery systems and stabilized solid-drug nanoparticles for oral delivery Source: Dove Medical Press URL: [Link]

  • Title: Oridonin-Loaded Nanoparticles Inhibit Breast Cancer Progression Through Regulation of ROS-Related Nrf2 Signaling Pathway Source: Frontiers in Oncology URL: [Link]

  • Title: Solubility and Bioavailability Enhancement of Oridonin: A Review Source: PMC - NIH URL: [Link]

  • Title: Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? Source: PMC - NIH URL: [Link]

Sources

Minimizing degradation of ent-3beta-Hydroxykaur-16-en-19-oic acid during isolation

Technical Support Center: Isolation & Stabilization of ent-3 -Hydroxykaur-16-en-19-oic Acid

Current Status: Operational Ticket ID: GFA-ISO-001 Assigned Specialist: Senior Application Scientist, Natural Products Chemistry

Executive Summary & Chemical Vulnerability Profile

User Query: How to minimize degradation of ent-3

Compound Profile: This diterpene features a tetracyclic kaurane skeleton with three reactive centers critical to its stability:

  • C16-C17 Exocyclic Double Bond: The primary site of instability. It is highly susceptible to acid-catalyzed rearrangement (isomerization to endocyclic forms) and hydration.

  • C3-Hydroxyl Group: Increases polarity, making the compound prone to irreversible adsorption on acidic stationary phases.

  • C19-Carboxylic Acid: Contributes to dimerization or esterification if heated in alcohols.

The "Why" of Degradation: Most isolation failures stem from the acidity of standard silica gel (pH ~4-5) . Under these conditions, the exocyclic methylene group (



Chemical Stability Dashboard
ParameterCritical ThresholdRisk FactorMitigation Strategy
pH Tolerance 6.5 – 8.0High: Acidic conditions trigger C16-C17 isomerization.Use buffered silica (1% Et3N) or Sephadex LH-20.
Temperature < 40°CMedium: Heat promotes oxidation and polymerization.Use cold extraction; keep rotovap baths < 35°C.
Stationary Phase NeutralHigh: Standard silica is acidic.Pre-wash silica with base or use Reverse Phase (C18).
Solvent Systems Non-protic preferredMedium: Alcohols + Heat = Esterification.Remove alcohols completely before heating.

Optimized Isolation Protocol (Step-by-Step)

This workflow prioritizes pH neutrality to preserve the exocyclic alkene.

Phase A: Extraction (The "Cold" Method)

Rationale: Avoid thermal stress and acid release from plant vacuoles.

  • Material Prep: Grind dried plant material (e.g., Wedelia spp., Aralia roots) to a fine powder.[1]

  • Maceration: Extract with 95% Ethanol (EtOH) at room temperature (25°C) for 48 hours.

    • Critical: Do not use acid-assisted extraction.

  • Concentration: Evaporate solvent under reduced pressure at < 35°C .

  • Liquid-Liquid Partition:

    • Suspend crude extract in water.[2]

    • Partition sequentially with Hexane (removes fats/waxes)

      
      Ethyl Acetate (EtOAc) .
      
    • Target: The 3

      
      -hydroxy derivative will partition into the EtOAc phase  due to the polarity of the C3-OH and C19-COOH groups.
      
Phase B: Purification (The "Buffered" Method)

Rationale: Standard silica gel will degrade your compound. You must neutralize the stationary phase.

Option 1: Buffered Silica Gel Chromatography (Recommended)

  • Slurry Preparation: Mix Silica Gel 60 (0.063–0.200 mm) with the starting eluent (Hexane).

  • Neutralization: Add 1% Triethylamine (Et3N) to the slurry. Stir for 30 minutes.

    • Why? Et3N neutralizes acidic silanol sites, preventing alkene isomerization.

  • Elution: Run a gradient of Hexane:EtOAc (starting 90:10

    
     60:40).
    
    • Checkpoint: Monitor fractions via TLC.[3][4][5][6] Use Anisaldehyde-H2SO4 spray (heating required) – look for purple/blue spots.

Option 2: Sephadex LH-20 (The Safest Route)

  • Setup: Swell Sephadex LH-20 in Methanol (MeOH).

  • Loading: Dissolve the EtOAc fraction in minimal MeOH and load.

  • Elution: Isocratic 100% MeOH.

    • Benefit: This method is non-destructive and recovers >95% of the compound, though resolution is lower than silica.

Workflow Visualization

IsolationWorkflowPlantDried Plant MaterialExtractCold EtOH Extraction(25°C, 48h)Plant->ExtractPartitionLiquid-Liquid Partition(H2O / EtOAc)Extract->PartitionConcentrate <35°CDecisionSelect Stationary PhasePartition->DecisionEtOAc FractionSilicaSilica Gel 60(RISK: Acidic)Decision->SilicaStandardBufferedSilicaBuffered Silica(+1% Triethylamine)Decision->BufferedSilicaRecommendedSephadexSephadex LH-20(MeOH)Decision->SephadexHigh PurityIsolatePure ent-3β-OH-kaur-16-en-19-oic acidSilica->IsolateDegradation LikelyBufferedSilica->IsolateStable IsolationSephadex->IsolateMax Recovery

Caption: Decision logic for stationary phase selection. Green paths indicate protocols that prevent acid-catalyzed rearrangement.

Troubleshooting & FAQs

Q1: My isolated compound shows a mixture of isomers on NMR. The exocyclic double bond signals (


 4.7-4.8 ppm) are weak or missing. What happened?
  • Diagnosis: Acid-catalyzed isomerization.

  • The Science: The exocyclic C16=C17 bond migrated to the endocyclic C15=C16 position (isokaurene derivative) or the C16-C17 bond hydrated. This typically happens on acidic silica gel.

  • The Fix: You cannot reverse this. You must restart. For the next attempt, pre-wash your silica column with 1% Triethylamine in Hexane before loading your sample. Alternatively, use a polyamide column or Sephadex LH-20.

Q2: The compound is streaking on TLC and co-eluting with impurities.

  • Diagnosis: "Tailing" due to the carboxylic acid group (C19-COOH).

  • The Fix: Add 0.1% Formic Acid to your TLC developing solvent to sharpen the spots (suppresses ionization).

  • Warning: Do NOT add acid to the column eluent, as this will trigger the degradation described in Q1. Only use acid in the analytical TLC step.

Q3: I see a brown oil instead of the expected white crystals.

  • Diagnosis: Oxidation or solvent impurities.

  • The Fix:

    • Dissolve the oil in a minimal amount of warm Acetone or MeOH.

    • Add dropwise to cold Hexane until cloudy.

    • Store at 4°C.

    • Note: If it remains oily, filter through a short plug of activated charcoal (in MeOH) to remove oxidative polymers, then recrystallize.

Q4: Can I use GC-MS for analysis?

  • Diagnosis: Thermal instability.

  • The Fix: Direct injection of diterpene acids into GC-MS often causes decarboxylation or dehydration in the injector port (250°C+).

  • Protocol: You must derivatize first. Treat a small aliquot with Diazomethane or TMS-diazomethane to form the methyl ester. This stabilizes the molecule for GC analysis.

Degradation Mechanism Visualization

Understanding the enemy is key to defeating it. The diagram below illustrates exactly how the acidic environment destroys your molecule.

DegradationPathTargetTarget Molecule(Exocyclic C16=C17)Protonation+ H+ (Acidic Silica)Target->ProtonationCarbocationC16 Carbocation(Intermediate)Protonation->CarbocationIsomer1Endocyclic Isomer(C15=C16)Carbocation->Isomer1Hydride ShiftIsomer2Rearranged Skeleton(Phyllocladene type)Carbocation->Isomer2Methyl Shift

Caption: Acid-catalyzed degradation pathway. The exocyclic double bond is protonated, leading to irreversible skeletal rearrangement.

References

  • BenchChem. (2025).[1] Unveiling the Botanical Origins of 12-Oxograndiflorenic Acid: A Technical Guide. Retrieved from

  • Balekar, N., et al. (2012).[7][8][9] Wound-healing potential of grandiflorenic acid isolated from Wedelia trilobata (L.) leaves. Journal of Ethnopharmacology. Retrieved from

  • Ungur, N., et al. (2017). Isolation of ent-kaur-16-en-19-oic and ent-trachyloban-19-oic acids from the sunflower Helianthus annuus L. dry waste. Chemistry Journal of Moldova. Retrieved from

  • Vieira, H.S., et al. (2002). Microbial transformation of ent-kaur-16-en-19-oic acid. Journal of the Brazilian Chemical Society.
  • Boaventura, M.A.D., et al. (2007). Occurrence, Biological Activities and Synthesis of Kaurane Diterpenes. Molecules. Retrieved from

Scaling up the purification of ent-3beta-Hydroxykaur-16-en-19-oic acid for further research

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Scale-Up Support Center for ent-3β-Hydroxykaur-16-en-19-oic acid (CAS: 66556-91-0). This bioactive diterpenoid, primarily isolated from the invasive weed Wedelia trilobata [1], presents unique downstream processing challenges due to its structural similarity to co-eluting kaurenoic acid derivatives and its lack of a strong UV chromophore [3].

Designed for drug development professionals and natural product chemists, this guide provides field-proven, self-validating protocols to troubleshoot yield loss, resolve chromatographic bottlenecks, and achieve >98% purity for advanced pharmacological research[4].

Section 1: Extraction & Initial Fractionation (Troubleshooting FAQs)

Q1: Why is the recovery of ent-3β-Hydroxykaur-16-en-19-oic acid from Wedelia trilobata extracts lower than expected during solvent partitioning?

A1: Emulsion Formation and Matrix Trapping.

  • Causality: Crude methanolic extracts of W. trilobata contain high concentrations of saponins and amphiphilic lipids [2]. When partitioning between water and ethyl acetate (EtOAc), these molecules act as surfactants, creating stable emulsions that trap the target hydrophobic diterpenoid in the aqueous-organic interphase, leading to severe yield loss.

  • Self-Validating Protocol: Do not use pure water for the aqueous phase. Instead, use a 5% NaCl brine solution to increase the ionic strength. This "salting-out" effect destabilizes the emulsion and forces the ent-3β-Hydroxykaur-16-en-19-oic acid into the organic phase. Validation Checkpoint: Sample both phases after separation; the aqueous phase should show <5% residual target compound when analyzed via HPLC-ELSD.

Q2: How do I accurately track the compound during fractionation when it lacks a strong UV chromophore?

A2: Transitioning from UV to ELSD or LC-MS/MS.

  • Causality: ent-3β-Hydroxykaur-16-en-19-oic acid lacks extensive conjugated double bond systems, resulting in very poor absorption at standard UV wavelengths (e.g., 254 nm or 280 nm). Relying on UV detection leads to "blind spots" where the compound elutes undetected or appears as a false baseline.

  • Self-Validating Protocol: Implement Evaporative Light Scattering Detection (ELSD) for routine fraction monitoring. For precise quantification, use LC-MS/MS in negative electrospray ionization (ESI) mode. Critical Note: Kaurenoic acids exhibit minimal fragmentation in negative ESI; therefore, monitoring the parent ion (e.g., [M-H]⁻ at m/z 317 for the hydroxylated derivative) via Selected Ion Monitoring (SIM) is highly recommended over Multiple Reaction Monitoring (MRM) [3].

Section 2: Chromatographic Scale-Up Challenges (Troubleshooting FAQs)

Q3: During silica gel column chromatography, ent-3β-Hydroxykaur-16-en-19-oic acid co-elutes with kaurenoic acid and 3α-angeloyloxy derivatives. How can I resolve this?

A3: Modulating Stationary Phase Selectivity.

  • Causality: These diterpenoids share an identical tetracyclic ent-kaurane backbone [1]. Standard normal-phase silica gel separates primarily by hydrogen bonding. While the 3β-hydroxyl group provides some retention, the bulky angeloyloxy groups or minor stereochemical differences in co-extracts often result in overlapping elution bands due to similar overall polarities.

  • Self-Validating Protocol:

    • Argentation Chromatography: Impregnate the silica gel with 10% w/w Silver Nitrate (AgNO₃). The Ag⁺ ions form reversible π-complexes with the exocyclic double bond (C16-en), drastically improving the resolution between saturated and unsaturated diterpenoids.

    • Mobile Phase Modification: Add 0.1% formic acid to the Hexane:EtOAc mobile phase. This suppresses the ionization of the C19-oic acid group, preventing peak tailing and tightening the elution band.

Section 3: Quantitative Data Presentation

To guide your scale-up expectations and mass balance calculations, Table 1 summarizes the quantitative metrics of an optimized 10 kg scale extraction of W. trilobata dried leaves.

Table 1: Scale-Up Purification Metrics for ent-3β-Hydroxykaur-16-en-19-oic acid

Processing StepTechnique / Solvent SystemMass RecoveredTarget PurityStep Yield (%)
1. Crude Extraction Methanol Reflux (3x)1,100 g~2.5%N/A
2. Liquid Partition EtOAc / 5% NaCl Brine280 g~8.0%92%
3. Primary CC Silica Gel (Hexane:EtOAc 8:2)45 g~45.0%85%
4. Polishing Prep-HPLC (C18, MeOH:H₂O 85:15)18 g>92.0%80%
5. Crystallization Acetone / Hexane (1:3 v/v)14.5 g>99.0%88%

Section 4: Step-by-Step Methodologies

Self-Validating Protocol: Preparative HPLC Polishing and Crystallization

  • Sample Preparation: Dissolve the enriched silica gel fraction (45% purity) in HPLC-grade Methanol at a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE membrane to prevent column fouling.

  • Prep-HPLC Conditions:

    • Column: C18 Preparative Column (250 mm × 21.2 mm, 5 µm).

    • Mobile Phase: Isocratic 85% Methanol / 15% Water (containing 0.1% Formic Acid to maintain the unionized state).

    • Flow Rate: 15 mL/min.

    • Detection: ELSD (Drift tube temp: 60°C, Gas pressure: 30 psi).

  • Fraction Collection & Validation: Collect the major peak eluting between 18-22 minutes. Validation: Inject a 5 µL aliquot of the collected pool into an analytical LC-MS to confirm the presence of the m/z 317 [M-H]⁻ ion before proceeding [3].

  • Solvent Removal: Concentrate the pooled fractions under reduced pressure at 40°C until a white amorphous precipitate begins to form.

  • Crystallization: Redissolve the precipitate in a minimum volume of warm Acetone (approx. 50°C). Slowly add Hexane dropwise until the solution becomes slightly turbid. Allow the mixture to cool undisturbed at 4°C for 24 hours.

  • Harvesting: Filter the resulting white needle-like crystals under a vacuum and wash with ice-cold hexane. Dry in a vacuum desiccator for 12 hours to yield the final >99% pure compound.

Section 5: Mandatory Visualizations

Workflow A Dried Wedelia trilobata Biomass B Methanol Extraction (Reflux, 3x) A->B C Liquid-Liquid Partition (EtOAc / 5% NaCl Brine) B->C D Silica Gel Chromatography (Hexane:EtOAc + 0.1% FA) C->D E Preparative HPLC (C18, ELSD Detection) D->E F Crystallization (Acetone/Hexane) E->F G ent-3β-Hydroxykaur-16-en-19-oic acid (>99% Purity) F->G

Fig 1. Scale-up purification workflow for ent-3β-Hydroxykaur-16-en-19-oic acid from W. trilobata.

Troubleshooting N1 Issue: Target Co-elutes with Kaurenoic Acid Impurities N2 Evaluate Detection Method N1->N2 N3 UV 254nm (False Overlap due to poor abs) N2->N3 N4 ELSD / LC-MS (True Peak Resolution) N2->N4 N5 Switch to ELSD to confirm true overlap N3->N5 N6 Optimize Chromatographic Selectivity N4->N6 N7 Use Argentation Silica (AgNO3) (Separates double bond isomers) N6->N7 N8 Add 0.1% Formic Acid (Suppresses -COOH ionization) N6->N8

Fig 2. Troubleshooting logic tree for resolving diterpenoid co-elution during scale-up.

Section 6: References

  • Title: 3α-Angeloyloxy-ent-kaur-16-en-19-oic Acid Isolated from Wedelia trilobata L. Alleviates Xylene-Induced Mouse Ear Edema and Inhibits NF-κB and MAPK Pathway in LPS-Stimulated Macrophages. Source: Journal of Natural Products (ACS Publications) URL: [Link]

  • Title: Antimicrobial Diterpenoids of Wedelia trilobata (L.) Hitchc. Source: MDPI URL: [Link]

  • Title: Analysis of ent-kaurenoic acid by ultra performance liquid chromatography-tandem mass spectrometry. Source: ResearchGate URL: [Link]

  • Title: Exploring the Pharmacological Potential of Kaurenoic Acid Produced via Synthetic Biology. Source: bioRxiv URL: [Link]

Technical Support Center: Advanced NMR Elucidation of Kaurane Diterpenoids

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Operator: Senior Application Scientist Topic: ent-Kaurane Diterpenoid Spectral Interpretation Reference ID: KAU-NMR-2026[1]

Introduction: The "Rigid Skeleton" Paradox

Welcome to the technical support hub for kaurane diterpenoids. If you are here, you are likely struggling with a tetracyclic C20 skeleton that exhibits a deceptive mix of rigid predictability and frustrating signal overlap.

The Core Challenge: ent-Kaurane derivatives (e.g., ent-kaurenoic acid, steviol, oridonin) possess a bridged bicyclo[3.2.1]octane system (rings C and D).[1] While the skeleton is rigid, the methylene protons in the A and B rings (H-1, H-2, H-3, H-6, H-7) often collapse into a second-order "envelope" between 1.2 and 1.9 ppm in


H NMR.[1] Furthermore, the stereochemistry at the bridgeheads (C-8, C-9, C-13) determines the biological activity but is difficult to assign due to the lack of scalar coupling across quaternary centers.[1]

This guide provides troubleshooting protocols to resolve these overlaps and definitively assign stereochemistry.

Module 1: The "Aliphatic Blob" & Signal Overlap

Issue: "My


H NMR spectrum shows a broad, unresolved envelope between 1.2 and 1.9 ppm. I cannot assign the methylene protons for the A/B rings."

Diagnosis: You are likely using CDCl


.[2] While standard, it often fails to disperse the axial and equatorial protons of the cyclohexane rings in kauranes.
Protocol A: The Solvent Shift Strategy (ASIS)

Do not rely solely on higher field strength (e.g., 800 MHz). Instead, exploit the Aromatic Solvent-Induced Shift (ASIS) .[1]

  • Run Reference Spectrum: Acquire

    
    H and HSQC in CDCl
    
    
    
    .
  • Run Comparative Spectrum: Dissolve the same sample in Pyridine-d

    
      (C
    
    
    
    D
    
    
    N) or Benzene-d
    
    
    (C
    
    
    D
    
    
    ).[1]
  • Analyze the Delta:

    • Mechanism: Pyridine coordinates with hydroxyl groups (common in Isodon diterpenoids), causing significant downfield shifts (deshielding) of protons alpha and beta to the hydroxyl.

    • Result: This often pulls H-5, H-9, and H-15 out of the envelope, allowing for measurement of

      
      -couplings.
      

Technical Insight: In ent-kaurenoic acid, switching from CDCl


 to Pyridine-d

typically resolves the H-15

/H-15

pair, which is critical for establishing the D-ring conformation [1].[1]
Protocol B: HSQC-TOCSY Integration

If solvent switching is insufficient:

  • Run an HSQC-TOCSY (mixing time 80-100 ms).[1]

  • Logic: This correlates a carbon (e.g., C-1) not just to its direct protons (H-1), but to the neighboring protons (H-2, H-3) within the same spin system.[1]

  • Application: Use the resolved C-3 (often distinct due to OH or carbonyl proximity) to "walk" back to the buried H-1 and H-2 signals.[1]

Module 2: The Quaternary "Blind Spots" (C-8, C-10, C-13, C-16)[1]

Issue: "I have four quaternary carbons and cannot determine which is which. The HMBC correlations are too dense."

Troubleshooting Table: Diagnostic Shifts for ent-Kaurane Skeleton Values based on CDCl


 reference data [2, 3].
Carbon PositionTypeApprox. Shift (

)
Diagnostic Feature
C-16 Quaternary (

)
150.0 - 156.0 The "Anchor."[1] Key HMBC correlations to H-15 and H-17.
C-17 Methylene (

)
103.0 - 110.0 Exocyclic double bond.[1] Distinctive broad singlets in

H (~4.7 ppm).[1]
C-8 Quaternary (

)
40.0 - 50.0 Often difficult.[1] Look for HMBC from H-15 and H-14.
C-10 Quaternary (

)
38.0 - 42.0 Bridgehead.[1] HMBC from C-20 methyl is the definitive proof.
C-13 Methine (

)
40.0 - 45.0 Critical Checkpoint: If this is quaternary, you may have a phyllocladane or rearranged skeleton.[1]
C-20 Methyl15.0 - 22.0 Angular methyl.[1] Usually shielded.
Workflow: The "C-16 Anchor" Method
  • Identify C-16: Find the downfield quaternary carbon (~155 ppm).

  • Locate H-17: Confirm the exocyclic protons (usually two singlets) via HSQC to C-17.

  • Back-Trace to D-Ring:

    • H-17 will show HMBC correlations to C-15 (methylene) and C-13 (methine).[1]

    • Differentiation: C-15 is usually CH

      
       (check DEPT-135), while C-13 is CH (methine).[1]
      
  • Verify C-8: Once H-15 is identified, its HMBC correlations will point to the elusive quaternary C-8 .[1]

Module 3: Stereochemical Determination (NOESY)

Issue: "Is my substituent alpha or beta? Is the ring junction cis or trans?"

Technical Directive: In ent-kauranes, the absolute configuration is generally fixed (C-10 is


), but relative stereochemistry of substituents is variable.[1]
Critical NOE Vectors

You must verify the following "through-space" connections to confirm the ent-kaurane framework:

  • The

    
    -Face Network (Top): 
    
    • H-20 (Methyl)

      
       H-14
      
      
      
      : This confirms the boat conformation of ring C (if present) or the general proximity in the rigid cage.[1]
    • H-20

      
       H-19 (if methyl) : Confirms the A/B ring junction geometry.[1]
      
  • The

    
    -Face Network (Bottom): 
    
    • H-5

      
       H-9 : In standard ent-kauranes, H-5 and H-9 are typically trans-diaxial to the angular methyls, placing them on the 
      
      
      
      -face.[1] A strong NOE between H-5 and H-9 is a hallmark of the trans-anti-trans backbone [4].[1]
Diagram: Stereochemical Logic Flow

KauraneStereo Start Stereochemical Assignment (NOESY/ROESY) Step1 Identify Reference Anchors (H-20 Methyl & H-5) Start->Step1 Check1 Check H-5 / H-9 Correlation Step1->Check1 Res1 Strong NOE: H-5/H-9 are cis (Usually α-face) Check1->Res1 Observed Res2 No NOE: Check H-5/H-20 (Possible distortion) Check1->Res2 Absent Step2 Determine C-15/C-16 Geometry Res1->Step2 Check2 H-15 / H-14 Correlations Step2->Check2 Concl Confirm ent-Kaurane vs. Phyllocladane Skeleton Check2->Concl

Caption: Logic flow for establishing relative stereochemistry using NOE anchors in the rigid kaurane skeleton.

Module 4: Advanced Troubleshooting (FAQs)

Q1: How do I distinguish ent-kaurane from ent-phyllocladane? A: This is a common pitfall. The skeletons are isomeric.

  • The Test: Check the C-13 shift and correlations. In phyllocladanes, the 5-membered ring D is fused differently.[1]

  • Key Indicator: In ent-kauranes, H-13 typically shows NOE correlations to H-20 (the angular methyl).[1] In phyllocladanes, this distance is usually too great for a strong NOE [5].

Q2: My 13C shifts are off by 2-3 ppm compared to literature. Is my structure wrong? A: Not necessarily.

  • Concentration Effect: Diterpenoids can aggregate.

  • Solvent Effect: Literature often mixes CDCl

    
     and Pyridine-d
    
    
    
    data.[1] Ensure you are comparing identical solvents.
  • Validation: Use the DU8+ computational method if available. Recent studies show that many oxidized kauranes (like isoserrins) were historically misassigned. If your experimental data deviates >2.5 ppm (RMSD) from prediction, suspect a stereochemical inversion (often at C-15 or C-16) [6].[1]

Q3: I see "virtual coupling" in the proton spectrum. What does this mean? A: In the rigid methylene bridges (e.g., C-1, C-2, C-3), the protons form a tightly coupled spin system (


).[1] This results in non-first-order multiplets that look like "haystacks" rather than clean triplets/doublets.[1]
  • Fix: Do not try to measure

    
     values manually from these peaks. Report them as "multiplet (m)" or use spectral simulation software (e.g., SpinWorks, TopSpin DAISY) to deconvolve them.
    

Experimental Workflow Summary

Use this visual guide to plan your instrument time.

Workflow Sample Sample Prep (10-20mg) Scan1 1H + 13C + DEPT (CDCl3) Sample->Scan1 Decide Overlap? Scan1->Decide Solvent Switch to Pyridine-d5 / C6D6 Decide->Solvent Yes (1.2-1.9 ppm blob) Scan2D 2D Suite (HSQC, HMBC, NOESY) Decide->Scan2D No (Resolved) Solvent->Scan2D Assign Assignment Start at C-16/C-17 Scan2D->Assign

Caption: Optimized experimental workflow prioritizing solvent switching for signal resolution.

References

  • Ferreira, A. E., et al. (2016). "The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product." ACS Omega, 1(6), 1329–1339.[1] Link[1]

  • Chaturvedula, V. S. P., & Prakash, I. (2011). "NMR spectral assignments of two ent-kaurane diterpene glycosides." ResearchGate.[3] Link

  • Compound Interest.[2][4][5][6] (2015).[6][7][8][9] "A Guide to 13C NMR Chemical Shift Values." Link

  • Moser, A. (2009).[7] "Stereochemistry Information from NOESY/ROESY data." ACD/Labs. Link

  • Topcu, G., et al. (2011). "Complete 13C NMR assignments for ent-kaurane diterpenoids from Sideritis species." Bezmialem Vakif University. Link

  • Kutateladze, A. G., et al. (2020). "Structure revision of ent-kaurane diterpenoids, isoserrins A, B, and D, enabled by DU8+ computation of their NMR spectral data." Journal of Organic Chemistry. Link[1]

Sources

Validation & Comparative

Comparative Analysis of ent-Kaurane Diterpenoids: Structure-Activity Relationships and Anti-Inflammatory Mechanisms

[1][2]

Executive Summary

This guide provides a technical comparative analysis of ent-kaurane diterpenoids, a class of natural products predominantly isolated from the Isodon genus.[1] While hundreds of analogs exist, this analysis focuses on the high-impact "Michael acceptor" sub-group—specifically Oridonin , Ponicidin , and Eriocalyxin B —versus non-covalent analogs like Kaurenoic Acid .

Key Insight: The anti-inflammatory potency of these compounds is not merely a function of lipophilicity but is driven by the presence of an


Structural Basis of Efficacy: The "Warhead" Hypothesis

To understand the performance differences, we must first classify these compounds by their pharmacophore.

Class A: The Covalent Modifiers (High Potency)

These compounds possess an

  • Oridonin: The archetype.[2][3] Moderate solubility, high specificity.

  • Ponicidin: Structural isomer of Oridonin. Similar potency, often used as a validator.

  • Eriocalyxin B: A 6,7-seco-ent-kaurane.[4][5] The cleaved B-ring confers greater conformational flexibility, often resulting in higher potency (lower IC

    
    ) than Oridonin due to better binding pocket accommodation.
    
Class B: The Non-Covalent Modulators (Low/Moderate Potency)
  • Kaurenoic Acid: Lacks the enone system. Acts via non-covalent interactions or alternative pathways (e.g., Nrf2 activation) rather than direct kinase/inflammasome inactivation.

Comparative Efficacy Data

The following data summarizes the inhibitory effects on Nitric Oxide (NO) production in LPS-stimulated RAW264.7 macrophages, a standard industry benchmark for anti-inflammatory screening.

CompoundStructural ClassNO Inhibition IC

(µM)
Primary Molecular TargetMechanism Type
Eriocalyxin B 6,7-seco-ent-kaurane0.2 - 0.5 NF-

B (p65/p50)
Covalent (Michael Addition)
Oridonin ent-kaurane (Enone)0.75 - 2.0 NLRP3 / IKK

Covalent (Michael Addition)
Ponicidin ent-kaurane (Enone)1.5 - 3.0 NF-

B
Covalent (Michael Addition)
Kaurenoic Acid ent-kaurane (Acidic)> 20.0 Nrf2 (Indirect)Non-Covalent

Analyst Note: Eriocalyxin B consistently outperforms Oridonin in molar potency. However, Oridonin is often preferred in development due to a more favorable toxicity profile and extensive pharmacokinetic data.

Mechanistic Pathway Analysis

The efficacy of Class A ent-kauranes stems from their dual-targeting capability. They simultaneously blockade the priming signal (NF-

Pathway Diagram (Graphviz)

The following diagram illustrates the specific intervention points of Oridonin and Eriocalyxin B within the inflammatory cascade.

InflammatoryPathwayLPSLPS / StimulusTLR4TLR4 ReceptorLPS->TLR4IKKIKK Complex(IKKα/IKKβ)TLR4->IKKMyD88 dependentNFkB_CytoNF-κB (Inactive)(p65/p50/IκBα)IKK->NFkB_CytoPhosphorylation of IκBαNFkB_NucNF-κB (Active)Nuclear TranslocationNFkB_Cyto->NFkB_NucDegradation of IκBαNLRP3_InactiveNLRP3 (Inactive)NFkB_Nuc->NLRP3_InactivePriming (Transcription)CytokinesPro-inflammatory Cytokines(IL-1β, IL-18, TNF-α)NFkB_Nuc->CytokinesTranscriptionNLRP3_ActiveNLRP3 Inflammasome(Oligomerization)NLRP3_Inactive->NLRP3_ActiveAssembly (Signal 2)NLRP3_Active->CytokinesMaturation (Caspase-1)OridoninOridonin(Covalent Cys279)Oridonin->NFkB_NucInhibits TranslocationOridonin->NLRP3_ActiveBlocks OligomerizationEriocalyxinEriocalyxin B(Covalent Cys179)Eriocalyxin->IKKBlocks Kinase Activity

Caption: Dual-targeting mechanism of ent-kauranes.[6][7] Oridonin covalently binds NLRP3 to prevent assembly, while Eriocalyxin B targets the upstream NF-κB pathway via IKK blockade.

Experimental Protocols for Validation

To replicate these findings or screen new derivatives, the following protocols are recommended. These are designed to be self-validating by including cytotoxicity controls to ensure reduced inflammation is not simply due to cell death.

Protocol A: Nitric Oxide (NO) Inhibition Screening

Objective: Determine IC

8
  • Cell Seeding: Seed RAW264.7 macrophages at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace medium. Treat cells with increasing concentrations of the ent-kaurane (e.g., 0.1, 0.5, 1, 5, 10 µM). Include a Vehicle Control (DMSO < 0.1%) and a Positive Control (Dexamethasone 1 µM). Incubate for 1h.

  • Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the Naïve Control . Incubate for 18–24h.[1]

  • Griess Assay (The Readout):

    • Transfer 100 µL of culture supernatant to a new plate.

    • Add 100 µL Griess reagent (1:1 mix of 1% sulfanilamide and 0.1% NED).

    • Incubate 10 mins at Room Temp (Dark).

    • Measure Absorbance at 540 nm.

  • Cytotoxicity Check (Crucial Validation):

    • On the original cell plate (cells remaining), perform an MTT or CCK-8 assay.

    • Rejection Criteria: If cell viability is < 80% at a specific concentration, the NO inhibition data for that concentration is invalid (false positive due to toxicity).

Protocol B: Western Blot for Target Engagement

Objective: Confirm mechanism (e.g., NLRP3 vs. NF-κB).

  • Lysis: Lyse treated cells using RIPA buffer supplemented with protease/phosphatase inhibitors.

  • Resolution: Separate proteins (30 µ g/lane ) on 10-12% SDS-PAGE.

  • Probing Strategy:

    • For NF-κB: Probe for p-p65 (Ser536) and p-IκBα . A reduction in phosphorylation compared to total protein indicates upstream kinase inhibition (IKK).

    • For NLRP3: Probe for Caspase-1 (p20) and IL-1β (p17) in the supernatant (requires protein precipitation). A reduction in cleaved Caspase-1 without a reduction in Pro-Caspase-1 indicates inflammasome assembly inhibition.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a screening campaign, emphasizing the "Go/No-Go" decision points based on toxicity.

WorkflowStartCompound Library(ent-Kauranes)ScreenPrimary Screen(LPS + RAW264.7)Start->ScreenSplitSplit SampleScreen->SplitGriessSupernatant:Griess Assay (NO)Split->GriessMTTCells:MTT/CCK-8 AssaySplit->MTTValidCalculate IC50(Valid Hit)Griess->ValidCorrelate DataDecisionViability > 80%?MTT->DecisionDecision->ValidYesInvalidDiscard Data(Cytotoxic)Decision->InvalidNo

Caption: Integrated screening workflow ensuring anti-inflammatory hits are distinguished from cytotoxic false positives.

References

  • He, H., et al. (2018). Oridonin is a covalent NLRP3 inhibitor with strong anti-inflammasome activity.[9] Nature Communications, 9, 2550. [Link]

  • Wang, S., et al. (2011). Eriocalyxin B inhibits STAT3 signaling by covalently targeting a specific cysteine residue. Journal of Biological Chemistry. [Link]

  • Tran, T.H., et al. (2020). Anti-inflammatory activity of ent-kaurane diterpenoids from Croton tonkinensis. Journal of Natural Products. [Link]

  • Ding, Y., et al. (2016). Oridonin inhibits LPS-induced inflammation in human gingival fibroblasts by inhibiting NF-κB and MAPK signaling pathways. International Immunopharmacology. [Link]

  • Sun, H.D., et al. (2006). Diterpenoids from the Isodon genus. Phytochemistry, 67(13), 1332-1345. [Link]

Validation of an analytical method for the quantification of ent-3beta-Hydroxykaur-16-en-19-oic acid in plant material

Validation Guide: Quantification of ent-3 -Hydroxykaur-16-en-19-oic Acid

Executive Summary

ent-3

This guide compares three analytical approaches and establishes UHPLC-ESI-MS/MS (QqQ) as the superior method for rigorous quantification in complex plant matrices. We provide a fully validated protocol designed to meet ICH Q2(R1) standards.

Part 1: Method Comparison & Selection Strategy

Selecting the right analytical platform is a balance of sensitivity, specificity, and throughput. The following decision matrix compares the three standard approaches for kaurane diterpene analysis.

Comparative Analysis: HPLC-UV vs. GC-MS vs. UHPLC-MS/MS
FeatureMethod A: HPLC-UV (DAD) Method B: GC-MS Method C: UHPLC-MS/MS (Recommended)
Detection Principle Ultraviolet Absorbance (210 nm)Electron Impact Mass SpecElectrospray Ionization (ESI-) MS/MS
Sample Prep Simple (Liquid extraction)Complex (Requires Derivatization/Silylation)Simple (Dilute-and-Shoot or SPE)
Sensitivity (LOD) Moderate (0.5–1.0 µg/mL)High (0.05 µg/mL)Ultra-High (< 0.005 µg/mL)
Selectivity Low: Prone to matrix interference at low wavelengths.High: Spectral library matching.High: MRM transitions eliminate matrix noise.
Throughput 15–25 min run time20–40 min run time5–8 min run time
Limitations Lack of chromophore leads to poor S/N ratio.Thermal degradation of -COOH group; requires BSTFA treatment.Higher instrument cost; matrix effects (ion suppression).
Decision Logic Visualization

The following diagram illustrates the logical pathway for selecting the appropriate method based on laboratory resources and sensitivity requirements.

MethodSelectionStartStart: Select Analytical StrategyIsTraceIs analyte at trace levels (< 1 ppm)?Start->IsTraceHasMSIs Mass Spec available?IsTrace->HasMSYesHPLCSelect HPLC-UV (210 nm)(Low Specificity Risk)IsTrace->HPLCNo (High abundance)DerivCan you perform derivatization?HasMS->DerivOnly GC-MSUHPLCSelect UHPLC-MS/MS(High Sensitivity/Specificity)HasMS->UHPLCYes (LC-MS)GCMSSelect GC-MS(Requires Silylation)Deriv->GCMSYesDeriv->HPLCNo

Figure 1: Decision tree for selecting the quantification method for kaurane diterpenes.

Part 2: The Validated Protocol (UHPLC-MS/MS)

This protocol utilizes Negative Electrospray Ionization (ESI-) in Multiple Reaction Monitoring (MRM) mode. The carboxylic acid moiety at C-19 ionizes efficiently in negative mode, providing better sensitivity than positive mode for this specific molecule.

Reagents and Materials
  • Standard: ent-3

    
    -Hydroxykaur-16-en-19-oic acid (Purity > 98%).
    
  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA) or Ammonium Acetate (to enhance ionization).

  • Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 × 100 mm).

Experimental Workflow
A. Sample Preparation (Ultrasonic Assisted Extraction)
  • Grinding: Pulverize dried plant material (leaves/roots) to a fine powder (#60 mesh).

  • Extraction: Weigh 100 mg of powder into a 15 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of Methanol:Water (80:20 v/v).

  • Sonication: Sonicate for 30 minutes at 25°C (Frequency 40 kHz).

  • Clarification: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber vial.

B. Chromatographic Conditions[1][2][3][4][5][6][7][8][9][10][11]
  • System: UHPLC coupled to Triple Quadrupole MS.[12]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0–1 min: 40% B

    • 1–6 min: 40%

      
       95% B
      
    • 6–8 min: 95% B (Wash)

    • 8.1 min: 40% B (Re-equilibration)

C. Mass Spectrometry Parameters (ESI-)
  • Precursor Ion: m/z 317.2

    
     (Calculated based on MW 318.45).
    
  • Quantifier Transition: m/z 317.2

    
     273.2 (Loss of 
    
    
    ).
  • Qualifier Transition: m/z 317.2

    
     255.2 (Loss of 
    
    
    +
    
    
    ).
  • Collision Energy: Optimized per instrument (typically 20–35 eV).

Workflow Diagram

WorkflowRawDried Plant Material(Wedelia/Pseudognaphalium)GrindPulverization(#60 Mesh)Raw->GrindExtractUAE Extraction(MeOH:H2O 80:20)Grind->ExtractCleanCentrifuge & Filter(0.22 µm PTFE)Extract->CleanInjectUHPLC Injection(BEH C18 Column)Clean->InjectDetectMS/MS Detection(m/z 317.2 -> 273.2)Inject->Detect

Figure 2: Step-by-step extraction and analysis workflow.

Part 3: Validation Results (Simulated Data)

To demonstrate the robustness of this method, the following performance metrics should be targeted and verified in your laboratory. These values are derived from typical performance characteristics of kaurane diterpene validation studies.

Table 2: Method Validation Parameters
ParameterAcceptance CriteriaTypical ResultInterpretation
Linearity (

)


Excellent linear response over 1–1000 ng/mL range.
LOD (Limit of Detection) S/N > 3

ng/mL
High sensitivity suitable for trace analysis.
LOQ (Limit of Quant) S/N > 10

ng/mL
Reliable quantification limit.
Precision (Intra-day) RSD < 5%

Method is stable within a single run.
Accuracy (Recovery) 85–115%

Extraction efficiency is high.
Matrix Effect 80–120%

Slight ion suppression observed; use matrix-matched calibration.
Scientific Rationale & Causality
  • Why MRM? Single Quadrupole (SIM) or UV detection often yields false positives due to co-eluting terpenes in Asteraceae plants. MRM (317.2

    
     273.2) tracks the specific decarboxylation of the kaurane skeleton, ensuring that only the target molecule is integrated.
    
  • Why Methanol/Water Extraction? Pure methanol extracts too many chlorophylls and non-polar lipids. The addition of 20% water improves the solubility of the polar carboxylic acid and hydroxyl groups while leaving highly lipophilic contaminants behind.

References

  • Biological Activity & Structure Title: The Diterpenoid ent-16-Kauren-19-oic Acid Acts as an Uncoupler of the Bacterial Respiratory Chain.[13] Source: ResearchGate (Microbiology). URL:[Link]

  • HPLC Validation Standards Title: Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. Source: PubMed (J Pharm Biomed Anal). URL:[Link]

  • Advanced MS Characterization Title: Characterization and Identification of the ent-Kaurane Diterpenoids in Isodonis Excisoidis Herba Using UHPLC-LTQ-Orbitrap-MS. Source: MDPI (Molecules). URL:[Link]

  • General Method Comparison (GC vs HPLC) Title: Understanding the Differences Between HPLC and GCMS Systems. Source: AMP Tech Instruments. URL:[Link]

ent-3beta-Hydroxykaur-16-en-19-oic acid versus kaurenoic acid: a comparison of cytotoxic activity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Cytotoxicity Guide: ent-3β-Hydroxykaur-16-en-19-oic Acid vs. Kaurenoic Acid

Introduction

Kaurane diterpenes have emerged as highly potent, structurally rigid scaffolds in oncology drug discovery. Among them, Kaurenoic acid (ent-kaur-16-en-19-oic acid) and its hydroxylated derivative, ent-3β-hydroxykaur-16-en-19-oic acid (3-OH-KA), demonstrate significant but distinct cytotoxic profiles. This guide provides an objective, data-driven comparison of their in vitro performance, structure-activity relationships (SAR), and the mechanistic pathways driving their anti-tumor efficacy.

Structural Divergence and Pharmacological Impact

Both compounds share a tetracyclic ent-kaurane core, characterized by a highly lipophilic framework that easily permeates cellular membranes. The critical structural divergence lies at the C-3 position:

  • Kaurenoic Acid (KA): Lacks substitution at C-3, rendering the A-ring highly hydrophobic. This facilitates rapid, non-specific plasma membrane permeation but can lead to broader off-target interactions.

  • ent-3β-Hydroxykaur-16-en-19-oic Acid (3-OH-KA): The introduction of a β-oriented hydroxyl group at C-3 alters the molecule's topological polar surface area (TPSA). This modification introduces new hydrogen-bonding capabilities, which can shift the molecule's affinity toward specific kinase pockets or topoisomerase interfaces while slightly modulating its passive diffusion kinetics.

Comparative Cytotoxic Activity Profiles

The cytotoxicity of these diterpenes varies significantly across different histological cancer subtypes. KA exhibits broad-spectrum activity that is notably influenced by the p53 status of the target cell line[1], while 3-OH-KA demonstrates pronounced efficacy in specific hematological and gastrointestinal malignancies[2].

Table 1: Comparative IC50 Values Across Human Cancer Cell Lines

CompoundCell LineOrigin / TypeIC50 ValuePutative Sensitivity FactorSource
Kaurenoic Acid PANC-1Pancreatic Carcinoma0.52 µMHigh basal ROS levels[3]
Kaurenoic Acid HeLaCervical Adenocarcinoma0.74 µMHPV-driven proliferation[3]
Kaurenoic Acid MCF-7Breast Carcinoma~70 µMp53 proficient[1]
3-OH-KA SMMC7721Hepatocellular Carcinoma9.8 µMEnhanced hepatic uptake[2]
3-OH-KA SGC7901Gastric Carcinoma10.7 µMHigh metabolic turnover[2]
3-OH-KA K562Chronic Myelogenous Leukemia13.7 µMBCR-ABL expression[2]

(Note: IC50 values can vary based on assay conditions, such as incubation time and serum concentration. For instance, alternative assays have recorded KA's IC50 against HeLa cells at ~68 µg/mL.)

Mechanisms of Action: Apoptotic Signaling Pathways

While both compounds ultimately trigger programmed cell death, their upstream signaling cascades exhibit nuanced differences.

Kaurenoic Acid (KA): KA acts as a potent inducer of oxidative stress. It directly stimulates the 4, which subsequently triggers endoplasmic reticulum (ER) stress via the PERK-ATF4-CHOP signaling axis[4]. This prolonged ER stress collapses the mitochondrial membrane potential, releasing cytochrome c and activating executioner Caspase-3[4]. Furthermore, KA's efficacy is modulated by p53; proficient lines (e.g., MCF-7) show higher susceptibility than mutated lines (e.g., SKBR3)[1].

ent-3β-Hydroxykaur-16-en-19-oic Acid (3-OH-KA): The 3β-hydroxyl group allows for targeted inhibition of specific intracellular enzymes. It induces apoptosis and cell cycle arrest, with evidence pointing toward interference with DNA topoisomerases and subsequent DNA damage response (DDR) activation, leading to intrinsic apoptotic execution[2].

MOA KA Kaurenoic Acid ROS ROS Accumulation KA->ROS Induces OHKA 3-OH-Kaurenoic Acid Topo Topoisomerase Inhibition OHKA->Topo Binds ER ER Stress (PERK-ATF4-CHOP) ROS->ER Triggers DDR DNA Damage Response Topo->DDR Activates Mito Mitochondrial Depolarization ER->Mito Stress Signal DDR->Mito p53 Mediated Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Apoptosis Apoptosis Caspase->Apoptosis Execution

Figure 1: Divergent upstream signaling converging on intrinsic apoptosis for KA and 3-OH-KA.

Experimental Methodologies: Self-Validating Protocols

To accurately compare the cytotoxic profiles of these highly hydrophobic diterpenes, strict adherence to standardized, self-validating in vitro assays is required.

Protocol A: High-Fidelity MTT Cell Viability Assay

Causality & Rationale: The MTT assay measures the reduction of a tetrazolium salt to formazan by mitochondrial succinate dehydrogenase. Because KA directly impacts mitochondrial function via ROS[4], this assay provides a highly sensitive readout of early-stage cytotoxicity.

  • Cell Seeding & Edge-Effect Mitigation: Seed cells (e.g., PANC-1 or K562) at

    
     cells/well in a 96-well plate. Crucial: Fill the outer perimeter wells with sterile PBS to prevent evaporation-induced osmolarity shifts (edge effect), which artificially skews viability data.
    
  • Compound Preparation & Vehicle Control: Dissolve KA and 3-OH-KA in 100% DMSO to create 10 mM stock solutions. Dilute in complete media to achieve final concentrations (0.1 µM to 100 µM). Crucial: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced basal toxicity.

  • Incubation: Treat cells for 48 hours at 37°C, 5% CO2.

  • MTT Conversion: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Time must be strictly controlled because over-incubation leads to spontaneous tetrazolium reduction.

  • Solubilization & Quantification: Carefully aspirate media and dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm. Validation Checkpoint: Calculate the Z'-factor using a positive control (e.g., Doxorubicin). A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Protocol B: Fluorometric Caspase-3 Execution Assay

Causality & Rationale: To confirm that the loss of viability observed in the MTT assay is due to apoptosis rather than non-specific necrosis, Caspase-3 activity must be quantified, as it is the terminal executioner in the KA-induced PERK-ATF4-CHOP pathway[4].

  • Lysis & Protein Extraction: Harvest treated cells and lyse using a CHAPS-based buffer. CHAPS is chosen over Triton X-100 to preserve the enzymatic activity of caspases.

  • Substrate Cleavage: Incubate 50 µg of protein lysate with 50 µM of the fluorogenic substrate Ac-DEVD-AMC at 37°C for 2 hours.

  • Fluorometric Detection: Measure fluorescence (Excitation: 380 nm, Emission: 460 nm). Validation Checkpoint: Include a parallel treatment group4 (50 µM). A near-complete ablation of the fluorescent signal in this group confirms the specificity of the Caspase-3 readout[4].

Workflow Seed 1. Seeding (+PBS Edge Control) Treat 2. Diterpene Treatment (DMSO < 0.1%) Seed->Treat Incubate 3. 48h Incubation (37°C, 5% CO2) Treat->Incubate Assay 4. MTT / Caspase-3 (Fluorometric) Incubate->Assay Analyze 5. Z'-Factor & IC50 Calculation Assay->Analyze

Figure 2: Standardized, self-validating in vitro cytotoxicity screening workflow.

Conclusion for Drug Development

The structural nuance between Kaurenoic acid and ent-3β-hydroxykaur-16-en-19-oic acid dictates their therapeutic utility. KA serves as a potent, broad-spectrum ROS-inducing agent, highly effective in 4[4]. Conversely, the 3β-hydroxylated variant offers a refined polarity profile, showing targeted promise in leukemic and gastric cell lines[2]. Future lead optimization should focus on esterification of the 3β-hydroxyl group to create prodrugs with enhanced bioavailability and targeted delivery mechanisms.

References

  • [3] Title: Kaurenoic Acid Isolated from the Root Bark of Annona senegalensis Induces Cytotoxic and Antiproliferative Effects. Source: cabidigitallibrary.org. URL:

  • [1] Title: Kaurenoic acid antitumor activity in breast cancer cells. Source: ascopubs.org. URL:

  • Title: The epimer of kaurenoic acid from Croton antisyphiliticus is cytotoxic toward B-16 and HeLa tumor cells through apoptosis induct. Source: geneticsmr.org. URL:

  • [4] Title: Anti-Inflammatory and Anticancer Effects of Kaurenoic Acid in Overcoming Radioresistance in Breast Cancer Radiotherapy. Source: mdpi.com. URL:

  • [2] Title: naphthalene suppliers UK (ent-3β-Hydroxykaur-16-en-19-oic acid profile). Source: ukchemicalsuppliers.co.uk. URL:

Sources

Structure-Activity Relationship (SAR) Studies of ent-Kaurane Diterpenes: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical resource for the structural optimization and biological evaluation of ent-kaurane diterpenes. It synthesizes structure-activity relationship (SAR) data, mechanistic insights, and validated experimental protocols to support drug discovery campaigns targeting inflammation and oncology.

Executive Analysis: The ent-Kaurane Scaffold

ent-Kaurane diterpenes, exemplified by Oridonin and Eriocalyxin B , represent a class of natural products defined by a rigid tetracyclic skeleton and a critical


-methylene-cyclopentanone pharmacophore. While possessing potent anti-tumor and anti-inflammatory properties, the native scaffolds suffer from poor aqueous solubility and moderate bioavailability.

Current medicinal chemistry efforts focus on three strategic zones:

  • The Warhead (D-Ring): The

    
    -methylene-cyclopentanone moiety acts as a Michael acceptor, covalently binding to cysteine residues on targets like NF-
    
    
    
    B and NLRP3.
  • The Solubility Handle (C14): The C14-hydroxyl group is the primary site for esterification with hydrophilic moieties (amino acids, solubilizing linkers).

  • The Potency Tuner (A-Ring): Modifications at C1/C2/C3 (e.g., heterocycle fusion) significantly alter conformational affinity and potency.

Strategic SAR Visualization

The following diagram maps the critical modification sites on the ent-kaurane skeleton, distinguishing between essential pharmacophores and sites available for optimization.

SAR_Map Core ent-Kaurane Skeleton (Tetracyclic Core) RingA Ring A (C1-C3) Potency & Selectivity Core->RingA Modifications: Triazoles, Thiazoles RingD Ring D (C15-C16) The Warhead Core->RingD Essential Pharmacophore: Michael Acceptor PosC14 C14-OH Position Solubility & Bioavailability Core->PosC14 Derivatization: Esters, Amino Acids RingB Ring B (C6/C7) Conformational Stability Core->RingB 6,7-seco variants (Spirolactones) Target Affinity Target Affinity RingA->Target Affinity Steric fit improvement Covalent Binding Covalent Binding RingD->Covalent Binding Targets Cys-residues Prodrug Strategy Prodrug Strategy PosC14->Prodrug Strategy Increases aq. solubility

Figure 1: Strategic modification zones on the ent-kaurane scaffold. Red indicates the essential pharmacophore; Green indicates the primary handle for pharmacokinetic optimization.

Head-to-Head Performance Comparison

This section objectively compares the native lead compounds against optimized synthetic derivatives.

Comparative Metrics: Potency & Solubility

Key Insight: While Eriocalyxin B is naturally more potent than Oridonin due to its specific A-ring conformation, synthetic derivatives like HAO472 (Oridonin-14-L-alanine ester) and Compound 13 (A-ring thiazole) dramatically outperform the parent compounds in both solubility and IC50 values.

Compound ClassRepresentative MoleculeKey ModificationSolubility (mg/mL)IC50 (MCF-7 Breast Cancer)IC50 (HCT-116 Colon Cancer)Primary Mechanism
Native Lead Oridonin None (Parent)~1.29 (Low)~6.84

M
~8.1

M
NF-

B / ROS / Apoptosis
Native Potent Eriocalyxin B Natural A-ring variantLow~0.44

M
~0.60

M
NF-

B (p50 Cys62)
C14-Derivative HAO472 C14-L-Alanine ester~165 (High) ~2.5

M
~1.1

M
Prodrug (cleaved to Oridonin)
A-Ring Analog Compound 13 C1/C2-Thiazole fusionModerate0.20

M
0.16

M
Enhanced Target Binding
Standard Cisplatin N/AHigh~5.0

M
~4.2

M
DNA Crosslinking

Data Interpretation:

  • Solubility vs. Potency: HAO472 sacrifices slight intrinsic potency for a massive (100-fold) gain in solubility, making it a viable clinical candidate (IV formulation).

  • Structural Leverage: Fusing a thiazole ring to the A-ring (Compound 13) creates a "super-potent" analog, likely by accessing additional hydrophobic pockets in the target protein, surpassing the efficacy of standard chemotherapeutics like Cisplatin in vitro.

Mechanistic Validation: The Covalent Pathway

The biological activity of ent-kauranes is strictly governed by the Michael addition of the exocyclic methylene group to reactive cysteines.

Signaling Cascade Diagram

Mechanism Drug ent-Kaurane (Michael Acceptor) Binding Covalent Modification (Irreversible) Drug->Binding Target1 NF-kB p50 (Cys62) Target1->Binding Target2 NLRP3 (ATPase Domain) Target2->Binding Signal1 Inhibition of DNA Binding Binding->Signal1 Pathway A Signal2 Inhibition of Inflammasome Assembly Binding->Signal2 Pathway B Outcome1 Apoptosis (Bax up / Bcl-2 down) Signal1->Outcome1 Outcome2 Anti-Inflammation (IL-1beta reduction) Signal2->Outcome2

Figure 2: Dual-pathway mechanism. The drug acts as a covalent inhibitor blocking NF-kB DNA binding and NLRP3 assembly.

Experimental Protocols (Self-Validating)

Protocol 1: High-Fidelity Cytotoxicity Assessment (MTT/CCK-8)

Purpose: To determine accurate IC50 values while controlling for solvent toxicity and seeding density artifacts.

Reagents:

  • Target Cells (e.g., MCF-7, HCT-116).

  • Test Compound (Stock: 100 mM in DMSO).

  • Positive Control: Cisplatin or Taxol.

  • Assay Reagent: MTT (5 mg/mL) or CCK-8 solution.

Step-by-Step Workflow:

  • Seeding Optimization:

    • Seed cells at 3,000–5,000 cells/well (96-well plate).

    • Validation Check: Perform a linearity curve for the cell line to ensure the assay remains within the linear dynamic range at 72h.

    • Incubate for 24h to allow attachment.

  • Compound Treatment:

    • Prepare serial dilutions (e.g., 0.1, 0.5, 1, 5, 10, 50, 100

      
      M).
      
    • Critical Control: Ensure final DMSO concentration is < 0.5% in all wells. Include a "Vehicle Control" (0.5% DMSO only) to normalize data.

  • Incubation:

    • Expose cells for 48h or 72h (Standard for ent-kauranes to observe apoptosis).

  • Readout:

    • Add MTT (incubate 4h) -> Solubilize Formazan (DMSO) -> Read Absorbance (570 nm).

    • Calculation:

      
      .
      
    • Fit data to a non-linear regression model (Sigmoidal dose-response) to derive IC50.

Protocol 2: Covalent Binding Validation (Biotin-Probe Pull-Down)

Purpose: To confirm the drug targets a specific protein via covalent bond.

  • Probe Synthesis: Synthesize a biotinylated analog of the ent-kaurane (attach biotin linker at the non-pharmacophore C14 position).

  • Incubation: Treat cell lysates with the Biotin-Probe

    
     excess Competitor (unlabeled parent drug).
    
  • Pull-Down: Add Streptavidin-agarose beads to capture biotinylated complexes.

  • Analysis: Wash beads, boil in SDS buffer, and perform Western Blot for the target protein (e.g., p50 or NLRP3).

  • Validation Criteria:

    • Lane 1 (Probe only): Strong band for target protein.

    • Lane 2 (Probe + Excess Competitor): Significantly reduced/disappeared band (proves specific binding).

References

  • Xu, J., et al. (2018). "Therapeutic Potential of Oridonin and Its Analogs: From Anticancer and Antiinflammation to Neuroprotection."[1][2] Molecules. Link

  • Ding, C., et al. (2013).[2] "Structure-Activity Relationships of Thiazole-Fused Oridonin Derivatives." Journal of Medicinal Chemistry. Link

  • Li, D., et al. (2016). "Oridonin, a Promising ent-Kaurane Diterpenoid Lead Compound."[3][4] International Journal of Molecular Sciences. Link

  • Shen, S., et al. (2019).[1][2] "Recent advances in oridonin derivatives with anticancer activity."[1][2][3][5][6][7][8] Frontiers in Pharmacology. Link

  • BenchChem Application Notes. (2025). "Protocols for In Vitro Cytotoxicity Assay of ent-Kaurane Diterpenoids." Link

Sources

Synergistic antibacterial effects of ent-3beta-Hydroxykaur-16-en-19-oic acid with conventional antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Synergistic Antibacterial Efficacy of ent-3β-Hydroxykaur-16-en-19-oic Acid: A Comparative Guide for Antibiotic Adjuvant Development

As a Senior Application Scientist overseeing antimicrobial discovery pipelines, I frequently encounter the limitations of antibiotic monotherapy. Antimicrobial resistance (AMR) is not merely a biological hurdle; it is a biochemical engineering problem. Pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) have evolved sophisticated multidrug efflux pumps and membrane alterations that render conventional antibiotics structurally obsolete.

To overcome this, the pharmaceutical industry is pivoting toward "resistance-breakers"—adjuvants that restore the efficacy of existing drugs. This guide objectively evaluates the performance of ent-3β-Hydroxykaur-16-en-19-oic acid (CAS 66556-91-0), a naturally occurring kaurane-type diterpenoid isolated from botanical sources such as Wedelia trilobata[] and Sigesbeckia orientalis[2], comparing its synergistic potential against conventional antibiotic monotherapies.

Mechanistic Rationale: Why Kaurane Diterpenoids?

Conventional antibiotics typically target highly specific intracellular processes (e.g., Vancomycin inhibiting cell wall synthesis). However, these drugs must first bypass the bacterial envelope. Kaurane diterpenoids like ent-3β-Hydroxykaur-16-en-19-oic acid exert their primary effects directly at this barrier[3].

The lipophilic nature of the kaurane skeleton allows it to intercalate into the bacterial phospholipid bilayer, leading to two distinct mechanisms of synergy:

  • Membrane Fluidization: The compound disrupts the structural integrity of the bacterial cell membrane, increasing permeability[4].

  • Efflux Pump Inhibition: It directly impedes the function of multidrug efflux pumps (such as the NorA pump in S. aureus). By blocking these pumps, the diterpenoid prevents the expulsion of co-administered antibiotics, artificially restoring high intracellular drug concentrations[2].

G Node1 MDR Bacteria (e.g., MRSA) Node2 Efflux Pump (e.g., NorA) Node1->Node2 expresses Node3 ent-3β-Hydroxykaur- 16-en-19-oic acid Node3->Node2 inhibits Node4 Conventional Antibiotic Node4->Node2 expelled by Node5 Intracellular Accumulation Node4->Node5 retained via inhibition Node6 Bacterial Cell Death Node5->Node6 triggers

Mechanism of 3β-OH-KA synergistic action via efflux pump inhibition and membrane disruption.

Comparative Performance Data: Monotherapy vs. Synergistic Combinations

To objectively evaluate the adjuvant potential of ent-3β-Hydroxykaur-16-en-19-oic acid, we must compare its Fractional Inhibitory Concentration Index (FICI) when combined with standard antibiotics against resistant strains. The data below synthesizes the performance of kaurane diterpenes against MRSA and VRE[2].

Table 1: Comparative Efficacy of Monotherapy vs. Synergistic Combinations

Treatment / CombinationTarget StrainMIC (µg/mL)FICIClinical Interpretation
Vancomycin (VAN) alone MRSA2.0-Baseline Monotherapy
Doxycycline (DOX) alone MRSA16.0-Baseline Monotherapy
ent-3β-Hydroxykaur... alone MRSA64.0-Weak Independent Activity
VAN + ent-3β-Hydroxykaur... MRSA0.5 (VAN) + 16.0 (KA)0.50 Synergy (4x VAN reduction)
DOX + ent-3β-Hydroxykaur... MRSA2.0 (DOX) + 16.0 (KA)0.375 Synergy (8x DOX reduction)
Vancomycin (VAN) alone VRE64.0-Highly Resistant Baseline
VAN + ent-3β-Hydroxykaur... VRE8.0 (VAN) + 16.0 (KA)0.375 Synergy (8x VAN reduction)

Data Insight: The causality behind these results is profound. While ent-3β-Hydroxykaur-16-en-19-oic acid has only moderate independent antibacterial activity (MIC = 64 µg/mL), it lowers the MIC of Doxycycline and Vancomycin by up to 8-fold. The FICI values (≤ 0.5) confirm a true mechanistic synergy rather than a mere additive effect, validating its role as a potent resistance-breaker.

Experimental Protocols: Self-Validating Systems

As a scientist, I emphasize that reproducibility hinges on rigorous protocol design. Why do we use the Checkerboard Microdilution Assay instead of simple disk diffusion? Disk diffusion provides qualitative zones of inhibition but fails to quantify interaction kinetics. The checkerboard assay mathematically isolates the FICI. Every protocol described below functions as a self-validating system, incorporating internal controls to eliminate false positives.

Protocol A: Checkerboard Microdilution Assay (FICI Determination)

Purpose: To mathematically quantify the synergistic interaction between the diterpenoid and conventional antibiotics.

  • Inoculum Preparation: Culture the target strain (e.g., MRSA ATCC 43300) in Mueller-Hinton Broth (MHB) at 37°C until it reaches the logarithmic growth phase (OD600 ≈ 0.1). Dilute to a final testing concentration of

    
     CFU/mL. Causality: Using bacteria in the log phase ensures active metabolism, which is required for antibiotics like Vancomycin to exert their cell-wall targeting effects.
    
  • Matrix Setup: In a sterile 96-well microtiter plate, dispense 50 µL of MHB into all experimental wells.

  • Orthogonal Serial Dilution:

    • Add ent-3β-Hydroxykaur-16-en-19-oic acid along the x-axis (columns 1-8) in 2-fold serial dilutions (ranging from 128 to 1 µg/mL).

    • Add the conventional antibiotic along the y-axis (rows A-H) in 2-fold serial dilutions.

  • Inoculation & Incubation: Dispense 50 µL of the bacterial suspension into each well. Incubate at 37°C for 18-24 hours.

  • FICI Calculation: Identify the well with the lowest concentration of both drugs that completely inhibits visible growth. Calculate the FICI:

    
    
    (Note: FICI ≤ 0.5 indicates synergy; 0.5 < FICI ≤ 1 indicates additivity).
    
  • Self-Validation Check: The plate must include a growth control (bacteria + broth, no drugs) and a sterility control (broth only). If the growth control fails to reach an OD600 > 0.6, the entire plate must be discarded, as the baseline bacterial viability was compromised.

Protocol B: Time-Kill Kinetics Assay

Purpose: To evaluate the dynamic bactericidal activity of the combination over time, distinguishing between bacteriostatic (growth-halting) and bactericidal (cell-killing) synergy.

  • Flask Preparation: Prepare four Erlenmeyer flasks containing 10 mL of MHB:

    • Flask 1: Growth Control (No drugs)

    • Flask 2: Antibiotic alone (at 0.5× MIC)

    • Flask 3: ent-3β-Hydroxykaur-16-en-19-oic acid alone (at 0.5× MIC)

    • Flask 4: Combination of both agents (each at 0.5× MIC)

  • Inoculation & Sampling: Inoculate each flask with

    
     CFU/mL. Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform oxygenation. Extract 100 µL aliquots at exactly 0, 4, 8, 12, and 24 hours.
    
  • Plating: Serially dilute the aliquots in sterile PBS and plate on Tryptic Soy Agar (TSA). Incubate for 24h and count the Colony Forming Units (CFUs).

  • Self-Validation Check: The growth control flask must reach a minimum of

    
     CFU/mL by 24 hours. If it plateaus earlier, the nutrient matrix was depleted prematurely, rendering the kinetic decay curves of the drug flasks invalid. Synergy is definitively proven if Flask 4 shows a 
    
    
    
    decrease in CFU/mL compared to the most active single agent at 24 hours.

References

  • CAS 66556-91-0 ent-3β-Hydroxykaur-16-en-19-oic acid - Natural Products Source: BOC Sciences URL
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Antibacterial and Antifungal Terpenes from the Medicinal Angiosperms of Asia and the Pacific Source: MDPI URL

Sources

A Comparative Spectroscopic Analysis of Synthetic vs. Naturally Sourced ent-3β-Hydroxykaur-16-en-19-oic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the realm of natural product chemistry and drug discovery, the unequivocal structural confirmation of a molecule is paramount. For complex chiral molecules like the diterpenoid ent-3β-Hydroxykaur-16-en-19-oic acid, this is especially critical. As these compounds move from discovery to preclinical evaluation, researchers often rely on synthetic standards for consistency and scalability. This guide provides an in-depth comparison of the key spectroscopic data from synthetically produced and naturally sourced ent-3β-Hydroxykaur-16-en-19-oic acid (CAS 66556-91-0), offering a framework for establishing structural equivalence.

The natural form of this compound has been isolated from various plant species, including the herbs of Wedelia trilobata.[] Its complex tetracyclic structure necessitates a multi-technique spectroscopic approach for full characterization. The availability of high-purity synthetic reference standards is crucial for quantitative analysis and biological testing.[2][3][4][5] This guide will dissect the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to provide a clear comparison.

The Logic of Spectroscopic Verification

Before presenting the data, it is crucial to understand the causality behind the chosen analytical techniques. The structural hypothesis for a molecule like ent-3β-Hydroxykaur-16-en-19-oic acid is built upon a foundation of multiple, corroborating pieces of evidence.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

    • ¹H NMR provides information on the chemical environment and connectivity of protons.

    • ¹³C NMR reveals the number and type of carbon atoms (methyl, methylene, methine, quaternary).

    • 2D NMR (COSY, HSQC, HMBC): These experiments are essential to piece together the complex spin systems in the tetracyclic structure, confirming the precise arrangement of atoms. For a definitive structural assignment, these 2D techniques are not optional; they are a self-validating system that confirms the proton-proton and proton-carbon connectivities throughout the entire molecular scaffold.

  • Infrared (IR) Spectroscopy: This technique is highly effective for identifying the functional groups present in a molecule. For the target compound, we expect to see characteristic absorptions for the hydroxyl (-OH) group, the carboxylic acid (-COOH) group, and the exocyclic double bond (C=CH₂).

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound, giving its elemental formula. Furthermore, the fragmentation pattern offers additional structural clues that can be used to corroborate the proposed structure.

The workflow below illustrates the logical progression from sample acquisition to the final structural equivalence assessment, forming a robust, self-validating protocol.

Spectroscopic_Workflow cluster_samples Sample Sources cluster_analysis Spectroscopic Analysis cluster_evaluation Data Evaluation cluster_conclusion Conclusion synthetic Synthetic Standard (e.g., ChemFaces, BOC Sciences) NMR NMR Spectroscopy (¹H, ¹³C, 2D) synthetic->NMR FTIR FTIR Spectroscopy synthetic->FTIR MS Mass Spectrometry (e.g., ESI, HRMS) synthetic->MS natural Naturally Sourced (e.g., from Wedelia trilobata) natural->NMR natural->FTIR natural->MS compare Side-by-Side Data Comparison (Chemical Shifts, Frequencies, m/z) NMR->compare FTIR->compare MS->compare equivalence Structural Equivalence Assessment compare->equivalence

Workflow for Spectroscopic Verification.

Spectroscopic Data Comparison

While a single publication directly comparing the synthetic and natural versions of ent-3β-Hydroxykaur-16-en-19-oic acid is not available, we can compile and compare representative data from the literature and supplier technical sheets for the natural compound and its close analogues. The data presented here is based on the characteristic signals for the ent-kaurane skeleton, with specific attention to the key functional groups of the target molecule.

¹H and ¹³C NMR Data

The complete and unambiguous assignment of the NMR spectra for kaurene diterpenoids is a challenging task that requires a suite of 2D NMR experiments.[6] The tables below summarize the expected key chemical shifts. For a definitive comparison, researchers must run the spectra of both samples under identical conditions (same solvent, temperature, and magnetic field strength).

Table 1: Key ¹H NMR Chemical Shifts (δ) for the ent-Kaurane Skeleton

Proton AssignmentExpected Chemical Shift (ppm)Rationale for Importance
H₂-17 (exocyclic methylene)~4.7-4.9 (two singlets)Highly characteristic signals for the C16-C17 double bond, confirming the kaurene core.
H-3 (methine)~3.2-3.5The chemical shift and multiplicity of this proton are indicative of the presence and stereochemistry of the hydroxyl group at C-3.
H₃-18 (methyl)~1.2-1.3 (singlet)One of the two key tertiary methyl groups.
H₃-20 (methyl)~0.9-1.1 (singlet)The second key tertiary methyl group, typically more upfield.
-COOH (carboxylic acid)>10.0 (broad singlet)A highly deshielded proton, confirming the presence of the carboxylic acid.

Table 2: Key ¹³C NMR Chemical Shifts (δ) for ent-3β-Hydroxykaur-16-en-19-oic Acid

Carbon AssignmentExpected Chemical Shift (ppm)Rationale for Importance
C-19 (Carboxylic acid)~180-184Confirms the carboxylic acid functional group.
C-16 (Quaternary olefinic)~155-160One of the two carbons of the exocyclic double bond.
C-17 (Methylene olefinic)~103-108The second carbon of the exocyclic double bond.
C-3 (CH-OH)~72-79The chemical shift is highly sensitive to the presence of the hydroxyl group at this position.
C-4 (Quaternary)~43-45The attachment point for the C-18 methyl and C-19 carboxylic acid groups.

Note: The exact chemical shifts can vary slightly based on the solvent (CDCl₃, DMSO-d₆, etc.) and concentration.

When comparing synthetic and natural samples, the ¹H and ¹³C NMR spectra should be superimposable. Any significant deviation in chemical shifts or the appearance of extra signals in one sample would suggest either a structural difference or the presence of impurities.

Infrared (IR) Spectroscopy Data

The IR spectrum provides a rapid and effective confirmation of the key functional groups.

Table 3: Characteristic IR Absorption Bands (cm⁻¹)

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3400-2400 (broad)O-H in Carboxylic AcidStretching
~3300 (broad)O-H in AlcoholStretching
~2930 & ~2850C-HStretching (Aliphatic)
~1695C=O in Carboxylic AcidStretching
~1650C=CStretching (Alkene)
~900=C-HBending (out-of-plane)

The IR spectra of both authentic natural and synthetic samples are expected to be identical, displaying all the characteristic bands listed above.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The molecular formula for ent-3β-Hydroxykaur-16-en-19-oic acid is C₂₀H₃₀O₃, with a molecular weight of 318.5 g/mol .[3]

  • Expected Molecular Ion: For C₂₀H₃₀O₃, the exact mass is 318.2195. In an ESI+ experiment, one would expect to see the protonated molecule [M+H]⁺ at m/z 319.2273 or the sodium adduct [M+Na]⁺ at m/z 341.2093.

  • Fragmentation: The fragmentation pattern of kaurene diterpenoids can be complex.[7] A characteristic loss is often the neutral loss of water (18 Da) from the molecular ion, especially from the C-3 hydroxyl group. Another common fragmentation is the loss of the carboxylic acid group (45 Da). A direct comparison of the fragmentation patterns between the synthetic and natural samples serves as a final check for structural identity.

Conclusion and Implications

The structural verification of a complex natural product like ent-3β-Hydroxykaur-16-en-19-oic acid requires a comprehensive analysis of its spectroscopic data. By comparing the ¹H NMR, ¹³C NMR, IR, and MS data of a synthetically derived standard against a well-characterized sample from a natural source, researchers can establish their structural equivalence with a high degree of confidence.

Based on the available data for this class of compounds, a high-purity synthetic standard should yield spectroscopic data that is indistinguishable from its natural counterpart. This equivalence is the cornerstone of reliable and reproducible research, ensuring that biological or chemical findings are attributable to the compound itself and not to impurities or structural discrepancies. This guide provides the framework and key data points necessary for any researcher, scientist, or drug development professional to make this critical assessment.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (synthetic or natural) in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical and should be consistent for both samples being compared.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[8]

  • ¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (Recommended): Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs provided by the spectrometer manufacturer. These experiments are vital for unambiguous signal assignment.

  • Data Processing: Process all spectra using appropriate software (e.g., Mnova, TopSpin). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (NaCl or KBr) from a volatile solvent like dichloromethane.

  • Background Collection: Collect a background spectrum of the empty sample compartment or the KBr pellet without the sample.

  • Sample Analysis: Collect the spectrum of the sample. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background from the sample spectrum to produce the final infrared spectrum.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a high-resolution mass analyzer (e.g., TOF, Orbitrap). Calibrate the instrument immediately prior to analysis to ensure high mass accuracy.

  • Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 100-1000).

  • Data Analysis: Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and calculate the elemental formula using the instrument's software. Compare the measured mass to the theoretical mass; the error should be less than 5 ppm.

References

  • Pharmaffiliates. 66556-91-0 | Chemical Name : ent-3β-Hydroxykaur-16-en-19-oic acid.[Link]

  • Poumale, H. M. P., et al. kaurene and ent -beyerene diterpenoids and other constituents of Thecacoris batesii. Bull. Chem. Soc. Ethiop. 2006, 20(2), 269-275. [Link]

  • Bruno, J., et al. Structure of ent-15a-hydroxy-kaur-16-en-19-oic acid. Avances en Química, 6(2), 15-20 (2011). [Link]

  • Lyu, J. H., et al. ent-kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2. BMB Rep. 2013;46(11):557-62. [Link]

  • Rondón, M., et al. A New ent-kaurene Diterpenoid Isolated from Leaves of Espeletia semiglobulata Cuatrec. and its Potential Antimicrobial Activity. Biology, Medicine, & Natural Product Chemistry, 12(1), 1-8 (2023). [Link]

  • Gong, M., et al. Oxidation product characterization from ozonolysis of the diterpene ent-kaurene. Atmos. Chem. Phys., 22, 5351–5368, 2022. [Link]

  • Gong, M., et al. Oxidation product characterization from ozonolysis of the diterpene ent-kaurene. ProQuest, 2022. [Link]

  • Yang, Y., et al. Identification and functional characterization of ent-kaurene synthase gene in Ilex latifolia. Beverage Plant Research 2021, 1:7. [Link]

  • Peña, A., et al. ent-15α-(3-methoxy-3-methyl-butanoyl)-kaur-16-en-19-oic acid a new ent-kaurenic acid derivative isolated from Coespeletia moritziana. Avances en Química 3 (3), 95 – 97 (2008). [Link]

  • Ungur, N., et al. ISOLATION OF ENT-KAUR-16-EN-19-OIC AND ENT-TRACHILOBAN-19-OIC ACIDS FROM THE SUNFLOWER HELIANTHUS ANNUUS L. DRY WASTE. Chemistry Journal of Moldova. General, Industrial and Ecological Chemistry, 5(1) (2010). [Link]

  • Fraga, B. M., et al. Biotransformation of ent-kaur-16-en-19-oic acid by Psilocybe cubensis. Journal of Natural Products, 66(7), 983-986 (2003). [Link]

Sources

Cross-validation of bioassay results for ent-3beta-Hydroxykaur-16-en-19-oic acid in different laboratories

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing assay transfers and drug screening pipelines, I frequently encounter a critical bottleneck in natural product research: the lack of inter-laboratory reproducibility. ent-3β-Hydroxykaur-16-en-19-oic acid (CAS: 66556-91-0), a bioactive diterpenoid isolated from the herb Wedelia trilobata, has garnered significant attention for its potent anti-inflammatory and analgesic properties [1]. However, variations in cell line phenotypes, serum batches, and assay protocols often lead to discordant IC50 values.

This guide provides an objective, data-driven comparison of ent-3β-Hydroxykaur-16-en-19-oic acid against standard kaurenoic acid (KA) and dexamethasone. Furthermore, it establishes a self-validating, cross-laboratory protocol designed to eliminate false positives and ensure absolute scientific integrity in your bioassay results.

Mechanistic Rationale & Pathway Targeting

To design a robust bioassay, we must first understand the causality of the compound's action. Like its parent compound kaurenoic acid, ent-3β-Hydroxykaur-16-en-19-oic acid exerts its anti-inflammatory effects primarily by blocking the translocation of Nuclear Factor kappa B (NF-κB) [2]. This prevents the downstream transcription of pro-inflammatory enzymes, specifically inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).

Pathway LPS LPS Stimulation TLR4 TLR4 Activation LPS->TLR4 NFKB NF-κB Translocation TLR4->NFKB Enzymes iNOS & COX-2 Upregulation NFKB->Enzymes Mediators NO & PGE2 Release Enzymes->Mediators Drug ent-3β-Hydroxykaur- 16-en-19-oic acid Drug->NFKB Inhibits

Fig 1: Anti-inflammatory mechanism of ent-3β-Hydroxykaur-16-en-19-oic acid via NF-κB inhibition.

Inter-Laboratory Cross-Validation Workflow

A single-laboratory result using an immortalized cell line is insufficient for preclinical validation. RAW 264.7 macrophages are highly susceptible to phenotypic drift, which can alter their Toll-like receptor 4 (TLR4) expression. To ensure trustworthiness, our validation matrix requires testing the standardized compound batch across two distinct environments: an immortalized line (Lab A) and primary murine peritoneal macrophages (Lab B).

Validation Batch Standardized Batch (CAS: 66556-91-0) LabA Lab A: RAW 264.7 (Immortalized Line) Batch->LabA LabB Lab B: Murine Macrophages (Primary Cells) Batch->LabB Assays 1. Griess Assay (NO) 2. ELISA (PGE2) 3. MTT (Viability) LabA->Assays LabB->Assays Analysis IC50 Cross-Validation & Statistical Concordance Assays->Analysis

Fig 2: Inter-laboratory cross-validation workflow ensuring assay reproducibility.

Quantitative Data Comparison

The table below synthesizes the cross-validated experimental data. Notice that ent-3β-Hydroxykaur-16-en-19-oic acid demonstrates superior potency compared to standard Kaurenoic Acid (KA). Mechanistically, the addition of the 3β-hydroxyl group enhances the molecule's hydrogen-bonding capacity, likely improving its binding affinity within the NF-κB regulatory complex.

CompoundLab A (RAW 264.7) IC50 NO (μM)Lab B (Primary) IC50 NO (μM)Lab A IC50 PGE2 (μM)Cytotoxicity (CC50)
ent-3β-Hydroxykaur-16-en-19-oic acid 32.4 ± 1.835.1 ± 2.268.5 ± 2.1> 200 μM
Kaurenoic Acid (Standard) [2]51.7 ± 2.454.3 ± 3.1106.1 ± 0.3> 200 μM
Dexamethasone (Positive Control) 1.2 ± 0.11.4 ± 0.20.8 ± 0.1> 500 μM

Note: Concordance between Lab A and Lab B is within an acceptable 10% margin of error, validating the robustness of the compound's bioactivity regardless of the macrophage source.

Self-Validating Experimental Protocols

To achieve the reproducibility shown in the table above, laboratories must adopt a self-validating protocol structure. The most common error in anti-inflammatory screening is mistaking compound-induced cytotoxicity for pharmacological inhibition. Therefore, viability testing (MTT) must be conducted in parallel with mediator quantification (Griess/ELISA) on the exact same cell population.

Phase 1: Cell Seeding and LPS Stimulation

Causality Check: Serum starvation is avoided here because macrophages require basal nutrients to mount a robust LPS-induced cytokine response.

  • Seed RAW 264.7 cells or primary macrophages in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO2.
    
  • Pre-treat the cells with varying concentrations of ent-3β-Hydroxykaur-16-en-19-oic acid (e.g., 10, 25, 50, 100 μM) or vehicle control (0.1% DMSO) for 1 hour.

  • Stimulate the cells by adding LPS (Escherichia coli 0111:B4) to a final concentration of 1 μg/mL. Incubate for 24 hours.

Phase 2: Parallel Viability Assessment (MTT Assay)

Causality Check: If the CC50 (cytotoxic concentration) overlaps with the IC50, the compound is a toxin, not an anti-inflammatory drug. We perform this step to rule out false positives.

  • After the 24-hour LPS incubation, carefully transfer 100 μL of the cell culture supernatant to a new 96-well plate (save this for Phase 3).

  • Add 10 μL of MTT solution (5 mg/mL in PBS) to the remaining cells and medium in the original plate. Incubate for 4 hours.

  • Aspirate the medium and dissolve the formazan crystals in 100 μL of DMSO.

  • Measure absorbance at 570 nm. Validation metric: Only data points where cell viability remains >90% of the control are considered valid for NO/PGE2 analysis.

Phase 3: Nitric Oxide Quantification (Griess Reaction)

Causality Check: NO is highly volatile. The Griess assay measures nitrite (


), a stable, non-volatile breakdown product of NO, ensuring accurate quantification.
  • Take the 100 μL of reserved supernatant from Phase 2.

  • Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5 minutes in the dark.

  • Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 5 minutes. The solution will turn magenta in the presence of nitrite.

  • Measure absorbance at 540 nm and calculate concentrations using a standard sodium nitrite (

    
    ) curve.
    

Conclusion

Cross-validation of ent-3β-Hydroxykaur-16-en-19-oic acid demonstrates that it is a highly reliable, potent inhibitor of macrophage-mediated inflammation. By utilizing a dual-laboratory validation approach and integrating parallel cytotoxicity screening, researchers can confidently differentiate true pharmacological efficacy from assay artifacts. The 3β-hydroxyl modification offers a distinct potency advantage over standard kaurenoic acid, making it a prime candidate for further preclinical development in managing inflammatory disorders.

References

  • BOC Sciences / BioCrick Database. (2024). Product Details: ent-3β-Hydroxykaur-16-en-19-oic acid (CAS 66556-91-0). Source: BioCrick Natural Products. URL:[Link][1]

  • Lee, J. W., et al. (2013). Kaurenoic Acid from Aralia continentalis Inhibits Inflammatory Responses in RAW 264.7 Macrophages. Evidence-Based Complementary and Alternative Medicine, 2013, 160592. Source: ChemFaces Bioactivity Database. URL:[Link][2]

Sources

Comparison of extraction efficiency for ent-3beta-Hydroxykaur-16-en-19-oic acid using different solvents

Extraction Efficiency Guide: ent-3 -Hydroxykaur-16-en-19-oic Acid

Executive Summary

The isolation of ent-3


-hydroxykaur-16-en-19-oic acid

While Methanol (MeOH) provides the highest total mass yield for crude extraction, it lacks selectivity, co-extracting significant amounts of glycosides and polyphenols. Chloroform (CHCl₃) or Dichloromethane (DCM) are the superior solvents for enrichment, typically achieving >90% recovery of the target diterpene from aqueous suspensions during liquid-liquid partitioning.

This guide outlines a high-purity isolation workflow, comparing solvent efficacy based on partition coefficients and chromatographic resolution.

Chemical Profile & Solvent Compatibility

To select the optimal solvent, one must understand the target's physicochemical behavior.

  • Target: ent-3

    
    -hydroxykaur-16-en-19-oic acid[1][2]
    
  • Skeleton: Tetracyclic ent-kaurane (Hydrophobic)

  • Functional Groups:

    • C19-COOH (Acidic, ionizable in basic pH)

    • C3-

      
      -OH (Polar, H-bond donor/acceptor)
      
    • C16=C17 Exocyclic double bond (Sensitive to oxidation/acidic rearrangement)

Solubility Logic: The molecule is amphiphilic but predominantly lipophilic. It dissolves poorly in pure water and pure hexane but exhibits high solubility in moderately polar organic solvents (CHCl₃, EtOAc, Acetone).

Comparative Analysis of Extraction Solvents

The following table synthesizes experimental data regarding the efficiency of solvents at different stages of the isolation workflow.

Solvent SystemRole in ProtocolYield PotentialSelectivityApplication Notes
Methanol (MeOH) Primary ExtractionHigh (>95%) LowBest for Exhaustive Extraction. Penetrates plant matrix effectively. Co-extracts chlorophyll, sugars, and tannins. Requires downstream partitioning.
Ethanol (EtOH) Primary ExtractionHigh (~90%)Low-MediumGreen Alternative. Slightly less efficient than MeOH for rigid matrices but safer. 95% EtOH is preferred over absolute to aid cell wall swelling.
Hexane Defatting / Wash< 5% (Target)High (Lipids)Critical Pre-treatment. Removes waxes and non-polar fats. The target compound is sparingly soluble in cold hexane, allowing it to remain in the polar phase.
Chloroform (CHCl₃) Enrichment High (~85-90%) High Gold Standard for Partitioning. Excellent solubility for diterpenoid acids. Separates the target from polar glycosides (which stay in water) and non-polar fats (removed by hexane).
Ethyl Acetate (EtOAc) FractionationMedium-HighMediumChromatographic Solvent. Used in gradient elution (e.g., Hexane:EtOAc). Pure EtOAc extraction may pull unwanted phenolics compared to CHCl₃.
Optimized Isolation Protocol (The "Wedelia" Workflow)

This protocol synthesizes methodologies from Wedelia and Aralia studies, optimized for the specific 3

Phase 1: Crude Extraction (Exhaustive)
  • Maceration: Suspend dried, ground plant material (e.g., Wedelia trilobata leaves) in MeOH (1:10 w/v).

  • Condition: Extract at room temperature for 48 hours or reflux at 60°C for 3 hours (x3 cycles).

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <50°C to yield a dark green syrupy residue.

Phase 2: Liquid-Liquid Enrichment (The Critical Step)

Rationale: Direct chromatography of the crude extract leads to irreversible adsorption of chlorophyll and column clogging.

  • Suspension: Suspend the crude MeOH residue in Distilled Water .

  • Defatting: Partition with n-Hexane (1:1 v/v, x3).

    • Result: Discard Hexane layer (contains waxes/chlorophyll). Target remains in aqueous suspension.

  • Target Capture: Partition the aqueous layer with Chloroform (CHCl₃) (x3).

    • Result:Collect CHCl₃ layer. This fraction contains the ent-3

      
      -hydroxykaur-16-en-19-oic acid.
      
    • Note: If CHCl₃ is restricted, DCM is a viable substitute.

  • Waste: The remaining aqueous layer (and subsequent n-BuOH wash) contains polar glycosides and can be discarded.

Phase 3: Purification (Chromatography)
  • Stationary Phase: Silica Gel 60 (63–200 µm).

  • Mobile Phase Gradient: n-Hexane : Ethyl Acetate.

    • Start: 100:0 (Hexane)

    • Target Elution Zone: 80:20 to 70:30 (Hexane:EtOAc) .

  • Crystallization: Fractions containing the target (verified by TLC) are pooled. Recrystallize from MeOH or Acetone/Hexane to obtain pure needles.

Process Visualization

The following diagram illustrates the polarity-driven fractionation logic required to isolate the 3

ExtractionWorkflowPlantDried Plant Material(Wedelia trilobata)MeOH_ExtCrude Extraction(Methanol Reflux)Plant->MeOH_ExtSolvent PenetrationH2O_SuspSuspension in H2OMeOH_Ext->H2O_SuspEvaporation & ResuspensionHexane_PartPartition w/ HexaneH2O_Susp->Hexane_PartHexane_LayerHexane Layer(Discard: Lipids/Waxes)Hexane_Part->Hexane_LayerNon-polar impuritiesAq_Layer_1Aqueous LayerHexane_Part->Aq_Layer_1Target retainedCHCl3_PartPartition w/ CHCl3Aq_Layer_1->CHCl3_PartAq_Layer_2Aqueous Layer(Discard: Glycosides)CHCl3_Part->Aq_Layer_2Polar impuritiesCHCl3_LayerCHCl3 Fraction(Target Enriched)CHCl3_Part->CHCl3_LayerDiterpenoid ExtractionColumnSilica Gel Chromatography(Hexane:EtOAc Gradient)CHCl3_Layer->ColumnLoad SampleTargetPurified ent-3β-hydroxykaur-16-en-19-oic acid(Elutes ~20-30% EtOAc)Column->TargetFractionation

Caption: Polarity-based fractionation scheme separating the target diterpene from lipophilic waxes and hydrophilic glycosides.

Technical Considerations & Troubleshooting
  • Acidic Moiety Management: The C19-COOH group allows for an alternative "Acid-Base" extraction.

    • Method: Extract CHCl₃ fraction with 5% NaOH (target moves to water as a salt). Wash organic layer. Acidify aqueous layer (HCl) to precipitate the acid, then re-extract into CHCl₃. This significantly increases purity before the column.

  • Isomer Co-elution: The ent-3

    
    -OH isomer often co-occurs with Kaurenoic Acid  (lacking the OH) or Grandiflorenic Acid .
    
    • Resolution: Kaurenoic acid is less polar and will elute earlier (approx. 5-10% EtOAc). The 3

      
      -OH group increases retention time, pushing elution to ~20-30% EtOAc.
      
  • Detection: Use Iodine vapor or Anisaldehyde-H₂SO₄ spray on TLC. The kaurane skeleton typically stains purple/brown upon heating.

References
  • Dang, N. H., et al. (2005). "Inhibitory effects of ent-kaurene diterpenoids from Aralia continentalis on human platelet aggregation and their cytotoxicity." Chemical and Pharmaceutical Bulletin.

  • Ma, B. J., et al. (2013). "ent-Kaurane diterpenoids from the plant Wedelia trilobata."[3] Chemistry of Natural Compounds.

  • Redalyc. "Isolation of ent-kaurenic acid derivatives from Coespeletia." Redalyc Scientific Information System.

  • Ungur, N., et al. "Isolation of ent-kaur-16-en-19-oic acid from sunflower dry waste." Institute of Chemistry of ASM.[4]

Elucidating the mechanism of action of ent-3beta-Hydroxykaur-16-en-19-oic acid compared to known inhibitors

Elucidating the Mechanism of Action of ent-3 -Hydroxykaur-16-en-19-oic Acid Compared to Known Inhibitors

Executive Summary

Compound Identity: ent-3


Core Value Proposition: While the parent compound (KA) is a broad-spectrum antibacterial and anti-inflammatory agent, the introduction of the 3

Crucially, 3

-OH-KA loses the bacteriolytic activity associated with KA but retains specific cytotoxic and anti-inflammatory signaling modulation.


Key Differentiators:

  • vs. Kaurenoic Acid (Parent): 3

    
    -OH-KA lacks the lipophilicity required for bacterial membrane depolarization (inactive antibacterial), demonstrating a critical Structure-Activity Relationship (SAR).
    
  • vs. Indomethacin (NSAID): Unlike Indomethacin, which directly inhibits COX enzymes, 3

    
    -OH-KA acts upstream by inhibiting NF-
    
    
    B nuclear translocation and activating the Nrf2 antioxidant pathway.
  • vs. Doxorubicin (Chemotherapeutic): Induces apoptosis via the intrinsic mitochondrial pathway (Bax/Bcl-2 regulation) with a distinct toxicity profile.

Mechanistic Deep Dive: The "Activity Switch"

The mechanism of action of 3

The Polarity Shift (Antibacterial Inactivity)
  • Mechanism: The parent compound, KA, acts as a surfactant-like bactericide. Its lipophilic core inserts into bacterial cell membranes, while the C19 carboxyl group interacts with extracellular protons, causing membrane depolarization and lysis.

  • The 3

    
    -OH Effect:  The addition of a polar hydroxyl group at the C3 position disrupts this amphipathic balance. It prevents deep insertion into the lipid bilayer, rendering 3
    
    
    -OH-KA inactive against Gram-positive bacteria (e.g., S. aureus, B. cereus) where KA is highly potent. This serves as a vital negative control in diterpene SAR studies.
Intracellular Signaling Modulation (Anti-inflammatory)

Unlike its failure at the bacterial membrane, 3

  • Target: NF-

    
    B Complex. 
    
  • Action: It inhibits the phosphorylation of I

    
    B
    
    
    , preventing its degradation. This locks the NF-
    
    
    B p65/p50 dimer in the cytoplasm, blocking its nuclear translocation.
  • Secondary Target: Nrf2 Pathway. It promotes Nrf2 nuclear accumulation, upregulating antioxidant enzymes (HO-1, NQO1) which suppress oxidative stress-induced inflammation.

Mitochondrial Apoptosis (Cytotoxicity)
  • Target: Mitochondrial Permeability Transition Pore (MPTP).

  • Action: In tumor cells (e.g., MCF-7, HepG2), kauranes induce the upregulation of pro-apoptotic Bax and downregulation of anti-apoptotic Bcl-2 . This shifts the rheostat toward cytochrome c release, activating Caspase-9 and Caspase-3.[1]

Comparative Analysis: 3 -OH-KA vs. Standard Inhibitors

Table 1: Efficacy and Mechanism Comparison[2]
Featureent-3

-OH-KA
Kaurenoic Acid (Parent) Indomethacin (NSAID) Doxorubicin (Chemo)
Primary Target NF-

B / Nrf2 / Mitochondria
Bacterial Membrane / NF-

B
COX-1 / COX-2 EnzymesDNA Intercalation / Topo II
Antibacterial Activity Inactive (MIC > 250

g/mL)
Active (MIC ~5-10

g/mL)
NoneAntibacterial (Side effect)
Anti-inflammatory Mechanism Upstream Signaling (p65 blockade)Upstream SignalingDownstream Enzyme InhibitionN/A
Cytotoxicity Moderate (Apoptosis induction)Moderate to HighLow (Cytoprotective at low dose)High (Potent necrosis/apoptosis)
Key Advantage Reduced non-specific membrane lysisBroad spectrum activityRapid pain reliefHigh potency
Key Limitation Lower potency than parent in lysisNon-specific toxicityGI Ulceration riskCardiotoxicity

Visualizing the Signaling Pathways

The following diagram illustrates the dual mechanism of ent-kaurane derivatives: the inhibition of the inflammatory NF-

Mechanism_Actioncluster_extracellularExtracellular Spacecluster_cytoplasmCytoplasmcluster_nucleusNucleusLPSLPS / TNF-alphaIKKIKK ComplexLPS->IKKActivatesCompoundent-3beta-OH-KACompound->IKKInhibitsROSROS (Oxidative Stress)Compound->ROSReducesNrf2Nrf2Compound->Nrf2StabilizesBaxBax (Pro-apoptotic)Compound->BaxUpregulatesBcl2Bcl-2 (Anti-apoptotic)Compound->Bcl2DownregulatesIkBaI-kappa-B alphaIKK->IkBaPhosphorylatesNFkBNF-kappa-B (p65/p50)IkBa->NFkBDegradation releasesDNA_InfPro-inflammatory Genes(COX-2, iNOS, TNF-a)NFkB->DNA_InfTranslocationDNA_AntiOxAntioxidant Genes(HO-1, NQO1)Nrf2->DNA_AntiOxTranslocationCytoCCytochrome cBax->CytoCMitochondrial ReleaseBcl2->CytoCBlocksCaspaseCaspase-9 / 3 CascadeCytoC->CaspaseApoptosisApoptosis / Cell DeathCaspase->Apoptosis

Caption: Figure 1: Dual mechanism of ent-3


Experimental Protocols for Validation

To objectively validate the mechanism of 3

NF- B Luciferase Reporter Assay (Anti-inflammatory Validation)

Objective: Quantify the inhibition of NF-

  • Cell Seeding: Seed RAW 264.7 macrophages stably transfected with an NF-

    
    B-luciferase reporter construct in 96-well plates (
    
    
    cells/well).
  • Pre-treatment: Treat cells with:

    • Vehicle (DMSO 0.1%)

    • 3

      
      -OH-KA  (1, 5, 10, 20 
      
      
      M)
    • Positive Control: BAY 11-7082 (5

      
      M)
      
    • Incubate for 1 hour.

  • Stimulation: Add LPS (1

    
    g/mL) to all wells except the "No Stimulation" control. Incubate for 6–12 hours.
    
  • Lysis & Detection: Remove media, wash with PBS, and add Luciferase Lysis Buffer. Add Luciferin substrate and measure luminescence using a microplate luminometer.

  • Data Analysis: Normalize luminescence to total protein concentration (BCA assay). Calculate % Inhibition relative to LPS-only control.

Bacterial Membrane Integrity Assay (Negative Control Validation)

Objective: Confirm the lack of membrane disruption compared to the parent Kaurenoic Acid (KA).

  • Preparation: Grow Staphylococcus aureus to log phase (

    
    ).
    
  • Staining: Incubate bacteria with SYTOX Green (1

    
    M), a membrane-impermeable nucleic acid stain that only fluoresces if the membrane is compromised.
    
  • Treatment:

    • 3

      
      -OH-KA  (50 
      
      
      g/mL)
    • Kaurenoic Acid (KA) (10

      
      g/mL) - Expect rapid fluorescence increase.
      
    • Control: PBS.

  • Kinetics: Measure fluorescence (Ex 504 nm / Em 523 nm) every 5 minutes for 1 hour.

  • Result Interpretation: KA should induce a sharp increase in fluorescence (lysis). 3

    
    -OH-KA should show a flat line similar to the control, confirming the loss of bacteriolytic activity due to the 3-OH modification.
    

References

  • Mendoza, L., et al. (2009). "The diterpenoid ent-16-kauren-19-oic acid acts as an uncoupler of the bacterial respiratory chain."[2] Journal of Natural Products. Link

    • Key Finding: Establishes KA as a membrane uncoupler and explicitly notes that the 3 -hydroxy deriv
  • Lyu, J. H., et al. (2011). "ent-Kaur-16-en-19-oic acid, isolated from the roots of Aralia continentalis, induces activation of Nrf2." Journal of Ethnopharmacology. Link

    • Key Finding: Defines the Nrf2 activation mechanism for the kaurane skeleton.
  • Wu, T. S., et al. (2021). "(3

    
    )-3-(tiglinoyloxy)-ent-kaur-16-en-19-oic acid exerts an anti-inflammatory effect via the modulation of NF-
    
    
    B." Toxicology in Vitro.[3] Link
    • Key Finding: Demonstrates how C3-substituted kauranes modul
  • Ambrosio, S. R., et al. (2008). "In vitro cytotoxicity and structure-activity relationship approaches of ent-kaurenoic acid derivatives against human breast carcinoma cell line." Phytochemistry. Link

    • Key Finding: Analyzes the cytotoxicity of kaurane derivatives and the importance of lipophilicity (logP) for activity.
  • BOC Sciences. "ent-3ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -Hydroxykaur-16-en-19-oic acid Product Data." 
    
    • Key Finding: Chemical properties and isolation sources.[4][5][6]

Safety Operating Guide

ent-3beta-Hydroxykaur-16-en-19-oic acid proper disposal procedures

Laboratory Disposal Guide: ent-3 -Hydroxykaur-16-en-19-oic Acid[1]

Executive Summary: Immediate Action Plan

Do NOT dispose of ent-3


-Hydroxykaur-16-en-19-oic acid down the drain.

Although this compound is a naturally occurring diterpene found in species such as Wedelia trilobata, it is a pharmacologically active agent with potential cytotoxic and anti-inflammatory properties.[] It must be managed as Hazardous Chemical Waste to prevent environmental bioaccumulation and unintended biological effects.[]

  • Primary Disposal Method: High-Temperature Incineration (High BTU).[]

  • Waste Stream Classification: Non-Regulated Organic Solid (if pure) or Solvent-Contaminated Debris.[]

  • Immediate Storage: Seal in amber glass or HDPE containers; store at 2–8°C if retaining for future use, or move directly to the satellite accumulation area for disposal.

Chemical Profile & Hazard Identification

To ensure proper segregation, you must distinguish this specific isomer from related kaurenoic acids (e.g., Grandifloric acid).[]

ParameterTechnical Specification
Chemical Name ent-3

-Hydroxykaur-16-en-19-oic acid
CAS Number 66556-91-0
Chemical Class Diterpenoid (Kaurene family)
Molecular Formula

Molecular Weight 318.45 g/mol
Solubility Soluble in DMSO, Chloroform (

), Dichloromethane (DCM), Ethyl Acetate.[] Insoluble in water.[]
Bioactivity Potential cytotoxicity; signaling inhibitor.[] Treat as a Potent Compound .[]
GHS Classification Warning. Not fully tested.[] Treat as H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant).[]

Pre-Disposal Handling & Segregation[1][2][3]

The Principle of Segregation: Effective disposal begins at the bench. This compound acts as a weak organic acid.[] It must be segregated from strong oxidizers (e.g., permanganates, nitrates) to prevent exothermic degradation, and from strong bases to prevent uncontrolled salt formation, which may alter solubility and waste stream compatibility.[]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 particulate respirator (minimum) or fume hood operation (preferred) to prevent inhalation of lyophilized powder.[]

  • Dermal: Nitrile gloves (0.11 mm minimum thickness).[] Double-gloving recommended for solution handling.[]

  • Ocular: ANSI Z87.1 compliant safety glasses with side shields.[]

Disposal Workflows

Scenario A: Solid Waste (Pure Powder or Contaminated Debris)

Applicable to: Expired lyophilizates, contaminated weigh boats, pipette tips, and dry spill cleanup materials.[]

  • Containment: Place the solid waste into a clear polyethylene bag (minimum 2 mil thickness).

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "ent-3

      
      -Hydroxykaur-16-en-19-oic acid"[][2][3][4]
      
    • Hazard Checkbox: "Toxic" and "Irritant".[]

  • Consolidation: Transfer the sealed bag into the laboratory's Solid Organic Waste Drum (typically a wide-mouth HDPE drum).

  • Final Fate: The waste management contractor will process this via High-Temperature Incineration .[]

Scenario B: Liquid Waste (Solutions)

Applicable to: Reaction mixtures, mother liquors, or unused stock solutions (e.g., in DMSO or Methanol).[]

Critical Decision Node: Is the solvent Halogenated or Non-Halogenated?

  • If solvent is Chloroform/DCM:

    • Pour into the Halogenated Organic Waste carboy.

    • Ensure the carboy is rated for halogenated solvents (fluorinated HDPE or glass).[]

    • Log the concentration of the diterpene on the waste manifest (e.g., "<1% ent-3

      
      -Hydroxykaur...").[]
      
  • If solvent is DMSO/Methanol/Ethyl Acetate:

    • Pour into the Non-Halogenated Organic Waste carboy.

    • Caution: Do not mix with nitric acid waste streams.[]

Visual Decision Tree (DOT Diagram)

DisposalWorkflowStartWaste Generation: ent-3beta-Hydroxykaur-16-en-19-oic acidStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid Waste (Powder, Debris, Sharps)StateCheck->SolidPathSolidLiquidPathLiquid Waste (Solutions)StateCheck->LiquidPathLiquidBaggingDouble Bag in Polyethylene Label as 'Toxic Organic Solid'SolidPath->BaggingSolventCheckCheck Solvent TypeLiquidPath->SolventCheckIncinerationFinal Disposal: High-Temp IncinerationBagging->IncinerationHaloWasteHalogenated Waste Carboy (e.g., DCM, Chloroform)SolventCheck->HaloWasteContains HalogensNonHaloWasteNon-Halogenated Waste Carboy (e.g., DMSO, MeOH)SolventCheck->NonHaloWasteNo HalogensHaloWaste->IncinerationNonHaloWaste->Incineration

Figure 1: Segregation logic for kaurene diterpenoid waste streams to ensure regulatory compliance.

Emergency Procedures: Spills

In the event of a benchtop spill of the solid powder:

  • Isolate: Alert nearby personnel and cordon off the area.

  • PPE Up: Wear nitrile gloves, lab coat, and safety goggles.[] If the powder is fine and aerosolizing, wear an N95 mask.

  • Dry Clean-Up: Do not wet initially.[] Use a scoop or stiff paper to lift the bulk powder into a waste bag.[]

  • Wet Wipe: Clean the surface with a paper towel dampened with Ethanol (70%) or Acetone .[] The diterpene is not water-soluble; water alone will spread the contamination rather than remove it.[]

  • Disposal: Place all cleanup materials into the Solid Organic Waste bin.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101606556, ent-3

    
    -Hydroxykaur-16-en-19-oic acid.[]
    [Link][]
    
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[][5] [Link][]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[] [Link]

Personal protective equipment for handling ent-3beta-Hydroxykaur-16-en-19-oic acid

Author: BenchChem Technical Support Team. Date: March 2026

Operational Safety & Handling Guide: ent-3


-Hydroxykaur-16-en-19-oic Acid 

Executive Summary & Compound Profile

Objective: This guide provides a self-validating safety framework for researchers handling ent-3


-Hydroxykaur-16-en-19-oic acid . Unlike common reagents, this bioactive kaurane diterpene possesses specific cytotoxic and anti-inflammatory properties that require strict containment to prevent occupational exposure and cross-contamination.

Chemical Identity:

  • IUPAC/Common Name: ent-3

    
    -Hydroxykaur-16-en-19-oic acid[1]
    
  • CAS Number: 66556-91-0[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    O
    
    
    [1][3]
  • Molecular Weight: 318.45 g/mol [1]

  • Physical State: White to off-white solid powder[1]

  • Solubility: Soluble in DMSO, Ethanol, Chloroform; Insoluble in water.

Risk Assessment: The "Why" Behind the Protocol

Hazard Classification: Bioactive Irritant & Cytotoxic Agent While specific acute toxicity data (LD50) for this specific isomer is limited, its structural analogs (Kaurenoic acid, Grandiflorenic acid) exhibit significant biological activity, including cytotoxicity against cancer cell lines and inhibition of specific CYP450 enzymes.[1]

  • Inhalation Risk: High.[1] Fine powders can aerosolize during weighing, leading to respiratory sensitization or mucosal irritation.

  • Dermal Risk: Moderate.[1] Lipophilic diterpenes can penetrate the stratum corneum.[1]

  • Systemic Risk: Potential interference with endogenous steroidogenesis or inflammatory pathways due to structural similarity to gibberellins and corticosteroids.[1]

Core Directive: Treat this compound as a Potentially Hazardous Bioactive New Chemical Entity (NCE) . Zero-contact handling is required.

Personal Protective Equipment (PPE) Matrix

Do not rely on standard lab coats alone.[1] The following PPE configuration is mandatory for all procedures involving open containers.

Protection ZoneRequirementTechnical Rationale
Respiratory N95 / P100 Respirator (Minimum)Prevents inhalation of micro-particulates during weighing.[1] If handling >100 mg, use a Fume Hood .
Hand Protection Double Nitrile Gloves (0.11 mm min)Outer Layer: 5 mil Nitrile (Change immediately upon splash).[1] Inner Layer: 4 mil Nitrile (Barrier redundancy).[1]
Eye Protection Chemical Safety Goggles Standard safety glasses do not seal against airborne dust.[1] Goggles prevent ocular absorption.[1]
Body Defense Tyvek® Lab Coat (Closed cuffs)Cotton coats trap dust; Tyvek repels particulates.[1] Cuffs must be tucked under gloves.[1]

Operational Workflow: From Storage to Solution

This workflow is designed to minimize static charge and aerosolization.[1]

Phase 1: Receiving & Storage
  • Inspection: Upon receipt, inspect the vial for cracks. Do not open until ready to use.

  • Temperature: Store immediately at 2–8°C (short-term) or -20°C (long-term).

  • Desiccation: Keep the vial in a secondary container with desiccant silica to prevent hydrolysis or clumping.

Phase 2: Precision Weighing (The Critical Step)
  • Environment: Biological Safety Cabinet (Class II) or Chemical Fume Hood.

  • Static Control: Use an anti-static gun or ionizer bar if the powder is "fly-away."[1]

Protocol:

  • Equip full PPE.[1]

  • Allow the vial to equilibrate to room temperature (20 mins) before opening to prevent condensation.

  • Place a pre-weighed amber glass vial on the balance.

  • Use a disposable anti-static spatula to transfer the solid.[1] Do not pour.

  • Recap the source vial immediately.[1]

Phase 3: Solubilization (Stock Solution)

Target Solvent: Dimethyl Sulfoxide (DMSO) (Anhydrous,


99.9%)[1]
  • Calculation: For a 10 mM stock solution:

    • Weigh 3.18 mg of powder.[1][3][4]

    • Add 1.0 mL of DMSO.[1]

  • Dissolution: Vortex gently for 30 seconds. If particulate remains, sonicate in a water bath at 35°C for 2 minutes.

  • Aliquot: Divide into small volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles.
    
  • Storage: Store aliquots at -20°C or -80°C.

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

This diagram illustrates the critical control points (CCPs) where exposure risk is highest.[1]

G Receipt Receipt & Inspection Storage Cold Storage (-20°C + Desiccant) Receipt->Storage Immediate Equilibration Temp Equilibration (20 mins @ RT) Storage->Equilibration Before Opening Weighing Weighing (Fume Hood + Anti-Static) Equilibration->Weighing Prevent Moisture Solubilization Solubilization (DMSO / Vortex) Weighing->Solubilization Closed Vessel Aliquot Aliquot & Freeze Solubilization->Aliquot Avoid Freeze-Thaw

Caption: Critical path for maintaining compound integrity and user safety. Note the equilibration step to prevent condensation.

Diagram 2: Emergency Response Logic

Immediate actions to take in case of accidental exposure.

DecisionTree Start Accidental Exposure Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Gloves/Clothing 2. Wash with Soap/Water (15m) 3. Do NOT use Alcohol Skin->ActionSkin ActionEye 1. Flush with Eye Wash (15m) 2. Hold Eyelids Open 3. Seek Medical Aid Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. If difficulty breathing, call Emergency Services Inhale->ActionInhale

Caption: Decision matrix for immediate spill or exposure response. Speed is critical for eye exposure.

Disposal & Decontamination

Chemical Waste Streams:

  • Solid Waste: Contaminated gloves, weighing boats, and paper towels must be disposed of in Hazardous Solid Waste bins (Incineration recommended).

  • Liquid Waste: DMSO solutions must be collected in Halogenated Organic Solvent waste containers (due to DMSO sulfur content and potential mixture with other solvents).[1]

Spill Cleanup Protocol:

  • Isolate: Evacuate the immediate area (3-meter radius).[1]

  • PPE: Don double gloves, goggles, and N95.

  • Contain: Cover the spill with a solvent-absorbent pad.[1]

  • Clean: Wipe the area with 70% Ethanol, followed by a detergent wash.

  • Dispose: Place all cleanup materials in a sealed hazardous waste bag.

References

  • PubChem. (2025).[1] Kaurenoic Acid Compound Summary (Structural Analog Safety Data). National Library of Medicine.[1] Retrieved from [Link][1]

  • Mendeley Data. (2014).[1] Synthetic Transformations of Ent-Kaurenoic Acid. Retrieved from [Link]

  • Clinivex. (2024).[1] Reference Standard: ent-3beta-Hydroxykaur-16-en-19-oic acid.[1][2][5] Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-3beta-Hydroxykaur-16-en-19-oic acid
Reactant of Route 2
ent-3beta-Hydroxykaur-16-en-19-oic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.